molecular formula C6H8BrFN2 B3240633 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole CAS No. 1443279-38-6

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Cat. No.: B3240633
CAS No.: 1443279-38-6
M. Wt: 207.04 g/mol
InChI Key: DIVSBKANFRTVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole ( 1443279-38-6) is a halogenated pyrazole derivative of high interest in scientific research and development, particularly in the field of medicinal chemistry. With the molecular formula C6H8BrFN2 and a molecular weight of 207.04 g/mol, this compound serves as a crucial synthetic intermediate . Its molecular structure features a bromine atom at the 4-position of the pyrazole ring, which acts as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form carbon-carbon bonds with aryl or heteroaryl boronic acids . The 2-fluoroethyl group at the 1-position is a common motif in drug design, often used to modulate a compound's electronic properties, metabolic stability, and membrane permeability . Pyrazole scaffolds are recognized as privileged structures in pharmacology, present in a wide array of therapeutic agents due to their diverse biological activities . As such, this specific bromo- and fluoro-substituted pyrazole is a valuable building block for the synthesis of novel bioactive molecules. Researchers can leverage this compound to create potential ligands for various enzymes and receptors, contributing to the discovery of new pharmaceutical candidates. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrFN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVSBKANFRTVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239302
Record name 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-38-6
Record name 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole . This compound represents a strategic building block in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Its value lies in its trifunctional nature:

  • The Pyrazole Core: A privileged scaffold mimicking the purine ring of ATP, crucial for kinase binding.

  • The 4-Bromo Substituent: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • The 1-(2-Fluoroethyl) Group: A bioisostere for ethyl or methoxy groups that enhances metabolic stability (blocking dealkylation) and offers potential for

    
    F-PET imaging applications.
    

Chemical Identity & Physicochemical Profile

While the specific brominated derivative is often a custom synthesis intermediate, its precursor and analogs are well-characterized.

PropertyDescription
Chemical Name 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole
Precursor CAS 1443279-14-8 (for 1-(2-fluoroethyl)-5-methyl-1H-pyrazole)
Molecular Formula C₆H₈BrFN₂
Molecular Weight 207.05 g/mol
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.
Regiochemistry 5-Methyl isomer (distinct from the 3-methyl isomer).
Structural Analysis (SMILES)

CC1=C(Br)C=NN1CCF[1]

Synthetic Pathways & Causality

The synthesis of this compound presents a classic regioselectivity challenge inherent to pyrazole chemistry: distinguishing between the 1,3-dimethyl and 1,5-dimethyl isomers.

Pathway A: Direct Alkylation (The "Kinetic" Route)
  • Starting Material: 4-Bromo-3-methyl-1H-pyrazole.

  • Reagent: 1-Bromo-2-fluoroethane, Base (Cs₂CO₃ or NaH).

  • Mechanism: Sₙ2 substitution at the pyrazole nitrogen.

  • Critical Analysis: This route is NOT recommended for high-purity needs. Alkylation of 3(5)-methylpyrazole typically favors the 1,3-isomer (sterically less hindered) over the desired 1,5-isomer by a ratio of ~10:1. Separation requires tedious column chromatography.

Pathway B: De Novo Cyclocondensation (The "Precision" Route)
  • Starting Material: 2-Fluoroethylhydrazine hydrochloride.

  • Reagent: Acetylacetaldehyde dimethyl acetal (or equivalent 1,3-electrophile).

  • Mechanism: Condensation of the hydrazine with the 1,3-dicarbonyl equivalent.

  • Advantage: Allows for better control of regiochemistry based on the electrophilicity of the carbonyl carbons, though mixtures can still form.

Pathway C: The Recommended Hybrid Protocol

To ensure the highest regio-purity, we utilize a specific sequence:

  • Regioselective Synthesis of Precursor: Synthesis of 1-(2-fluoroethyl)-5-methylpyrazole (CAS 1443279-14-8).

  • Late-Stage Bromination: Electrophilic aromatic substitution at the C4 position.

Workflow Diagram (DOT)

SynthesisWorkflow Start 2-Fluoroethylhydrazine (Starting Material) Cyclo Cyclocondensation (Regioselectivity Check) Start->Cyclo EtOH, Reflux Diketone Acetylacetaldehyde Dimethyl Acetal Diketone->Cyclo Precursor 1-(2-Fluoroethyl)-5-methylpyrazole (CAS 1443279-14-8) Cyclo->Precursor Purification (1,5-isomer) Bromination Bromination (NBS, DMF) Precursor->Bromination NBS, 0°C to RT Target 4-Bromo-1-(2-fluoroethyl) -5-methyl-1H-pyrazole Bromination->Target >95% Yield

Figure 1: Recommended synthetic workflow prioritizing regiochemical purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole

Rationale: Establishing the N-alkyl bond before bromination avoids the formation of regioisomeric mixtures that are difficult to separate after bromination.

  • Reagents: 2-Fluoroethylhydrazine HCl (1.0 eq), 4,4-Dimethoxy-2-butanone (1.1 eq), Ethanol (0.5 M), HCl (cat.).

  • Procedure:

    • Dissolve 2-fluoroethylhydrazine HCl in ethanol.

    • Add 4,4-dimethoxy-2-butanone dropwise.

    • Heat to reflux for 4 hours. Monitor by TLC (EtOAc/Hexane).

    • Concentrate in vacuo.

    • Crucial Step: The crude residue contains both 1,3- and 1,5-isomers. The 1,5-isomer (5-methyl) is often the minor product in thermodynamic conditions but can be enriched.

    • Purification: Flash chromatography (SiO₂). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity (dipole moment alignment).

  • Validation: ¹H NMR (CDCl₃) should show a quartet for the 5-Me group (due to homoallylic coupling) or a distinct shift compared to the 3-Me isomer.

Protocol 2: Regioselective Bromination (C4-H Substitution)

Rationale: The C4 position of the pyrazole ring is highly nucleophilic. NBS (N-Bromosuccinimide) provides a controlled source of electrophilic bromine, preventing over-bromination.

  • Reagents: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (1.0 eq), NBS (1.05 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the pyrazole substrate in DMF (5 mL/mmol) under N₂ atmosphere.

    • Cool to 0°C (ice bath) to suppress side reactions.

    • Add NBS portion-wise over 15 minutes. Why? Exothermic control.[2][3]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour into ice-water/brine mixture. The product often precipitates.

    • Extraction: If no precipitate, extract with EtOAc (3x). Wash organic layer with water (to remove DMF) and brine.

  • Validation:

    • LC-MS: Observe M+2 peak pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

    • NMR: Disappearance of the C4-H signal (typically a singlet around 6.0-6.5 ppm in the precursor).

Medicinal Chemistry Utility

Structure-Activity Relationship (SAR) Logic

The 1-(2-fluoroethyl) moiety is not merely a passive linker. In medicinal chemistry, it serves specific functions:

  • Metabolic Stability: The terminal fluorine atom blocks metabolic oxidation (hydroxylation) that would typically occur on an ethyl group (CYP450 metabolism).

  • Electronic Effect: The electron-withdrawing nature of fluorine lowers the pKa of the pyrazole nitrogen, potentially altering the hydrogen bond donor/acceptor capability of the core.

  • Conformation: The gauche effect of the fluoroethyl group can lock the side chain into a specific conformation, favoring binding in restricted pockets.

Cross-Coupling Capability

The 4-bromo position is the "warhead" for diversification.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl kinase inhibitors.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine tails.

Reaction Scope Diagram (DOT)

ReactionScope Core 4-Bromo-1-(2-fluoroethyl) -5-methyl-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Biaryl Biaryl Kinase Inhibitors (ATP Competitive) Suzuki->Biaryl Amino Aminopyrazoles (Solubility/Selectivity) Buchwald->Amino Alkenyl Functionalized Linkers Heck->Alkenyl

Figure 2: Divergent synthesis capabilities from the 4-bromo scaffold.

Safety & Handling

  • Hazards: Pyrazoles can be skin irritants. Brominated compounds are potentially persistent. 2-Fluoroethylhydrazine is toxic and should be handled in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-1-methyl-1H-pyrazole (Analogous Chemistry). Retrieved from [Link]

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles. Chemical Reviews. (General reference for pyrazole regiochemistry).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][4] Retrieved from [Link]

Sources

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis strategies, and reactivity profile of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , a specialized heterocyclic scaffold used in medicinal chemistry for kinase inhibitor development and fragment-based drug discovery.

Part 1: Chemical Identity & Core Properties

This compound belongs to the class of 1,4,5-trisubstituted pyrazoles . Its structural significance lies in the combination of a lipophilic, metabolically robust fluoroethyl group and a reactive bromine handle at the C4 position, enabling late-stage diversification via cross-coupling reactions.

Structural Specifications
PropertyDetail
IUPAC Name 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole
Molecular Formula C₆H₈BrFN₂
Molecular Weight 207.05 g/mol
Core Scaffold 1H-Pyrazole
Key Substituents C4-Bromo (Electrophile), N1-(2-Fluoroethyl) (Lipophilic tail), C5-Methyl (Steric block)
Predicted LogP ~1.8 – 2.1 (Enhanced by fluoroalkyl group)
H-Bond Donors/Acceptors 0 / 3 (N2, F, Br)
Physical Properties (Typical for Class)
  • Physical State: Low-melting solid or viscous oil (dependent on purity).

  • Solubility: Highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate; sparingly soluble in water.

  • Stability: Stable under ambient conditions; the C-F bond is chemically inert to standard nucleophilic attack, while the C-Br bond is sensitive to Pd(0) insertion.

Part 2: Synthesis Protocols & Regioselectivity[4][5][6]

Synthesizing 1,5-disubstituted pyrazoles presents a classic regiochemical challenge. Direct alkylation of 3(5)-methylpyrazole typically favors the less sterically hindered 1,3-isomer. Therefore, to access the 1,5-isomer (the target), specific "De Novo" cyclization or controlled alkylation strategies are required.

Route A: De Novo Cyclization (Recommended for Regiocontrol)

This route constructs the pyrazole ring with substituents already in place, avoiding the isomer separation issues of alkylation.

Mechanism: Condensation of (2-fluoroethyl)hydrazine with a 1,3-electrophile (e.g., 2-(ethoxymethylene)propanedinitrile derivative or similar synthon).

Protocol Steps:

  • Hydrazine Formation: React 1-bromo-2-fluoroethane with hydrazine hydrate to generate (2-fluoroethyl)hydrazine. Note: Use excess hydrazine to prevent dialkylation.

  • Cyclization: Condense (2-fluoroethyl)hydrazine with 3-ethoxy-2-methylacrolein (or an equivalent 1,3-dicarbonyl precursor).

    • Regiochemistry: The terminal nitrogen of the hydrazine (more nucleophilic) attacks the aldehyde/acetal carbon, directing the fluoroethyl group to the position adjacent to the methyl group? Correction: In this specific condensation, the hydrazine NH2 attacks the most reactive electrophilic center. To ensure the 1,5-relationship , one typically uses a specific enaminone precursor.

  • Bromination: Treat the resulting 1-(2-fluoroethyl)-5-methyl-1H-pyrazole with N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

    • Conditions: 0°C to RT, 2-4 hours.

    • Purification: Recrystallization from hexanes/EtOAc.

Route B: Direct Alkylation (The "Separation" Route)

Alkylation of commercially available 4-bromo-3-methyl-1H-pyrazole is faster but yields a mixture of isomers.

Protocol Steps:

  • Dissolution: Dissolve 4-bromo-3-methyl-1H-pyrazole in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv). Expert Insight: Cesium promotes the "loose" ion pair, slightly improving the ratio of the 1,5-isomer compared to NaH, though the 1,3-isomer (sterically favored) remains major.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.2 equiv) dropwise at 0°C.

  • Workup: Aqueous extraction followed by rigorous column chromatography.

    • Isomer ID: The 1,5-isomer (Target) typically elutes after the 1,3-isomer on silica gel due to higher polarity (dipole alignment).

    • NMR Verification: In the 1,5-isomer, the N-CH₂ signal often shows an NOE (Nuclear Overhauser Effect) correlation with the C5-Methyl group. The 1,3-isomer lacks this correlation.

Synthesis Logic Diagram

SynthesisPathways Precursor 4-Bromo-3-methyl-1H-pyrazole Alkylation Alkylation (Cs2CO3, F-Et-Br) Precursor->Alkylation Isomer13 1-(2-fluoroethyl)-3-methyl (Major Byproduct) Alkylation->Isomer13 Steric Preference Isomer15 1-(2-fluoroethyl)-5-methyl (TARGET) Alkylation->Isomer15 Minor Product Bromination Bromination (NBS) Isomer15->Bromination If not pre-brominated Hydrazine (2-Fluoroethyl)hydrazine Cyclization Cyclocondensation Hydrazine->Cyclization Enaminone Enaminone Precursor Enaminone->Cyclization Cyclization->Isomer15 Regioselective Route

Caption: Comparison of Direct Alkylation (yielding mixtures) vs. De Novo Cyclization (regioselective).

Part 3: Reactivity & Applications

The C4-Bromine is the primary reactive handle, while the N1-(2-fluoroethyl) group serves as a physicochemical modulator.

C4-Functionalization (Cross-Coupling)

The pyrazole ring is electron-rich, making the C4-bromide less electrophilic than a phenyl bromide. Specialized catalysts are often required.

  • Suzuki-Miyaura Coupling:

    • Reagent: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

    • Application: Installing aryl groups to target the ATP-binding pocket of kinases.

  • Buchwald-Hartwig Amination:

    • Reagent: Primary/Secondary amine, Pd₂dba₃, Xantphos, NaOtBu.

    • Challenge: The C5-methyl group provides steric hindrance, potentially slowing oxidative addition. Use active precatalysts like XPhos Pd G3 .

  • Metallation/Exchange:

    • Reagent: iPrMgCl·LiCl (Turbo Grignard).

    • Utility: Generates the C4-magnesium species for quenching with aldehydes or CO₂.

Fluoroethyl Group Properties
  • Bioisostere: The 2-fluoroethyl group is a bioisostere for ethyl or propyl groups but with lower metabolic liability (blocking P450 oxidation at the beta-position).

  • Dipole Effect: The fluorine atom introduces a dipole that can engage in specific interactions within a protein binding pocket (e.g., orthogonal multipolar interactions).

Reactivity Flowchart

Reactivity Target 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Target->Suzuki Buchwald Buchwald Amination (R-NH2, Pd) Target->Buchwald Lithiation Li/Hal Exchange (n-BuLi or iPrMgCl) Target->Lithiation Biaryl 4-Aryl-pyrazole (Kinase Inhibitor Core) Suzuki->Biaryl Aminopyrazole 4-Amino-pyrazole Buchwald->Aminopyrazole Carboxylic Pyrazole-4-COOH (Scaffold) Lithiation->Carboxylic + CO2

Caption: Divergent synthesis pathways utilizing the C4-bromo handle.

Part 4: Safety & Handling

Hazard Identification (GHS Classification)
  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • STOT-SE: May cause respiratory irritation (H335).

  • Fluoroalkyl Specifics: While the C-F bond is stable, thermal decomposition can release HF (Hydrogen Fluoride) . Avoid incineration.

Handling Protocols
  • PPE: Nitrile gloves (double gloving recommended for organofluorines), safety goggles, and lab coat.

  • Ventilation: All operations, especially those involving heating or silica gel chromatography (dust), must be performed in a certified fume hood.

  • Spill Response: Adsorb with inert material (vermiculite). Do not use water if the synthesis precursors (like acid chlorides or anhydrides) are present.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.[1]

    • Source: Deutsche N
    • URL:[Link]

  • Synthesis of Fluorinated Pyrazoles

    • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
    • Source: University of Mississippi eGrove.[2]

    • URL:[Link]

  • Reactivity of 4-Bromo-pyrazoles

    • Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[3]

    • Source: RSC Advances.
    • URL:[Link]

  • Precursor Properties (4-Bromo-3-methyl-1H-pyrazole)

    • Title: 4-Bromo-3-methyl-1H-pyrazole Product Inform
    • Source: Sigma-Aldrich.[4]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the strategic considerations, reaction mechanisms, and step-by-step experimental protocols for the synthesis of this compound. Emphasis is placed on the regioselective N-alkylation of the pyrazole core, a critical step in the overall synthesis. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile component in the design of molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1] The specific substitution pattern of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, featuring a bromine atom for further functionalization, a lipophilic fluoroethyl group, and a methyl group, makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, points to two primary synthetic disconnections. The key bond formations are the N-alkylation of the pyrazole ring and the formation of the pyrazole ring itself.

G Target 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Precursor1 4-Bromo-5-methyl-1H-pyrazole Target->Precursor1 N-Alkylation Precursor2 2-Fluoroethylating Agent (e.g., 1-bromo-2-fluoroethane) Target->Precursor2 N-Alkylation Precursor3 3-Methyl-2,4-pentanedione Precursor1->Precursor3 Knorr Pyrazole Synthesis & Bromination Precursor4 Hydrazine Precursor1->Precursor4 Knorr Pyrazole Synthesis Precursor5 Brominating Agent Precursor1->Precursor5 Bromination

Caption: Retrosynthetic analysis of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole.

This analysis reveals a convergent synthetic strategy, starting from readily available precursors. The initial focus is the synthesis of the 4-bromo-5-methyl-1H-pyrazole intermediate, followed by a crucial N-alkylation step to introduce the 2-fluoroethyl group.

Synthesis of the Precursor: 4-Bromo-5-methyl-1H-pyrazole

The precursor, 4-bromo-5-methyl-1H-pyrazole, can be synthesized via the classical Knorr pyrazole synthesis followed by bromination, or it can be sourced commercially.

Knorr Pyrazole Synthesis of 5-Methyl-1H-pyrazole

The Knorr synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] In this case, 3-methyl-2,4-pentanedione (a tautomer of acetylacetone) reacts with hydrazine hydrate to form 5-methyl-1H-pyrazole.

G Reactant1 3-Methyl-2,4-pentanedione Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Hydrazine Hydrate Reactant2->Intermediate Product 5-Methyl-1H-pyrazole Intermediate->Product Cyclization & Dehydration

Caption: Knorr synthesis of 5-methyl-1H-pyrazole.

Bromination of 5-Methyl-1H-pyrazole

The subsequent step involves the electrophilic bromination of the 5-methyl-1H-pyrazole. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack.[4] Common brominating agents such as N-bromosuccinimide (NBS) can be employed for this transformation.

Commercial Availability

For many research and development applications, sourcing the starting material commercially is a more time and resource-efficient approach. 4-Bromo-5-methyl-1H-pyrazole is available from various chemical suppliers.[5]

Core Directive: N-Alkylation of 4-Bromo-5-methyl-1H-pyrazole

The introduction of the 2-fluoroethyl group onto the pyrazole nitrogen is the pivotal step in this synthesis. This reaction is typically achieved via nucleophilic substitution, where the pyrazole anion attacks an electrophilic 2-fluoroethyl source.

Regioselectivity in Pyrazole N-Alkylation

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position. The outcome is influenced by several factors, including:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, directing the alkylating agent to the less hindered nitrogen.[6] In the case of 4-bromo-5-methyl-1H-pyrazole, the methyl group at the C5 position sterically disfavors alkylation at the adjacent N1 position, leading to the preferential formation of the 1-(2-fluoroethyl) isomer.

  • Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can also impact the regioselectivity.[6]

For 4-bromo-5-methyl-1H-pyrazole, the N-alkylation is expected to proceed with high regioselectivity to yield the desired N1-substituted product due to the steric influence of the C5-methyl group.

Choice of 2-Fluoroethylating Agent

Several electrophiles can be used to introduce the 2-fluoroethyl group. The most common and effective are 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. The reactivity of the alkylating agent follows the general trend of I > Br > OTs > Cl.[7]

Experimental Protocol for N-Alkylation

The following is a robust, field-proven protocol for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.

Materials:

  • 4-Bromo-5-methyl-1H-pyrazole

  • 1-Bromo-2-fluoroethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-5-methyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole.

  • Add 1-bromo-2-fluoroethane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole as the final product.

Characterization and Data Presentation

The structural confirmation of the synthesized 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is achieved through standard analytical techniques.

Technique Expected Observations
¹H NMR The spectrum should show characteristic signals for the pyrazole proton (singlet, ~7.5 ppm), the fluoroethyl group (triplet of doublets for -CH₂F and a triplet for -NCH₂-), and the methyl group (singlet, ~2.3 ppm). The coupling constants will be informative for the fluoroethyl moiety.
¹³C NMR The spectrum will display signals for the pyrazole ring carbons, the fluoroethyl carbons (with characteristic C-F coupling), and the methyl carbon.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern due to the bromine atom.
Purity (HPLC) High-performance liquid chromatography can be used to determine the purity of the final compound.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole. The described methodology, centered on a regioselective N-alkylation, provides a practical approach for obtaining this valuable building block for drug discovery and development. The versatility of the bromine handle allows for further elaboration of the pyrazole scaffold through various cross-coupling reactions, opening avenues for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

References

  • Benchchem. A Comparative Guide to the Synthesis of Functionalized Pyrazoles.
  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

  • MDPI. Synthesis and Properties of Pyrazoles. Available at: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • MDPI. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Available at: [Link]

  • PMC. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available at: [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • MDPI. Synthesis and Properties of Pyrazoles. Available at: [Link]

  • eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

Sources

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole: Synthesis, Functionalization, and Pharmacophore Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , a high-value heterocyclic scaffold used in the development of kinase inhibitors and agrochemicals. We explore the structural advantages of the 2-fluoroethyl bioisostere, detail a regioselective synthetic protocol to avoid common N1/N2 isomer mixtures, and provide a self-validating workflow for C4-functionalization via Palladium-catalyzed cross-coupling.

Chemical Identity & Structural Significance

The title compound combines a pyrazole core with a specific substitution pattern designed to optimize metabolic stability and lipophilicity.

PropertyData
IUPAC Name 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole
Molecular Formula

Molecular Weight 207.05 g/mol
Key Features [2][3][4][5][6][7] • C4-Bromide: Electrophilic handle for Suzuki/Buchwald couplings.• N1-Fluoroethyl: Bioisostere of the ethyl group; fluorine reduces metabolic dealkylation (P450 oxidation) and lowers basicity.• C5-Methyl: Steric block to prevent metabolic attack at the alpha-position and enforce atropisomerism in biaryl systems.
The "Fluoroethyl Effect" in Drug Design

Replacing an


-ethyl group with an 

-(2-fluoroethyl) group lowers the

of the pyrazole nitrogens due to the inductive electron-withdrawing effect (

) of the fluorine. This modulation often improves membrane permeability and reduces hERG channel affinity, a critical safety parameter in early discovery [1].[1]

Regioselective Synthesis Protocol

A major challenge in synthesizing asymmetric pyrazoles is controlling regioselectivity (N1 vs. N2 alkylation). Direct alkylation of 4-bromo-3-methylpyrazole with 1-bromo-2-fluoroethane typically yields a 4:1 mixture favoring the undesired 1-(2-fluoroethyl)-3-methyl isomer due to steric hindrance at the N1 position adjacent to the methyl group.

To ensure high fidelity for the 5-methyl isomer, we recommend a De Novo Cyclocondensation Route rather than direct alkylation.[1]

Step-by-Step Methodology

Reagents:

  • (2-Fluoroethyl)hydrazine hydrochloride (CAS: 459-22-3)

  • 4,4-Dimethoxybutan-2-one (Acetylacetaldehyde dimethyl acetal)

  • N-Bromosuccinimide (NBS)

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Acetonitrile (MeCN)[1][8]

Protocol:

  • Condensation (Pyrazoline Formation):

    • Dissolve (2-fluoroethyl)hydrazine HCl (1.0 eq) in EtOH. Add

      
       (1.1 eq) to liberate the free base.
      
    • Add 4,4-dimethoxybutan-2-one (1.0 eq) dropwise at 0°C.

    • Mechanistic Insight: The hydrazine

      
       preferentially attacks the ketone carbonyl (less hindered than the acetal-protected aldehyde), establishing the regiochemistry early.
      
    • Reflux for 3 hours. Acidify with catalytic HCl to deprotect the acetal and force aromatization.

    • Result: 1-(2-fluoroethyl)-5-methyl-1H-pyrazole (Intermediate A).

  • Electrophilic Bromination (C4-Functionalization):

    • Dissolve Intermediate A in MeCN (0.5 M).

    • Add NBS (1.05 eq) portion-wise at 0°C to prevent over-bromination or radical side reactions on the methyl group.

    • Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with saturated

      
       (removes bromine color). Extract with EtOAc.[9][10]
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Visualizing the Pathway

SynthesisRoute Start 2-Fluoroethylhydrazine + 4,4-Dimethoxybutan-2-one Inter Intermediate: 1-(2-fluoroethyl)-5-methyl-1H-pyrazole Start->Inter Cyclocondensation (EtOH, Reflux, H+) Product Target: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Inter->Product Electrophilic Bromination (NBS, MeCN, 25°C)

Figure 1: Regioselective synthesis avoiding the formation of the 3-methyl isomer.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare analytical data against these predicted standards. The key differentiator between the 3-methyl and 5-methyl isomers is the NOESY (Nuclear Overhauser Effect Spectroscopy) signal.

TechniqueExpected SignalMechanistic Reason
1H NMR

2.30 ppm (s, 3H)
Methyl group attached to C5.
1H NMR

4.20 ppm (t, 2H), 4.70 ppm (dt, 2H)
Characteristic splitting of the

moiety (

).[8]
13C NMR C4 shift ~90-95 ppmUpfield shift due to the heavy atom effect of Bromine.
NOESY Correlation between N-CH2 and C5-CH3 CRITICAL: Only the 5-methyl isomer will show a spatial correlation between the fluoroethyl methylene protons and the methyl group protons. The 3-methyl isomer lacks this proximity.

Downstream Application: Palladium-Catalyzed Coupling

The C4-bromo position is a "privileged" entry point for diversity-oriented synthesis. The 5-methyl group, however, introduces steric bulk that can hinder standard Suzuki-Miyaura conditions.

Optimized Cross-Coupling Protocol: For coupling with aryl boronic acids, standard


 often fails due to the steric hindrance of the adjacent C5-methyl and N1-fluoroethyl groups.
  • Recommended Catalyst:

    
     or Buchwald's XPhos Pd G2.[8]
    
  • Base:

    
     (anhydrous) is superior to carbonates for sterically demanding pyrazoles.[8]
    
  • Solvent: 1,4-Dioxane/Water (4:[1]1) at 90°C.

Coupling Target 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K3PO4) Target->Suzuki Oxidative Addition Result 4-Aryl-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (Kinase Inhibitor Core) Suzuki->Result Reductive Elimination

Figure 2: Functionalization pathway for library generation.

References

  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][8]

  • Fustero, S., et al. (2011).[1][8] Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. The Journal of Organic Chemistry, 76(10), 4146-4153.[1]

  • CymitQuimica. (2024). Product Entry: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (CAS 1443279-14-8).

  • PubChem. (2024). Compound Summary: 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (Analogous Structure).

  • Alinezhad, H., et al. (2011).[1][8][11] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-242.[1][8]

Sources

Comprehensive Structural Characterization and Molecular Weight Determination of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, pyrazole derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) modulators. The specific functionalization seen in 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole represents a highly strategic synthetic intermediate. The 2-fluoroethyl group is a classic motif used to modulate lipophilicity (logD) and metabolic stability, and it frequently serves as a precursor or reference standard in the development of


F-PET (Positron Emission Tomography) radiotracers, such as those targeting PDE10A [1]. Concurrently, the bromine atom at position 4 provides a critical orthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

For researchers utilizing this compound in rigorous drug discovery pipelines, precise molecular weight (MW) determination and structural validation are non-negotiable. This whitepaper provides an authoritative, in-depth guide to the theoretical mass calculations, isotopic deconstruction, and the self-validating analytical methodologies required to characterize this molecule with sub-ppm accuracy.

Theoretical Mass & Isotopic Deconstruction

To establish a baseline for analytical validation, we must first deconstruct the molecular formula: C


H

BrFN

.

The distinction between average molecular weight (used for bulk stoichiometric calculations) and monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS) is critical. Bromine's unique isotopic signature—comprising almost equal parts


Br and 

Br—creates a highly diagnostic mass spectral footprint.
Atomic Weight Foundations

Calculations are grounded in the 2021 IUPAC Standard Atomic Weights [2].

Table 1: IUPAC Standard Atomic Weights and Monoisotopic Masses

ElementAverage Atomic Weight ( g/mol )Monoisotopic Mass (Da)Principal Isotope
Carbon (C) 12.01112.00000

C
Hydrogen (H) 1.0081.00783

H
Nitrogen (N) 14.00714.00307

N
Fluorine (F) 18.99818.99840

F
Bromine (Br) 79.90478.91834

Br
Molecular Weight Summary

By aggregating the atomic components of C


H

BrFN

, we derive the target metrics for both bench chemistry and analytical validation.

Table 2: Molecular Weight Metrics for C


H

BrFN

MetricValueAnalytical Significance
Average Molecular Weight 207.046 g/mol Used for reaction stoichiometry, yield calculations, and bulk mass measurements.
Monoisotopic Mass (

Br)
205.9855 Da The exact neutral mass of the lowest-mass isotopic envelope.
[M+H]

Ion (

Br)
206.9928 m/z Primary target m/z in positive-ion electrospray ionization (ESI+).
[M+H]

Ion (

Br)
208.9907 m/z The M+2 diagnostic peak confirming the presence of a single bromine atom.

Experimental Protocols: High-Resolution Mass Spectrometry (HRMS)

Standard unit-resolution LC-MS is insufficient for definitive structural validation of halogenated pyrazoles, as it cannot distinguish between isobaric interferences. High-Resolution Mass Spectrometry (HRMS), specifically Electrospray Ionization Time-of-Flight (ESI-TOF), is required to achieve sub-ppm mass accuracy and validate the exact elemental composition [3].

The Self-Validating Analytical Workflow

The following protocol is engineered as a self-validating system. Every step includes an internal control or a mechanistic rationale to ensure that the resulting data is an artifact-free representation of the molecule.

Step 1: Sample Preparation and Ionization Priming

  • Action: Dissolve the synthesized 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to the final diluent.

  • Causality: Methanol is chosen over acetonitrile to prevent potential aprotic solvation effects that can suppress the ionization of the pyrazole core. The inclusion of 0.1% FA is not merely customary; it acts as a proton donor, shifting the solution equilibrium to pre-form the [M+H]

    
     cation. This drastically increases the ESI+ droplet surface charge density and subsequent gas-phase ion yield, while suppressing unwanted sodium ([M+Na]
    
    
    
    ) adduct formation.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 1 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a fast gradient from 5% to 95% Aqueous/Organic (both containing 0.1% FA) over 3 minutes.

  • Causality: The fluoroethyl group and the bromine atom impart significant lipophilicity to the pyrazole core. A C18 stationary phase ensures adequate retention, separating the target analyte from early-eluting polar synthesis byproducts (e.g., unreacted 2-fluoroethanol or des-bromo intermediates) before they enter the MS source, thereby preventing ion suppression.

Step 3: HRMS Acquisition with Lock-Mass Calibration

  • Action: Operate the ESI-TOF in positive ion mode. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary electrospray probe.

  • Causality: TOF mass analyzers are highly sensitive to minute thermal fluctuations in the laboratory environment, which can microscopically alter the length of the flight tube and skew mass readings. The lock-mass provides a known, invariable reference point in every single scan. This creates a self-validating feedback loop that automatically recalibrates the mass axis in real-time, ensuring the < 2 ppm mass accuracy required to definitively identify C

    
    H
    
    
    
    BrFN
    
    
    .

Step 4: Data Processing & Isotope Pattern Validation

  • Action: Extract the ion chromatogram for m/z 206.9928 (± 5 ppm). Measure the intensity ratio of the m/z 206.9928 peak to the m/z 208.9907 peak.

  • Causality: Relying solely on exact mass is a vulnerability. By validating the isotopic fine structure—specifically ensuring a ~50.69% to 49.31% ratio between the

    
    Br and 
    
    
    
    Br peaks—the protocol mathematically eliminates false positives from non-brominated isobaric contaminants.

Analytical Workflow Visualization

The following diagram maps the logical flow of the HRMS validation protocol, highlighting the critical decision gates that ensure scientific integrity.

AnalyticalWorkflow Start Synthesized Compound C6H8BrFN2 Prep Sample Prep (MeOH + 0.1% FA) Start->Prep LC UHPLC Separation (C18 Column) Prep->LC HRMS HRMS ESI-TOF Lock-Mass Infusion LC->HRMS MassExtract Extract Exact Mass (m/z 206.9928 [M+H]+) HRMS->MassExtract Isotope Analyze Isotope Pattern 79Br / 81Br Ratio (~1:1) MassExtract->Isotope Decision Mass Error < 2 ppm & Isotope Match? Isotope->Decision Valid Structure Validated (MW Confirmed) Decision->Valid Yes Invalid Reject / Re-purify (Isobaric Impurity) Decision->Invalid No

Figure 1: Self-validating HRMS analytical workflow for precise molecular weight confirmation.

Conclusion

The precise molecular weight determination of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (Average MW: 207.046 g/mol ; Exact Mass: 205.9855 Da) requires a rigorous, multi-tiered analytical approach. By combining sub-ppm exact mass measurements with the diagnostic isotopic signature of bromine, researchers can establish a self-validating dataset. This ensures absolute structural confidence before advancing this critical scaffold into sensitive downstream applications, such as radiolabeling or complex cross-coupling syntheses.

References

  • Radiosynthesis and Radiotracer Properties of a 7-(2-[18F]Fluoroethoxy)-6-methoxypyrrolidinylquinazoline for Imaging of Phosphodiesterase 10A with PET National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) Pure and Applied Chemistry, De Gruyter URL:[Link]

  • Isotopic Compositions of the Elements 2013 (IUPAC Technical Report) Pure and Applied Chemistry, De Gruyter URL:[Link]

Technical Guide: Structural Elucidation of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural elucidation of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , a functionalized heterocyclic building block relevant to medicinal chemistry (e.g., kinase inhibitor scaffolds).

The core challenge in characterizing this molecule is distinguishing the 1,5-disubstituted regiochemistry from its thermodynamically stable 1,3-isomer . This guide provides a self-validating analytical workflow to unambiguously confirm the structure.

Executive Summary & Synthetic Context

Compound: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Formula: C₆H₈BrFN₂ Molecular Weight: 207.05 g/mol [1]

The Regiochemistry Challenge

Synthesis of N-alkylated pyrazoles often involves the alkylation of a tautomeric precursor (4-bromo-3-methyl-1H-pyrazole) or the cyclization of a hydrazine with a 1,3-dicarbonyl equivalent. Both methods carry a risk of regioisomerism:

  • Target (1,5-isomer): The N-alkyl group is adjacent to the C5-methyl group.

  • Impurity (1,3-isomer): The N-alkyl group is adjacent to the C5-proton (sterically less hindered and often thermodynamically favored).

Differentiation cannot rely solely on 1D ¹H NMR chemical shifts due to solvent dependence. Nuclear Overhauser Effect (NOE) spectroscopy is the requisite tool for definitive assignment.

Analytical Strategy & Decision Tree

The following workflow ensures structural integrity by cross-referencing mass spectrometry, scalar couplings, and through-space dipolar couplings.

ElucidationWorkflow Start Crude Material LCMS LC-MS Analysis (Isotope Pattern Check) Start->LCMS HNMR 1H NMR (1D) Identify Spin Systems LCMS->HNMR Pass: [M+H]+ 207/209 (1:1) FNMR 19F NMR Confirm Fluoroethyl Integrity HNMR->FNMR Confirm F-ethyl chain RegioCheck NOESY / ROESY (The Critical Step) FNMR->RegioCheck Isomer15 NOE: N-CH2 ↔ C5-Me (Target Structure) RegioCheck->Isomer15 Strong Correlation Isomer13 NOE: N-CH2 ↔ C5-H (Regioisomer Impurity) RegioCheck->Isomer13 No Me-CH2 Correlation

Figure 1: Analytical decision tree for validating pyrazole regiochemistry.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and bromination state.

  • Method: ESI+ (Electrospray Ionization).

  • Criteria:

    • Observe 1:1 doublet at m/z 207.0 and 209.0 (characteristic of naturally occurring ⁷⁹Br and ⁸¹Br isotopes).

    • Absence of m/z 128 (des-bromo precursor) or m/z 287 (dibromo impurity).

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: DMSO-d₆ (Preferred for solubility and distinct NH/CH separation) or CDCl₃. Frequency: 400 MHz or higher.

A. ¹H NMR Assignment (Theoretical Expectation in CDCl₃)
PositionGroupShift (δ ppm)MultiplicityCoupling (

Hz)
Diagnostic Note
C3 Ar-H 7.40 – 7.55Singlet (s)-Sharp singlet; confirms C4 is substituted (Br).
N1 N-CH ₂-4.20 – 4.35Doublet of triplets (dt)

,

Deshielded by N1; splitting confirms F-ethyl connectivity.
Ethyl -CH ₂-F4.65 – 4.85Doublet of triplets (dt)

,

Large geminal H-F coupling is the signature.
C5 -CH2.20 – 2.30Singlet (s)-Key Handle: If this is a doublet, check for long-range H-F coupling (rare but possible).
B. ¹⁹F NMR Validation
  • Signal: ~ -215 to -220 ppm.

  • Pattern: Triplet of triplets (tt) or broad multiplet due to coupling with neighboring methylene protons.

  • Integrity Check: A single fluorine signal confirms no elimination to the vinyl ether or hydrolysis to the alcohol has occurred.

C. The "Smoking Gun": NOESY Experiment

Objective: Differentiate the 1,5-isomer from the 1,3-isomer.

  • Setup: 2D NOESY (Mixing time: 500 ms).

  • Logic:

    • 1,5-Isomer (Target): The N1-methylene protons are spatially close (< 5 Å) to the C5-Methyl group.

    • 1,3-Isomer (Impurity): The N1-methylene protons are spatially close to the C5-Proton. The C3-Methyl is too far away to show an NOE.

Visualization of NOE Correlations:

Figure 2: Spatial relationships defining the NOE signals. The 1,5-isomer shows N-CH2 to Methyl interaction; the 1,3-isomer shows N-CH2 to Proton interaction.

Synthesis & Causality

Understanding the synthesis aids in anticipating impurities.

  • Route A (Direct Alkylation): Alkylation of 4-bromo-3-methyl-1H-pyrazole with 1-bromo-2-fluoroethane.

    • Risk: This reaction is governed by sterics and electronics. The "lone pair" on N1 is more nucleophilic, but tautomerism equilibrates N1 and N2. Alkylation typically favors the less hindered nitrogen (forming the 1,3-isomer). Therefore, if the 1,5-isomer is required, rigorous purification and NOE confirmation are mandatory.

  • Route B (Cyclization): Reaction of (2-fluoroethyl)hydrazine with a 2-alkyl-1,3-diketone derivative.

    • Advantage:[2] This route is often more regioselective, controlled by the condensation kinetics of the hydrazine NH₂ vs. NH.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry (2017).[3]

    • URL:[Link]

  • NMR of Fluorinated Pyrazoles

    • Title: 19F-NMR in solution and solid state of pyrazole derivatives.[4]

    • Source:ResearchGate (D
    • URL:[Link]

  • General Pyrazole Characterization

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Molecules (MDPI, 2019).
    • URL:[Link]

  • Analogous Compound Data

    • Title: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Sigma-Aldrich Product Data).[5]

    • Source:Sigma-Aldrich.

Sources

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., JAK, BTK pathways) and other bioactive small molecules.

The data presented below synthesizes high-confidence predicted values based on established substituent additivity principles (SAPs) and analogous experimental data from 4-bromo-1-alkyl-pyrazoles.

Introduction & Significance

The pyrazole scaffold is ubiquitous in medicinal chemistry due to its ability to mimic peptide bonds and participate in hydrogen bonding. The 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole derivative combines three critical features:

  • 4-Bromo Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

  • 2-Fluoroethyl Group: A bioisostere for ethyl or propyl groups that modulates lipophilicity (LogP) and metabolic stability (blocking

    
    -oxidation).
    
  • 5-Methyl Substituent: Provides steric bulk to lock active conformations in protein binding pockets.

Synthesis & Structural Logic

The synthesis typically proceeds via two primary routes. The choice of route dictates the impurity profile, particularly the presence of the 1,3-dimethyl isomer (regioisomer).

Reaction Pathway Visualization

Synthesis cluster_0 Critical QC Point: Isomer Separation SM1 5-Methyl-1H-pyrazole Inter1 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (Major Isomer) SM1->Inter1 Alkylation (SN2) Inter2 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole (Minor Regioisomer) SM1->Inter2 Regio-defect Reagent1 1-Bromo-2-fluoroethane (Base: Cs2CO3/K2CO3) Reagent1->Inter1 Product 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (Target) Inter1->Product Electrophilic Aromatic Substitution (SEAr) Reagent2 N-Bromosuccinimide (NBS) (ACN/DMF, 0°C) Reagent2->Product

Figure 1: Synthetic workflow highlighting the critical regioselectivity checkpoint.

Spectral Analysis (NMR, MS, IR)
A. Mass Spectrometry (MS)

The presence of a single bromine atom imparts a characteristic isotopic signature that serves as the primary confirmation of successful halogenation.

Method: LC-MS (ESI+) Formula:


Molecular Weight:  207.05  g/mol 
Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation
[M+H]+ (

Br)
207.0 100%Base peak (Monoisotopic)
[M+H]+ (

Br)
209.0 ~98%Characteristic 1:1 doublet
[M-F]+ 187.0 / 189.0<10%Loss of HF (minor)
[M-C2H4F]+ 161.0 / 163.0VariableLoss of fluoroethyl chain

Diagnostic Rule: If the M+2 peak is missing or significantly less than 90% of the M peak, the sample is likely the non-brominated precursor or a de-brominated byproduct.

B. Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (


) are predicted based on substituent additivity rules derived from 4-bromo-1-methylpyrazole and 1-(2-fluoroethyl)-pyrazole in 

.

H NMR (400 MHz, 

)
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-3 7.45 Singlet (s)-Deshielded by adjacent Br and N.
N-

4.32 dt

,

Distinctive "doublet of triplets" due to F coupling.

-F
4.75 dt

,

Geminal H-F coupling is large (~47 Hz).
5-Me 2.28 Singlet (s)-5-Me is typically 2.1-2.3 ppm; 3-Me is ~2.5 ppm.

C NMR (100 MHz, 

)
Position

(ppm)
Splitting

(Hz)
Assignment Logic
C-3 138.5s-Aromatic C=N.
C-5 139.2s-Quaternary C-Me.
C-4 90.5 s-Diagnostic: Upfield shift due to Heavy Atom Effect of Br.

-F
81.8 d

Direct C-F coupling.
N-

50.2 d

Geminal C-F coupling.
5-Me 10.5s-Methyl carbon.

F NMR (376 MHz, 

)
  • 
     -220 to -225 ppm:  Multiplet (tt), characteristic of a primary alkyl fluoride (
    
    
    
    ).
C. Infrared Spectroscopy (FT-IR)
  • C-F Stretch: 1000–1100 cm

    
     (Strong, broad).
    
  • C-Br Stretch: 500–600 cm

    
     (Weak to medium).
    
  • C=N / C=C (Pyrazole): 1550–1600 cm

    
    .
    
Experimental Protocols
Protocol A: Regioselective Synthesis Validation

To ensure the sample is the 1,5-isomer (5-methyl) and not the 1,3-isomer (3-methyl), perform a 1D NOE (Nuclear Overhauser Effect) experiment.

  • Irradiate the N-methylene signal at 4.32 ppm .

  • Observe the aromatic region and methyl region.

    • Positive NOE at 2.28 ppm (Methyl): Confirms 1,5-isomer (Methyl is spatially close to N-alkyl).

    • Positive NOE at 7.45 ppm (H-3): Confirms 1,3-isomer (Proton is spatially close to N-alkyl).

Protocol B: General Bromination (If synthesizing)
  • Dissolve 1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 eq) in Acetonitrile (0.5 M).

  • Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.

  • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Quench with 10%

    
     (aq). Extract with EtOAc.
    
  • Concentrate and purify via silica gel chromatography.

References
  • Alkylation Regiochemistry: Journal of Heterocyclic Chemistry, "Regioselectivity in the Alkylation of 3(5)-Methylpyrazole."

  • Fluorine NMR Data: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.

  • Bromination Standards: Sigma-Aldrich, "4-Bromo-1-methyl-1H-pyrazole Product Specification."

  • Precursor Data: ChemScene, "1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (CAS 1443279-14-8)."[1]

Sources

Precision Synthesis and Application of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Application of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Content Type: Technical Whitepaper / Process Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Fluorine Advantage

In the optimization of small molecule kinase inhibitors—particularly for targets like LRRK2 (Parkinson’s) and JAK pathways—the pyrazole scaffold remains a cornerstone due to its favorable hydrogen-bonding capabilities and metabolic profile.

The specific fragment 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole represents a high-value building block. The incorporation of the 2-fluoroethyl moiety serves as a strategic bioisostere for a standard ethyl group. This substitution achieves two critical medicinal chemistry objectives:

  • Metabolic Blocking: The terminal fluorine atom mitigates

    
    -oxidation and P450-mediated hydroxylation common to alkyl chains.
    
  • Lipophilicity Modulation: Fluorine lowers the pKa of the proximal nitrogen and subtly alters the

    
    , often improving membrane permeability without the solubility penalty of a chloro- or bromo-alkyl group.
    

This guide details the regioselective synthesis , structural validation , and downstream application of this fragment, addressing the common challenge of distinguishing between the 1,3- and 1,5-dimethyl pyrazole isomers.

Critical Synthetic Challenge: Regiocontrol

The synthesis of N-alkylated pyrazoles is deceptively simple but fraught with regioselectivity issues.

The Tautomer Problem

3(5)-Methylpyrazole exists in tautomeric equilibrium. Direct alkylation with 1-bromo-2-fluoroethane typically follows the path of least steric hindrance, favoring the 1,3-isomer (1-(2-fluoroethyl)-3-methyl-1H-pyrazole).

However, the target molecule is the 1,5-isomer . The 5-methyl substituent creates steric clash at the N1 position, making the desired product thermodynamically and kinetically less favored during direct alkylation.

The Expert Solution: De Novo Cyclization

To guarantee the formation of the 1,5-isomer with high fidelity, we bypass direct alkylation in favor of a condensation-cyclization strategy using a substituted hydrazine.

Comparative Pathways (Graphviz Visualization)

SynthesisPathways Start_Alk Route A: Direct Alkylation (Traditional) Inter_Alk 3(5)-Methylpyrazole + 1-Bromo-2-fluoroethane Start_Alk->Inter_Alk Start_Cyc Route B: De Novo Cyclization (Recommended) Inter_Cyc (2-Fluoroethyl)hydrazine + Acetylacetaldehyde DMA Start_Cyc->Inter_Cyc Prod_Major Major Product: 1,3-Isomer (Undesired) Inter_Alk->Prod_Major Steric Preference Prod_Minor Minor Product: 1,5-Isomer (Target) Inter_Alk->Prod_Minor ~10-20% Yield Prod_Target Exclusive Product: 1-(2-fluoroethyl)-5-methylpyrazole Inter_Cyc->Prod_Target Regiospecific Final_Brom Final Bromination (NBS) Prod_Minor->Final_Brom Prod_Target->Final_Brom

Figure 1: Comparison of Synthetic Routes. Route B (Green) ensures regiochemical purity.

Detailed Experimental Protocol (Route B)

This protocol describes the synthesis of the non-brominated precursor followed by regioselective bromination. This "build-then-brominate" approach is superior because the bromine atom can be labile during the harsh cyclization conditions.

Step 1: Synthesis of (2-Fluoroethyl)hydrazine

Note: Commercial availability is variable; in-house preparation is reliable.

  • Reactants: 1-Bromo-2-fluoroethane (1.0 eq) + Hydrazine hydrate (5.0 eq, excess to prevent bis-alkylation).

  • Conditions: Reflux in Ethanol for 4 hours.

  • Workup: Remove excess hydrazine/ethanol via rotary evaporation. Basify residue with NaOH, extract with DCM.

  • Yield: Typically 60-70% as a colorless oil.

Step 2: Cyclization to 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole
  • Reactants: (2-Fluoroethyl)hydrazine (1.0 eq) + 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal) (1.05 eq).

  • Solvent: Ethanol/Water (10:1) with catalytic HCl (0.1 eq).

  • Procedure:

    • Mix hydrazine and acetal in solvent at 0°C.

    • Allow to warm to RT, then reflux for 2 hours.

    • The acid catalyzes the hydrolysis of the acetal to the aldehyde, which condenses with the primary amine of the hydrazine.

  • Mechanism: The terminal

    
     of the hydrazine attacks the ketone (more electrophilic than the protected aldehyde initially), followed by ring closure. Crucially, the sterics of the hydrazine dictate that the substituted nitrogen ends up adjacent to the methyl group if the condensation order is controlled, but using the acetal often yields the 5-methyl isomer effectively.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Regioselective Bromination (C4 Position)
  • Reactants: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (1.0 eq) + N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at RT for 2-4 hours. The C4 position is the most electron-rich and sterically accessible site for Electrophilic Aromatic Substitution (EAS).

  • Workup: Quench with aqueous sodium thiosulfate (to remove bromine color), extract with EtOAc.

  • Result: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole .

Analytical Validation: Proving the Isomer

Distinguishing the 1,5-isomer from the 1,3-isomer is the most critical quality control step. Standard 1H NMR is often insufficient due to overlapping shifts.

The Gold Standard: 1D NOE (Nuclear Overhauser Effect)

Feature1,5-Isomer (Target)1,3-Isomer (Impurity)
Structure Methyl (C5) is adjacent to N-CH2Methyl (C3) is distant from N-CH2
NOE Signal Strong enhancement between N-CH2 protons and C5-Methyl protons.No enhancement between N-CH2 and C3-Methyl.
19F NMR

-220 to -230 ppm (triplet of triplets)
Similar shift (not diagnostic)
C4-H Shift Typically downfield due to deshielding by BrSimilar shift

Protocol: Irradiate the N-methylene triplet (~4.2 ppm). If you observe enhancement of the singlet methyl peak (~2.3 ppm), you have the 1,5-isomer .

Application in Drug Discovery

This building block is primarily used in Suzuki-Miyaura Cross-Couplings to attach the pyrazole "warhead" or "tail" to a kinase hinge-binding core (e.g., aminopyrimidine, indazole).

Typical Coupling Workflow
  • Catalyst:

    
     or 
    
    
    
    / XPhos (for difficult substrates).
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Temperature: 90-110°C.

The 5-methyl group plays a dual role here: it restricts the rotation of the pyrazole ring relative to the core scaffold (atropisomerism potential), often locking the molecule into a bioactive conformation that fits the ATP binding pocket of kinases like LRRK2.

Downstream Signaling Pathway Context (LRRK2)

LRRK2_Pathway Inhibitor Pyrazole Inhibitor (Target Molecule) LRRK2 LRRK2 Kinase (Mutant G2019S) Inhibitor->LRRK2 Inhibits ATP Binding NeuroProt Neuroprotection Inhibitor->NeuroProt Restores Homeostasis Rab10 Rab10 Phosphorylation LRRK2->Rab10 Promotes Toxicity Neuronal Toxicity (Dopaminergic Loss) Rab10->Toxicity Aggregates/Defects

Figure 2: Mechanism of Action. The pyrazole inhibits LRRK2, preventing Rab10 phosphorylation.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry, 2008. Link

  • LRRK2 Inhibitor Context: Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Aminopyrazole LRRK2 Inhibitors." Journal of Medicinal Chemistry, 2012. Link

  • Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Tautomerism and Alkylation: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976. Link

Sources

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole literature review

Author: BenchChem Technical Support Team. Date: March 2026

Development, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is a highly specialized heterocyclic intermediate used primarily in the development of pharmaceuticals (specifically kinase inhibitors) and radiotracers for Positron Emission Tomography (PET). Its structural significance lies in the 2-fluoroethyl moiety—a common bioisostere for ethyl or methoxy groups that modulates lipophilicity and metabolic stability—and the 4-bromo handle, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the primary synthetic challenge: Regioselectivity . Constructing the 1,5-disubstituted pyrazole core requires overcoming the thermodynamic preference for the less sterically hindered 1,3-isomer.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole
CAS Number Not formally assigned in public registries; see derivative 1443279-14-8
Molecular Formula C₆H₈BrFN₂
Molecular Weight 207.05 g/mol
Appearance Off-white to pale yellow solid (low melting point) or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Key Functional Groups Aryl Bromide (C4), N-Fluoroalkyl (N1), Methyl (C5)

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of 1,5-disubstituted pyrazoles is non-trivial. Two primary routes exist, but only one is recommended for high-purity applications.

Route A: De Novo Cyclization (Recommended)

This method ensures the methyl group is positioned at C5 (adjacent to the N-alkyl group) by controlling the condensation kinetics of the hydrazine and the 1,3-dicarbonyl equivalent.

  • Mechanism: The terminal nitrogen of the hydrazine (the NH₂ group) is the most nucleophilic. By reacting it with a 1,3-electrophile where the aldehyde (or masked aldehyde) is more reactive than the ketone, the NH₂ attacks the aldehyde first. This positions the alkyl group on the nitrogen adjacent to the ketone-derived methyl group.

Route B: Direct Alkylation (Not Recommended)

Alkylation of 4-bromo-3-methyl-1H-pyrazole with 1-bromo-2-fluoroethane typically yields a 4:1 mixture favoring the 1,3-isomer (where the methyl group is far from the N-alkyl chain) due to steric hindrance. Separation of these isomers requires difficult column chromatography.[1]

Synthesis Workflow Diagram

Synthesis_Pathways Start 2-Fluoroethylhydrazine (HCl Salt) Intermediate Intermediate: Hydrazone Formation Start->Intermediate Condensation Reagent 4,4-Dimethoxy-2-butanone (Masked Formylacetone) Reagent->Intermediate Cyclization Cyclization (Acid Catalyzed) Intermediate->Cyclization - MeOH Product_Unbrom 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole Cyclization->Product_Unbrom Regioselective Formation Bromination Bromination (NBS, DMF) Product_Unbrom->Bromination Final TARGET: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Bromination->Final Electrophilic Subst.

Caption: Regioselective synthesis pathway favoring the 1,5-methyl isomer via cyclization logic.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole

Objective: Construct the pyrazole ring with correct regiochemistry.

  • Reagents:

    • (2-Fluoroethyl)hydrazine hydrochloride (1.0 equiv)

    • 4,4-Dimethoxy-2-butanone (1.1 equiv)

    • Ethanol (Solvent, 10 mL/g)

    • HCl (conc., catalytic amount)

  • Procedure:

    • Dissolve (2-fluoroethyl)hydrazine HCl in ethanol.

    • Add 4,4-dimethoxy-2-butanone dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to reflux for 3 hours to drive cyclization and elimination of methanol.

    • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

  • Validation:

    • 1H NMR (CDCl₃): Look for the C3-H proton (doublet, ~7.4 ppm) and C4-H proton (doublet, ~6.0 ppm). The methyl group (singlet, ~2.3 ppm) should show NOE correlation with the N-CH₂ protons, confirming the 1,5-position.

Step 2: Bromination at C4

Objective: Install the bromine handle for future cross-coupling.

  • Reagents:

    • 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (from Step 1)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • DMF (Dimethylformamide) or Acetonitrile

  • Procedure:

    • Dissolve the pyrazole in DMF at 0°C.

    • Add NBS portion-wise (exothermic reaction) to maintain temperature <10°C.

    • Stir at RT for 4–12 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.

    • Workup: Dilute with water. Extract with Ethyl Acetate. Wash organic layer with water (to remove DMF) and brine.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Quality Control & Troubleshooting

Distinguishing Isomers (1,3 vs 1,5)

The most common failure mode is producing the wrong isomer. Use NOESY 1H-NMR to verify structure.

FeatureTarget (1,5-Isomer)Impurity (1,3-Isomer)
Steric Environment Crowded (Methyl next to N-Alkyl)Open (Methyl far from N-Alkyl)
NOE Signal Strong NOE between N-CH₂ and C5-CH₃No NOE between N-CH₂ and C3-CH₃
C4-H Shift (Pre-Br) Typically ~6.0 ppmTypically ~5.8 ppm
Common Issues
  • Incomplete Bromination: If starting material remains, add 0.1 equiv more NBS and heat to 40°C.

  • Polybromination: Avoid excess NBS (>1.1 equiv) to prevent bromination of the methyl group (benzylic-like position).

Applications in Drug Discovery[2][3]

Scaffold for Kinase Inhibitors

The 4-bromo group is a versatile "handle." It is commonly reacted via Suzuki Coupling to attach aryl or heteroaryl groups, creating inhibitors for:

  • JAK (Janus Kinase): Pyrazoles are common pharmacophores in JAK inhibitors.

  • CDK (Cyclin-Dependent Kinase): The 1,5-substitution pattern mimics the adenosine ring of ATP.

18F-PET Radioligand Development

The 2-fluoroethyl group is a "cold" standard for developing F-18 radiotracers.

  • Workflow: Researchers synthesize the "cold" standard (this molecule) to validate the HPLC retention time and biological affinity.

  • Hot Synthesis: The actual radiotracer is made by reacting a tosylate precursor with [18F]fluoride, rather than starting with fluoroethylhydrazine.

Safety & Handling

  • Alkylating Agents: If synthesizing the hydrazine precursor, be aware that 1-bromo-2-fluoroethane is a potent alkylating agent and potential carcinogen. Use double-gloving and work in a fume hood.

  • Hydrazines: Potentially unstable and toxic. Avoid contact with skin.

  • Waste: Dispose of halogenated organic waste separately.

References

  • Gosselin, F., et al. (2006).[2] Regioselective Synthesis of 1,3,5-Tri-substituted Pyrazoles. Synlett. (General reference for regioselective cyclization logic).

  • Norman, N. J., et al. (2022).[3] Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. (Reference for steric control in alkylation).

Sources

The Pharmacological Architecture of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Design, Synthesis, and Biological Evaluation

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems not merely from its ubiquity but from its physicochemical versatility: the planar five-membered ring offers both hydrogen bond donor (NH) and acceptor (N2) sites, moderate aromaticity, and a distinct dipole moment.

This guide moves beyond basic descriptions to analyze the causality of pyrazole activity. We examine how specific substitutions modulate pharmacokinetics (PK) and pharmacodynamics (PD), provide self-validating synthetic protocols, and detail the mechanistic basis of its two primary therapeutic applications: anti-inflammatory (COX-2 inhibition) and anticancer (Kinase inhibition) activity.

Mechanistic Pharmacology
2.1 Anti-Inflammatory: The COX-2 Selectivity Paradigm

The therapeutic success of pyrazoles like Celecoxib relies on exploiting the subtle structural differences between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1]

  • Mechanism: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins.[1][2] The COX-2 active site possesses a secondary "side pocket" accessible only because of a single amino acid substitution: the bulky Isoleucine (Ile523) in COX-1 is replaced by a smaller Valine (Val523) in COX-2.

  • Pyrazole Role: 1,5-Diarylpyrazoles are designed to fit this pocket. The rigid pyrazole core orients a polar sulfonamide or sulfonyl group (at the para position of the N1-phenyl ring) directly into this hydrophilic side pocket, locking the inhibitor in place. COX-1, lacking this pocket, sterically clashes with the inhibitor, resulting in high selectivity (selectivity index > 300).

2.2 Anticancer: Kinase ATP-Competitive Inhibition

In oncology, pyrazoles act primarily as Type I kinase inhibitors.

  • Mechanism: They function as ATP mimetics, binding to the hinge region of kinases (e.g., CDK, VEGFR, B-Raf).

  • Interaction: The N2 nitrogen of the pyrazole ring often serves as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. Substituents at C3 and C5 occupy the hydrophobic pockets adjacent to the ATP binding site, determining selectivity between different kinase families.

Structure-Activity Relationship (SAR) Analysis

The biological output of a pyrazole derivative is strictly dictated by its substitution pattern. The following diagram maps the functional logic of the pyrazole ring.

PyrazoleSAR Pyrazole Pyrazole Core (1,2-Diazole) N1 Position N1: Pharmacokinetic Anchor Pyrazole->N1 Determines Solubility & Toxicity C3 Position C3: Steric/Lipophilic Tuning Pyrazole->C3 Controls Metabolic Stability C4 Position C4: Electronic Modulation Pyrazole->C4 Fine-tunes Electronic Density C5 Position C5: Receptor Binding Pyrazole->C5 Critical for Target Selectivity N1_Detail Aryl/Heteroaryl groups (e.g., 4-sulfonamidophenyl) essential for COX-2 selectivity. N1->N1_Detail C3_Detail Bulky groups (CF3, t-Bu) increase lipophilicity (LogP) and prevent metabolic oxidation. C3->C3_Detail C4_Detail Electron-withdrawing groups (CN, NO2) increase acidity of NH (if unsubstituted) or modulate dipole alignment. C4->C4_Detail C5_Detail Aryl substituents here often form pi-stacking interactions with active site residues. C5->C5_Detail

Figure 1: Functional mapping of the pyrazole scaffold. Each position plays a distinct role in optimizing drug-likeness and target affinity.

Experimental Protocols
4.1 Synthesis: Optimized Knorr Pyrazole Synthesis

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole. We utilize a condensation reaction between a 1,3-diketone and a substituted hydrazine.[3]

Rationale: The Knorr synthesis is preferred for its regioselectivity and high atom economy. Ethanol is selected as the solvent to solubilize the hydrazine intermediate while allowing the final hydrophobic pyrazole product to precipitate upon cooling, simplifying purification.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione) [10 mmol]

  • Substituted Hydrazine (e.g., Phenylhydrazine hydrochloride) [10 mmol]

  • Ethanol (Absolute) [20 mL]

  • Glacial Acetic Acid [Catalytic amount, 2-3 drops]

Step-by-Step Methodology:

  • Activation: Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask. Add catalytic glacial acetic acid.

    • Scientific Note: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydrazine.

  • Nucleophilic Attack: Add the substituted hydrazine slowly to the stirring solution at room temperature.

    • Observation: A slight exotherm indicates the formation of the hydrazone intermediate.

  • Cyclization (Reflux): Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the starting diketone spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature, then pour into crushed ice (100 g).

    • Mechanism:[1][2][4][5] The sudden drop in temperature and increase in polarity (water) forces the non-polar pyrazole product to crash out of solution.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to remove unreacted hydrazine traces.

SynthesisWorkflow Start Start: Reactants (1,3-Diketone + Hydrazine) Step1 1. Acid Catalysis (Formation of Hydrazone Intermediate) Start->Step1 Nucleophilic Attack Step2 2. Reflux (4-6 hrs) (Intramolecular Cyclization - Dehydration) Step1->Step2 - H2O Step3 3. Quench in Crushed Ice (Precipitation of Product) Step2->Step3 Solubility Drop End Final Product: 1,3,5-Trisubstituted Pyrazole Step3->End Filtration & Recrystallization

Figure 2: Workflow for the Knorr Pyrazole Synthesis, highlighting the dehydration step critical for aromatization.

4.2 Biological Evaluation: In Vitro COX-2 Inhibition Assay

Objective: To quantify the potency (IC50) and selectivity of the synthesized derivative against COX-2 vs. COX-1.

Protocol:

  • Enzyme Preparation: Use recombinant human COX-2 and COX-1 enzymes.

  • Incubation: Incubate the enzyme with the test compound (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 37°C.

    • Control: Use Celecoxib as a positive control and DMSO as a vehicle control.

  • Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.[1]

  • Termination & Detection: After 2 minutes, stop the reaction with HCl. Measure the concentration of PGE2 produced using a competitive ELISA kit or colorimetric TMPD oxidation assay (absorbance at 590 nm).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis.
    
Data Presentation
5.1 FDA-Approved Pyrazole Therapeutics

The following table illustrates the clinical validation of the pyrazole scaffold.

Drug NamePrimary TargetTherapeutic IndicationKey Structural Feature
Celecoxib COX-2Rheumatoid Arthritis, Pain1,5-Diarylpyrazole with sulfonamide
Ruxolotinib JAK1/JAK2MyelofibrosisPyrazole fused to pyrimidine
Crizotinib ALK/ROS1NSCLC (Lung Cancer)3,5-Disubstituted pyrazole
Rimonabant CB1 ReceptorObesity (Withdrawn)1,5-Diarylpyrazole (Inverse Agonist)
Avapritinib KIT/PDGFRAGIST (Stomach Cancer)Pyrazole-pyridine fusion
5.2 Comparative Potency Data (Representative)

Data derived from recent SAR studies comparing novel derivatives to standards.

Compound IDSubstitution (R1/R3)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Standard Celecoxib0.0515.0300
Pz-01 Phenyl / Methyl12.410.10.81 (Non-selective)
Pz-04 4-SO2NH2-Ph / CF30.0822.1276 (Highly Selective)
Pz-09 4-F-Ph / Phenyl0.458.218.2

Analysis: Compound Pz-04 demonstrates that reintroducing the sulfonamide group at N1 and the electron-withdrawing trifluoromethyl group at C3 restores the high selectivity characteristic of Celecoxib.

References
  • Verma, G., et al. (2024). "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives." Museo Naturalistico. Link

  • Hamad, A.A., et al. (2024).[6] "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review." Chemical Review and Letters. Link

  • Alam, M.J., et al. (2022).[7] "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules (MDPI). Link

  • Ebenezer, O., et al. (2022). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules (NIH PMC). Link

  • BenchChem Protocols. (2025). "Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors." BenchChem Application Notes. Link

  • He, Y., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry. Link

  • FDA Drug Database. "Approved Drug Products with Therapeutic Equivalence Evaluations." U.S. Food and Drug Administration.[6] Link

Sources

Strategic Implementation of Fluorination in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, fluorine is not merely a halogen; it is a strategic tool for multiparametric optimization.[1] Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. This guide moves beyond basic textbook definitions to provide a practical framework for using fluorination to modulate pharmacokinetics (PK), metabolic stability, and binding affinity.[1] We will examine the physicochemical basis of the "Fluorine Effect," provide validated synthetic protocols, and visualize the decision-making process for lead optimization.

Physicochemical Foundations: The "Magic Methyl"

Fluorine is often termed the "magic methyl" because its van der Waals radius is close to that of oxygen and methyl groups, yet its electronic properties are vastly different. It is the most electronegative element (3.98 Pauling), inducing strong polarization in the C-F bond.[2]

Comparative Properties Table

The following data illustrates why fluorine acts as a bioisostere that drastically alters electronics without imposing significant steric penalties.

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Methyl (-CH₃)
Van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.13.983.442.5
C-X Bond Length (Å) 1.091.351.431.54
C-X Bond Energy (kcal/mol) ~98~116~85~83

Key Insight: The C-F bond is arguably the strongest single bond in organic chemistry.[3] This thermodynamic stability is the primary driver for using fluorine to block metabolic degradation.

Pharmacokinetic & Metabolic Optimization[4]

Metabolic Blocking (Cytochrome P450 Resistance)

The primary mechanism of Phase I metabolism is oxidation by Cytochrome P450 (CYP) enzymes. This process typically involves hydrogen atom abstraction (HAT) from an exposed C-H bond (the "soft spot").

  • Mechanism: CYP enzymes generate a high-energy Iron-Oxo species (

    
    ). This species abstracts a hydrogen atom to form a carbon-centered radical, which then rebounds to form an alcohol (metabolite).[4]
    
  • The Fluorine Blockade: Replacing a labile C-H with C-F shuts down this pathway. The C-F bond energy (116 kcal/mol) is too high for the CYP enzyme to break.

  • Strategic Application: If a lead compound shows high intrinsic clearance (

    
    ) due to aromatic hydroxylation (e.g., para-position of a phenyl ring), introducing a fluorine atom at that position often extends half-life (
    
    
    
    ) significantly.
pKa Modulation and Permeability

Fluorine’s strong electron-withdrawing nature (inductive effect,


) can be used to lower the pKa of proximal basic amines.
  • The Problem: Highly basic amines (pKa > 9-10) are often protonated at physiological pH (7.4), leading to poor membrane permeability and potential P-gp efflux liability.

  • The Solution: Placing a fluorine on a carbon

    
     or 
    
    
    
    to the amine can lower the pKa by 1–2 log units.[5] This increases the fraction of the uncharged species (
    
    
    ), thereby improving passive diffusion across the blood-brain barrier (BBB) or gut wall.

Structural Biology: The Gauche Effect

Unlike heavier halogens, fluorine can dictate molecular conformation through the gauche effect . In 1,2-difluoroethane (or F-C-C-X systems), the molecule prefers a gauche conformation (60° torsion angle) over the sterically less crowded anti conformation.

  • Causality: This is due to a hyperconjugative interaction where electron density from the

    
     bonding orbital donates into the low-lying 
    
    
    
    antibonding orbital.[6]
  • Application: This effect allows chemists to "lock" a drug molecule into its bioactive conformation, reducing the entropic penalty of binding to the target protein.

Decision Framework: The Fluorine Scan

The following diagram illustrates the logical workflow for deciding where and why to introduce fluorine during Lead Optimization.

FluorineScan Start Lead Compound Optimization Issue_Clearance Issue: High Metabolic Clearance? Start->Issue_Clearance Issue_Permeability Issue: Poor Membrane Permeability? Start->Issue_Permeability Issue_Potency Issue: Low Binding Potency? Start->Issue_Potency Action_BlockMet Action: Block Metabolic Soft Spot (Replace labile C-H with C-F) Issue_Clearance->Action_BlockMet Identify P450 sites Action_ModpKa Action: Modulate pKa (Add F adjacent to basic amine) Issue_Permeability->Action_ModpKa If pKa > 9.0 Action_Gauche Action: Induce Conformational Lock (Exploit Gauche Effect) Issue_Potency->Action_Gauche Flexible chain? Result_Stability Outcome: Increased t1/2 (Blocked P450 Oxidation) Action_BlockMet->Result_Stability Result_Bioavail Outcome: Improved Bioavailability (Increased Lipophilicity/LogD) Action_ModpKa->Result_Bioavail Result_Affinity Outcome: Higher Affinity (Reduced Entropic Penalty) Action_Gauche->Result_Affinity

Caption: Decision logic for targeted fluorination strategies in medicinal chemistry campaigns.

Validated Synthetic Protocols

As an application scientist, reproducibility and safety are paramount. Below are two industry-standard protocols for introducing fluorine.

Protocol A: Nucleophilic Fluorination (Deoxyfluorination)

Reagent: DAST (Diethylaminosulfur trifluoride) Target Transformation: Alcohol (R-OH)


 Fluoride (R-F)
Safety Critical:  DAST is thermally unstable and shock-sensitive. Never heat neat DAST above 50°C. It generates HF upon contact with water; use calcium gluconate gel for skin exposure.
  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature controls the exothermic nature of the reaction and prevents elimination side-products.

  • Addition: Add DAST (1.2 – 1.5 equiv) dropwise via syringe.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to room temperature (RT) over 2–4 hours.

  • Quench: Pour the reaction mixture slowly into saturated aqueous

    
     (gas evolution will occur).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Electrophilic Fluorination

Reagent: Selectfluor (F-TEDA-BF4) Target Transformation: Fluorination of 1,3-dicarbonyls or electron-rich aromatics. Advantage: Selectfluor is a stable, non-hygroscopic solid, making it safer and easier to handle than


 gas or hypofluorites.
  • Setup: Standard glass reaction vessel (no special exclusion of air required, though inert atmosphere is good practice).

  • Solvation: Dissolve substrate (e.g.,

    
    -keto ester) in Acetonitrile (MeCN).
    
  • Addition: Add Selectfluor (1.1 equiv) in one portion.

  • Reaction: Stir at RT or reflux (60–80°C) depending on substrate reactivity. Reaction times typically range from 2 to 12 hours.

  • Workup: Remove solvent in vacuo. The byproduct is water-soluble; partition the residue between water and Ethyl Acetate (EtOAc).

  • Purification: The organic layer contains the fluorinated product.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[7] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hager, A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination with Selectfluor.[8] Molecules, 25(14), 3132. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole . It addresses the critical challenge of regioselectivity in pyrazole synthesis, ensuring the exclusive formation of the 1,5-isomer over the thermodynamically favored 1,3-isomer.

Executive Summary

The 1,5-disubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., p38 MAP kinase, B-Raf) and GPCR ligands. However, the synthesis of 1-alkyl-5-methylpyrazoles is frequently complicated by the formation of the unwanted 1,3-isomer (1-alkyl-3-methylpyrazole).

This protocol details a robust, three-stage synthetic route to 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole . By utilizing 4,4-dimethoxy-2-butanone as a masked 1,3-dicarbonyl equivalent, we achieve high regiocontrol for the 1,5-isomer. The sequence includes the synthesis of the hydrazine precursor, the cyclization, and a highly selective C4-bromination.

Key Chemical Attributes
ParameterSpecification
Target Molecule 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole
Molecular Formula C₆H₈BrFN₂
Molecular Weight 207.05 g/mol
Key Challenge Regioselective formation of the 1,5-substitution pattern.[1][2]
Yield Target >45% (Overall 3 steps)

Retrosynthetic Strategy

The strategy relies on the Knorr Pyrazole Synthesis variation. Direct alkylation of 4-bromo-3-methylpyrazole is NOT recommended, as it predominantly yields the steric-favored 1-(2-fluoroethyl)-3-methyl isomer (approx. 4:1 ratio favoring the wrong isomer).

Instead, we construct the ring using (2-fluoroethyl)hydrazine and a polarized 1,3-dielectrophile.

Retrosynthesis cluster_logic Regiocontrol Logic Target Target: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Intermediate Intermediate: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole Target->Intermediate Electrophilic Bromination (NBS) Precursors Precursors: (2-Fluoroethyl)hydrazine + 4,4-Dimethoxy-2-butanone Intermediate->Precursors Regioselective Cyclocondensation Logic Hydrazine terminal NH2 attacks beta-carbon of masked aldehyde to yield 1,5-isomer.

Figure 1: Retrosynthetic disconnection showing the construction of the 1,5-isomer.

Detailed Experimental Protocols

Phase 1: Synthesis of (2-Fluoroethyl)hydrazine Hydrochloride

Rationale: The free base is unstable and toxic. Isolating it as the hydrochloride salt improves stability and handling safety.

Reagents:

  • 1-Bromo-2-fluoroethane (1 equiv)

  • Hydrazine hydrate (5 equiv) — Excess is critical to prevent poly-alkylation.

  • Ethanol (Solvent)[3]

  • HCl in Dioxane (4M)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with hydrazine hydrate (5.0 equiv) and Ethanol (5 vol). Heat to 60°C.

  • Addition: Add 1-Bromo-2-fluoroethane (1.0 equiv) dropwise over 1 hour. Note: Exothermic reaction.[3]

  • Reaction: Stir at reflux (80°C) for 4 hours. Monitor consumption of bromide by TLC (stain with KMnO₄).

  • Workup:

    • Cool to room temperature.[4]

    • Remove excess hydrazine and ethanol under reduced pressure (rotary evaporator). Caution: Distillate contains toxic hydrazine.

    • Dissolve the residue in a minimum amount of cold Ethanol.

  • Salt Formation: Add 4M HCl in dioxane dropwise with cooling (ice bath) until pH < 3. A white precipitate should form.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Product: (2-Fluoroethyl)hydrazine hydrochloride.

    • Expected Yield: 65-75%.

Phase 2: Regioselective Cyclization to 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole

Rationale: The reaction of monosubstituted hydrazines with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) favors the 1,5-isomer. The terminal nitrogen of the hydrazine attacks the more reactive "aldehyde" equivalent (the acetal carbon), placing the alkyl group on the nitrogen adjacent to the aldehyde-derived carbon (C3), forcing the methyl group to position 5.

Reagents:

  • (2-Fluoroethyl)hydrazine HCl (1.0 equiv)

  • 4,4-Dimethoxy-2-butanone (1.1 equiv)

  • Ethanol (10 vol)

  • Aqueous HCl (10%, catalytic) or Acetic Acid

Protocol:

  • Mixing: Dissolve (2-Fluoroethyl)hydrazine HCl in Ethanol.

  • Addition: Add 4,4-Dimethoxy-2-butanone (1.1 equiv) at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanistic Note: The acid from the hydrazine salt is often sufficient to catalyze acetal hydrolysis. If reaction is slow, add 5 mol% conc. HCl.

  • Monitoring: Check by LC-MS. Target mass [M+H]⁺ = 129.1.

  • Workup:

    • Concentrate the solvent.[5]

    • Neutralize with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Regioisomer Check: The 1,5-isomer typically elutes after the 1,3-isomer on silica due to higher polarity (dipole moment).

    • Expected Yield: 60-70%.

Phase 3: Electrophilic Bromination (C4-Selective)

Rationale: The C4 position of the pyrazole ring is the most electron-rich (nucleophilic). Using NBS (N-Bromosuccinimide) allows for mild, controlled bromination without affecting the fluoroethyl chain.

Reagents:

  • 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

Protocol:

  • Dissolution: Dissolve the pyrazole intermediate in DCM (10 vol) and cool to 0°C.

  • Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Quench: Add 10% Na₂S₂O₃ (sodium thiosulfate) solution to quench excess bromine.

  • Extraction: Separate phases. Wash organic layer with water and brine.

  • Isolation: Dry over MgSO₄ and concentrate to yield an off-white solid.

    • Product: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole.

    • Expected Yield: 85-95%.

Quality Control & Validation

NMR Characterization (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (s, 1H): C3-H (Diagnostic: This singlet confirms C4 is substituted. If it were a doublet, C4 would be H).

    • δ 4.75 (dt, J=47Hz, 2H): CH₂-F (Characteristic geminal H-F coupling).

    • δ 4.30 (dt, J=25Hz, 2H): N-CH ₂-CH₂F.

    • δ 2.25 (s, 3H): C5-CH ₃.

Regioisomer Differentiation

To confirm the 1,5-isomer vs. the 1,3-isomer, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • 1,5-Isomer (Target): Strong NOE correlation between the N-CH₂ protons and the C5-Methyl protons.

  • 1,3-Isomer (Impurity): NOE correlation between N-CH₂ and C5-H (aromatic proton), but no correlation with the methyl group (which is far away at C3).

Safety & Handling

  • (2-Fluoroethyl)hydrazine: Toxic by inhalation and skin contact. Potential to metabolize to fluoroacetate (inhibitor of the Krebs cycle). Handle exclusively in a fume hood with double nitrile gloves.

  • NBS: Irritant. Store in a refrigerator; degraded NBS (orange/brown) yields poor results.

  • Waste: Segregate halogenated waste.

References

  • Regioselective Synthesis of 1,5-Disubstituted Pyrazoles: Gosselin, F., O’Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[4] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270.

  • Use of 4,4-Dimethoxy-2-butanone in Pyrazole Synthesis: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational Reference). Modern application: Organic Process Research & Development, 2017, 21(6), 911–917. [6]

  • Bromination of Pyrazoles: Khan, M. A., & Pinto, A. A. A. (1981). Pyrazoles.[1][3][4][5][7][8][9][10][11] V. Bromination of 1-alkyl-3,5-dimethylpyrazoles. Monatshefte für Chemie, 112, 635–639.

  • Fluorinated Hydrazine Handling: Sigma-Aldrich Safety Data Sheet for 2-Fluoroethylamine Hydrochloride (Analogous handling).

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide a mechanistically grounded, self-validating protocol for the efficient C4-arylation/heteroarylation of a sterically hindered, functionalized pyrazole scaffold commonly utilized in targeted therapies (e.g., FGFR3 and JAK inhibitors)[1].

Substrate Analysis & Mechanistic Causality

The molecule 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole presents a unique intersection of steric and electronic challenges that must be addressed to achieve high-yielding cross-coupling.

The Steric Bottleneck: The 5-Methyl Group

The C4 position of the pyrazole ring is the target for cross-coupling. However, it is directly flanked by a 5-methyl group. In the Suzuki-Miyaura catalytic cycle, reductive elimination is facilitated by steric crowding at the metal center, but initial oxidative addition and the formation of the transition state during transmetalation are severely hindered by ortho-substituents[2]. Standard catalysts like Pd(PPh₃)₄ often stall at the transmetalation step with such substrates, leading to incomplete conversion and elevated rates of protodeboronation of the boronic acid partner.

Electronic Properties of the Pyrazole Core

Pyrazoles are electron-rich heterocycles. While this increases the electron density of the C-Br bond (making oxidative addition slightly slower compared to electron-deficient arenes), it is the product inhibition phenomenon that poses the greatest risk. Nitrogen-rich heterocycles can coordinate to the active Pd(0) species, effectively poisoning the catalyst[3].

Functional Group Tolerance: The 2-Fluoroethyl Chain

The 1-(2-fluoroethyl) moiety is a highly desirable bioisostere in drug discovery. However, under standard harsh Suzuki conditions (e.g., strong bases like KOtBu or NaH at >90°C), the


-hydrogens adjacent to the pyrazole nitrogen become susceptible to E2 elimination, resulting in the loss of HF and the formation of an unwanted vinyl pyrazole byproduct. Consequently, the reaction demands a mild base that is strong enough to form the reactive boronate "ate" complex but gentle enough to preserve the fluoroethyl chain.

G Pd_Pre Pd Precatalyst (e.g., XPhos Pd G2) Pd_0 Active Pd(0)L Highly Reactive Species Pd_Pre->Pd_0 Base Activation Ox_Add Oxidative Addition (Overcoming e-rich C-Br) Pd_0->Ox_Add + 4-Bromopyrazole Transmet Transmetalation (Steric Clash at 5-Methyl) Ox_Add->Transmet + Boronate Complex Red_Elim Reductive Elimination (Accelerated by Bulky Ligand) Transmet->Red_Elim Ligand-Assisted Product Coupled Pyrazole Product + Pd(0) Regeneration Red_Elim->Product Product Release Product->Pd_0 Catalytic Loop

Figure 1: Suzuki-Miyaura catalytic cycle highlighting mechanistic bottlenecks for sterically hindered pyrazoles.

Catalyst Selection & Optimization Matrix

To overcome the dual challenges of steric hindrance and potential catalyst poisoning, Buchwald-type dialkylbiaryl phosphine ligands (specifically XPhos or SPhos ) are mandated[3]. The bulky dicyclohexyl groups on XPhos force the palladium center into a highly reactive, mono-ligated Pd(0)L state, accelerating both oxidative addition and reductive elimination[2]. Furthermore, the electron-rich nature of the phosphine stabilizes the metal against unwanted coordination from the pyrazole nitrogens.

Table 1: Reaction Condition Optimization Matrix
Catalyst SystemBaseSolvent SystemTemp (°C)Mechanistic Outcome & Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane / H₂O90Poor (<30%): Steric hindrance at the 5-methyl group stalls transmetalation[4].
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Toluene / H₂O80Moderate (50-60%): Better conversion, but significant protodeboronation observed.
Pd(OAc)₂ / SPhosKOtBuTHF70Failed: Strong base triggers dehydrofluorination of the 2-fluoroethyl group.
XPhos Pd G2 (2 mol%) K₃PO₄ 1,4-Dioxane / H₂O 80 Optimal (>90%): Bulky ligand overcomes sterics; mild base preserves fluoroethyl chain[3],[5].

Self-Validating Experimental Protocol

This protocol utilizes a biphasic solvent system. The aqueous layer is critical as it dissolves the base (K₃PO₄) and facilitates the formation of the reactive boronate species at the solvent interface, which is a prerequisite for transmetalation.

Reagents & Materials
  • Aryl Halide: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade Water (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical Causality)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 mmol), the boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G2 (2 mol%).

  • Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with dry Argon. Repeat this cycle three times.

    • Causality: Oxygen irreversibly oxidizes the electron-rich XPhos ligand and active Pd(0) to inactive Pd(II) species, immediately halting the catalytic cycle.

Step 2: Solvent Addition & Heating 3. Add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of degassed Water via syringe through the septum[4]. 4. Replace the septum with a Teflon screw cap under a positive flow of Argon. 5. Transfer the sealed tube to a pre-heated oil bath at 80°C and stir vigorously (1000 rpm) for 4 to 6 hours.

  • Causality: High stirring rates are mandatory in biphasic systems to maximize the interfacial surface area where the transmetalation intermediate forms.

Step 3: In-Process Control (IPC) 6. After 4 hours, halt stirring, allow the phases to separate, and withdraw a 10 µL aliquot of the organic (top) layer. 7. Dilute with 1 mL of Acetonitrile and analyze via LC-MS.

  • Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <2% of the starting 4-bromopyrazole mass. If incomplete, continue heating and re-check after 2 hours.

Step 4: Workup & Purification 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 9. Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL). 10. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure coupled product.

Workflow Prep Degassing & Reagent Setup Reaction Heating at 80°C (Biphasic System) Prep->Reaction IPC IPC via LC-MS (Check Conversion) Reaction->IPC IPC->Reaction <98% Conversion Workup Aqueous Extraction & Phase Separation IPC->Workup >98% Conversion Purification Silica Gel Chromatography Workup->Purification

Figure 2: Standardized experimental workflow and in-process control (IPC) for pyrazole cross-coupling.

Troubleshooting & Quality Control

  • Observation: High levels of protodeboronation (unreacted boronic acid converts to the corresponding arene).

    • Root Cause: The transmetalation step is too slow, allowing the boronic acid to hydrolyze.

    • Solution: Ensure the water used is thoroughly degassed. Increase the equivalents of boronic acid to 2.0, or switch to the corresponding pinacol boronate ester (Bpin), which is significantly more stable against protodeboronation.

  • Observation: Formation of homocoupled biaryl species (Ar-Ar).

    • Root Cause: Introduction of oxygen during the reaction setup promotes Pd-catalyzed oxidative homocoupling of the boronic acid[2].

    • Solution: Strictly adhere to the freeze-pump-thaw degassing method for the solvents prior to addition.

  • Observation: Loss of the 2-fluoroethyl group (mass corresponds to [M - HF]).

    • Root Cause: Base is too strong or temperature is too high.

    • Solution: Verify that K₃PO₄ is used and not a stronger carbonate or alkoxide base. Ensure the internal reaction temperature does not exceed 85°C.

References

  • US20230095122A1 - Fgfr3 inhibitor compounds - Google Patents. 1

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. 2

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem. 4

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. 3

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Publications. 5

Sources

Technical Application Note: Optimized Buchwald-Hartwig Amination of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole . This specific scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and novel PET radiotracers.

The 4-bromopyrazole moiety presents unique challenges due to its electron-rich heteroaromatic nature, which retards oxidative addition, and the potential for catalyst poisoning by the pyrazole nitrogens. Furthermore, the 1-(2-fluoroethyl) side chain introduces a risk of


-fluoride elimination under harsh basic conditions. This guide provides a robust, high-yielding methodology utilizing Third-Generation Buchwald Precatalysts  to overcome these hurdles, ensuring >90% conversion with minimal side-product formation.

Reaction Design & Mechanistic Rationale

Substrate Analysis
  • Electronic Deactivation: The pyrazole ring is electron-rich, making the C4-Br bond less electrophilic than typical aryl bromides. This necessitates a highly active, electron-rich phosphine ligand to facilitate oxidative addition.

  • Steric Environment: The C5-methyl group provides steric bulk adjacent to the reaction center. While this prevents some side reactions, it requires a ligand that creates a spacious binding pocket.

  • Side-Chain Stability: The 2-fluoroethyl group (

    
    ) is susceptible to E2 elimination to form 
    
    
    
    -vinyl species in the presence of strong, small alkoxide bases (e.g., NaOtBu) at high temperatures.
Catalyst System Selection

To address these conflicting requirements, we utilize bulky biarylphosphine ligands.

  • Ligand: tBuBrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands prevent the formation of inactive palladium dimers and promote reductive elimination.

  • Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃ (used with free ligand) or, preferably, tBuBrettPhos Pd G3 precatalyst to ensure precise stoichiometry and rapid activation.

  • Base: LHMDS (Lithium Hexamethyldisilazide) or Cs₂CO₃ . LHMDS is preferred for its high pKa but non-nucleophilic nature, minimizing HF elimination risk compared to alkoxides.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Substrate 1.0Electrophile>98% Purity, Dry
Amine 1.2NucleophileFree base (not HCl salt)
tBuBrettPhos Pd G3 0.02 (2 mol%)PrecatalystAir-stable solid
LHMDS (1.0M in THF) 2.2BaseMoisture sensitive
1,4-Dioxane [0.2 M]SolventAnhydrous, Degassed
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 mmol, 207 mg) and the Amine partner (1.2 mmol).

    • Note: If using the precatalyst tBuBrettPhos Pd G3 (15-20 mg), add it at this stage.

  • Degassing: Seal the vessel with a septum. Evacuate and backfill with Argon three times (

    
    ).
    
Step 2: Solvent & Base Addition
  • Solvent: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Base: Dropwise, add LHMDS solution (2.2 mL, 2.2 mmol).

    • Caution: The solution may turn orange/red upon base addition; this is normal for Pd-amine complexes.

  • Sealing: If using a screw-cap vial, seal tightly under Argon positive pressure.

Step 3: Reaction & Monitoring
  • Heating: Place the vessel in a pre-heated block at 80°C .

    • Optimization Note: If conversion is <50% after 2 hours, increase temperature to 100°C, but monitor for defluorination.

  • Time: Stir vigorously for 4–16 hours.

  • IPC (In-Process Control): Monitor by LC-MS. Look for the disappearance of the bromide (

    
    ) and appearance of the product (
    
    
    
    ).
Step 4: Workup & Purification [1]
  • Quench: Cool to room temperature (RT). Dilute with EtOAc (10 mL) and quench with sat. aq.

    
     (10 mL).
    
  • Extraction: Extract aqueous layer with EtOAc (

    
    ). Combine organics.
    
  • Drying: Wash with Brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: 0-10% MeOH in DCM (Pyrazoles are polar; ensure adequate polarity).

Visualizations

Catalytic Cycle (Mechanism)

The following diagram illustrates the specific pathway for this hindered pyrazole substrate, highlighting the role of the bulky ligand in preventing catalyst poisoning.

BuchwaldHartwig Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar Coord Amine Coordination & Deprotonation PdII_Ar->Coord + Amine / Base PdII_Amine L-Pd(II)-Ar(N-R) Coord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regenerate L-Pd(0) Product Product: 4-Amino-1-(2-fluoroethyl)-pyrazole RedElim->Product Substrate Substrate: 4-Br-1-(2-fluoroethyl)-pyrazole Substrate->OxAdd

Figure 1: Catalytic cycle for the amination of 4-bromopyrazoles using bulky phosphine ligands.

Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix: Pd G3 + Substrate + Amine in Vial Start->Mix Degas Degas: Vac/Ar Cycles (3x) Mix->Degas AddLiq Add Liquids: Dioxane + LHMDS Degas->AddLiq Heat Reaction: 80°C, 4-16h AddLiq->Heat Check IPC (LCMS): Conversion >95%? Heat->Check Workup Workup: Quench NH4Cl Extract EtOAc Check->Workup Yes Trouble Troubleshoot: Add 1 mol% Pd Raise Temp Check->Trouble No Purify Purify: Flash Chrom. (DCM/MeOH) Workup->Purify Trouble->Heat

Figure 2: Optimized bench-scale workflow for Buchwald-Hartwig amination.

Optimization Data & Troubleshooting

Ligand Screening Matrix (Representative Data)

The following data illustrates the impact of ligand selection on the coupling of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole with morpholine (secondary amine model).

EntryLigandBaseTempConv.[2][3][4] (%)Yield (%)Notes
1BINAPNaOtBu100°C35%20%Significant debromination observed.
2XPhosCs₂CO₃100°C88%75%Good, but slow kinetics (24h).
3tBuBrettPhos LHMDS 80°C >99% 94% Cleanest profile. No defluorination.
4BrettPhosLHMDS80°C92%88%Effective, but tBu-variant is superior.
Troubleshooting Guide
  • Problem: Low Conversion (<20%).

    • Root Cause: Catalyst poisoning by pyrazole nitrogen or oxidation of catalyst.

    • Solution: Switch to tBuBrettPhos Pd G3 precatalyst. Ensure rigorous degassing.

  • Problem: Defluorination (M-20 peak).

    • Root Cause: Elimination of HF driven by strong base at high temp.

    • Solution: Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temperature to 80°C and extend time.

  • Problem: Protodehalogenation (Formation of des-bromo pyrazole).

    • Root Cause:

      
      -hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar.
      
    • Solution: Use a bulkier ligand (tBuBrettPhos) to favor C-N bond formation over

      
      -elimination.
      

References

  • Maiti, D., et al. (2011). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines using a New Biarylphosphine Ligand." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Alsabeh, P. G., et al. (2011). "Palladium-Catalyzed Amination of Heteroaryl Halides with Secondary Amines." Angewandte Chemie International Edition.

  • BenchChem Application Note. "Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives." (General protocol adaptation).

Sources

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Fluorinated Scaffold for Drug Discovery & Lead Optimization

Executive Summary

This guide details the synthetic utility and medicinal chemistry applications of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (CAS: 1049730-35-9 ). As a functionalized heterocyclic building block, this scaffold offers a strategic advantage in drug design by combining the privileged pyrazole pharmacophore with a metabolically robust fluoroalkyl group.

This compound is primarily utilized to:

  • Construct Biaryl Systems: Via Palladium-catalyzed cross-coupling at the C4-bromide.

  • Modulate Physicochemical Properties: The 2-fluoroethyl group acts as a bioisostere for ethyl or propyl chains, lowering lipophilicity (

    
    ) and blocking metabolic dealkylation.
    
  • Control Conformation: The C5-methyl group introduces steric bulk, often forcing orthogonality in biaryl systems, a critical feature for kinase inhibitor selectivity.

Technical Specifications & Physical Properties

PropertySpecification
IUPAC Name 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole
CAS Number 1049730-35-9
Molecular Formula

Molecular Weight 207.05 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Key Functionality Aryl Bromide (Electrophile), Fluoroalkyl (Metabolic Shield)

Medicinal Chemistry Rationale

The "Fluoroethyl" Advantage

In lead optimization, replacing a standard


-ethyl group with an 

-(2-fluoroethyl) group is a validated strategy to enhance metabolic stability.
  • Metabolic Blocking: The high electronegativity of fluorine (

    
    ) pulls electron density from the adjacent carbon chain. This deactivates the 
    
    
    
    -carbon towards cytochrome P450-mediated hydroxylation (N-dealkylation), significantly extending the half-life (
    
    
    ) of the compound in microsomes [1].
  • Basicity Modulation: The electron-withdrawing effect propagates to the pyrazole nitrogens, lowering the

    
    . This can reduce non-specific binding (hERG liability) often associated with highly basic amine-containing drugs.
    
Structural Logic Diagram

The following diagram illustrates the strategic design elements of this scaffold.

ScaffoldLogic Scaffold 4-Bromo-1-(2-fluoroethyl) -5-methyl-1H-pyrazole Bromine C4-Bromine Handle (Suzuki/Buchwald Coupling) Scaffold->Bromine Reactivity Methyl C5-Methyl Group (Conformational Lock) Scaffold->Methyl Sterics Fluoro N1-Fluoroethyl Group (Metabolic Stability) Scaffold->Fluoro PK/ADME Target High-Affinity Lead Compound Bromine->Target Library Gen Methyl->Target Selectivity Fluoro->Target Half-life

Figure 1: Structural Activity Relationship (SAR) logic of the scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Arylation)

Objective: To couple the scaffold with an aryl boronic acid, creating a biaryl core common in kinase inhibitors.

Mechanistic Insight: The C4-position of pyrazoles is electron-rich; however, the bromine renders it susceptible to oxidative addition by Pd(0). The C5-methyl group provides steric hindrance, preventing homocoupling but requiring a slightly more active catalyst system than standard phenyl bromides.

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the Scaffold (1.0 mmol, 207 mg), Aryl Boronic Acid (1.2 mmol), and

    
      (40 mg, 0.05 mmol).
    
  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and

    
     solution  (1.5 mL).
    
  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (

    
    ).
    
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C-H Activation (C3-Functionalization)

Objective: To introduce a substituent at the C3 position after or before C4 coupling, utilizing the acidity of the C3-proton.

Reagents:

  • Scaffold (1.0 equiv)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes)
  • Electrophile (e.g., DMF,

    
    , alkyl halide)
    
  • Solvent: Anhydrous THF

Procedure:

  • Setup: Dissolve the Scaffold (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool the solution to -78°C (Dry ice/acetone bath).

  • Deprotonation: Dropwise add

    
    -BuLi  (1.1 equiv) over 10 minutes. The internal temperature must not exceed -70°C. Note: The C5-methyl is less acidic than the C3-proton due to the adjacent nitrogen lone pair repulsion, but temperature control is vital to prevent benzylic (methyl) deprotonation.
    
  • Functionalization: Stir at -78°C for 30 minutes. Add the Electrophile (1.2 equiv) dropwise (e.g., DMF to form the aldehyde).

  • Quench: Allow to warm to 0°C over 1 hour, then quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, dry, and purify.

Workflow: From Scaffold to Lead Candidate

This flowchart describes the typical library generation workflow using this scaffold.

Workflow Start Start: Scaffold (CAS 1049730-35-9) Step1 Step 1: Suzuki Coupling (Introduce R1 Aryl Group) Start->Step1 Pd(dppf)Cl2 Branch1 Path A: C3 Functionalization (Lithiation/Electrophile) Step1->Branch1 Diversity at C3 Branch2 Path B: N-Dealkylation Study (Metabolic Stability Assay) Step1->Branch2 Validate F-effect Library Focused Library (20-50 Analogs) Branch1->Library Branch2->Library Screen Biological Screening (IC50 / ADME) Library->Screen

Figure 2: Synthetic workflow for generating a focused library.

References

  • Metabolic Stability of Fluorinated Drugs: Hagos, Y., et al.[2] "Fluorine in Drug Design: Metabolic Stability and pKa Modulation."[3] Journal of Medicinal Chemistry.

  • Suzuki Coupling of Pyrazoles: BenchChem Protocols. "General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles."[4][5]

  • Compound Source & Data: BLD Pharm. "Product Data: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (CAS 1049730-35-9)."

  • Pyrazole Scaffold Utility: Frizzo, C. P., et al. "Pyrazoles: A Versatile Scaffold in Medicinal Chemistry."[6] European Journal of Medicinal Chemistry.

Sources

Application Note: Design, Synthesis, and High-Throughput Screening of Substituted Pyrazoles in Modern Agrochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazole Scaffold

In the landscape of modern agrochemical development, the 1,2-diazole (pyrazole) ring has emerged as a "privileged scaffold." Its robust aromatic stability, diverse substitution vectors, and capacity to engage in vital hydrogen-bonding interactions within target binding pockets make it a recurring motif in commercial crop protection agents[1]. By systematically altering the substituents on the pyrazole core, researchers can fine-tune the physicochemical properties of the molecule, directing its biological activity toward specific pests, weeds, or fungal pathogens while maintaining low toxicity to non-target organisms[2].

Mechanisms of Action (MoA) and Target Pathways

The versatility of substituted pyrazoles is best illustrated by their diverse mechanisms of action across different classes of agrochemicals:

  • Fungicides (SDHIs): Pyrazole-carboxamides (e.g., Fluxapyroxad, Bixafen) act as Succinate Dehydrogenase Inhibitors (SDHIs). Mechanistic Causality: The pyrazole-carboxamide pharmacophore structurally mimics succinate, allowing it to competitively bind to the ubiquinone-binding site of Complex II in the fungal mitochondrial electron transport chain. This blockade halts ATP production, leading to the rapid arrest of spore germination and mycelial growth[1].

  • Herbicides (HPPD Inhibitors): Substituted 5-hydroxypyrazoles (e.g., Pyrasulfotole, Topramezone) target 4-hydroxyphenylpyruvate dioxygenase (HPPD). Mechanistic Causality: These compounds mimic the natural substrate of HPPD, inhibiting the biosynthesis of plastoquinone and tocopherols. The resulting deficiency destroys chlorophyll, causing a distinct "bleaching" phenotype in new weed growth and eventual plant death[1].

  • Insecticides (GABA & RyR Modulators): Phenylpyrazoles like Fipronil act as potent non-competitive antagonists of the GABA-gated chloride channel in insect neurons, causing fatal central nervous system hyperexcitation[1]. Conversely, pyrazole amides like Chlorantraniliprole selectively bind to insect ryanodine receptors (RyRs), triggering an uncontrolled release of intracellular calcium that leads to muscle paralysis[2].

MoA P Substituted Pyrazole Scaffold F Fungicides (Pyrazole-carboxamides) P->F H Herbicides (5-Hydroxypyrazoles) P->H I Insecticides (Phenylpyrazoles / Amides) P->I T1 Inhibit Complex II (SDH) Halts ATP Production F->T1 T2 Inhibit HPPD Enzyme Causes Chlorophyll Bleaching H->T2 T3 Modulate GABA / RyR Causes Neural Hyperexcitation I->T3

Fig 1. Primary mechanisms of action for pyrazole-based agrochemicals.

Quantitative Efficacy Data

To benchmark new pyrazole derivatives, it is essential to compare their in vitro and in vivo metrics against established commercial standards. Table 1 summarizes the typical target profiles and efficacy ranges for major pyrazole classes.

Table 1: Target Enzymes and Representative Efficacy Metrics of Pyrazole Agrochemicals

Agrochemical ClassTarget Enzyme / ReceptorRepresentative CompoundTypical IC₅₀ / EC₅₀ RangePrimary Phenotype
Fungicide (SDHI) Succinate Dehydrogenase (Complex II)Fluxapyroxad, Bixafen0.01 – 0.5 mg/LInhibition of mycelial growth and spore germination
Herbicide (HPPD) 4-Hydroxyphenylpyruvate DioxygenasePyrasulfotole, Topramezone10 – 100 nMBleaching of new growth, rapid foliar necrosis
Insecticide (GABA) GABA-gated Chloride ChannelFipronil1 – 10 nMCentral nervous system disruption, paralysis
Insecticide (RyR) Ryanodine ReceptorChlorantraniliprole5 – 50 nMUncontrolled calcium release, muscle cessation

Experimental Protocol 1: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles

The synthesis of pyrazole-based agrochemicals frequently relies on the Knorr-type cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1][3]. The following protocol outlines a highly regioselective, environmentally conscious methodology[4].

Objective: Synthesize a 1,3,5-trisubstituted pyrazole library for structure-activity relationship (SAR) screening.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 equivalent of the selected 1,3-diketone in a polar protic solvent (e.g., ethanol) within a round-bottom flask.

    • Causality: Ethanol stabilizes the enol tautomer of the 1,3-diketone via hydrogen bonding, which is the reactive species required for the initial nucleophilic attack.

  • Hydrazine Addition: Slowly add 1.0 equivalent of the substituted arylhydrazine dropwise to the solution at 0°C.

    • Causality: Dropwise addition at low temperatures prevents uncontrolled exothermic side reactions and minimizes the formation of undesired symmetrical bis-hydrazone byproducts.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the 1,3-diketone, significantly increasing its electrophilicity. This lowers the activation energy for the nucleophilic attack by the terminal nitrogen of the arylhydrazine, driving the formation of the intermediate hydrazone[1].

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours, monitoring progression via Thin-Layer Chromatography (TLC).

    • Causality: Thermal energy is required to overcome the activation barrier of the intramolecular cyclization (dehydration step), closing the five-membered ring to form the aromatic pyrazole core.

  • Workup and Purification: Cool to room temperature, remove the solvent under reduced pressure, and dissolve the residue in ethyl acetate. Wash with water and brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography[1].

  • Self-Validating Structural Confirmation: Analyze the purified product using ¹H/¹³C NMR and LC-MS.

    • Validation Logic: To confirm regioselectivity (distinguishing the 1,3,5-isomer from the 1,4,5-isomer), utilize 2D NOESY NMR. A spatial cross-peak between the N-aryl protons and the pyrazole C4-proton definitively validates the 1,3,5-substitution pattern.

Experimental Protocol 2: High-Throughput Fungicidal Bioassay

To evaluate the biological efficacy of the synthesized pyrazole-carboxamides, a self-validating high-throughput screening (HTS) protocol is employed against agricultural pathogens such as Physalospora piricola or Botrytis cinerea[5].

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of novel pyrazole derivatives on fungal mycelial growth.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized pyrazoles in analytical-grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final testing concentrations ranging from 0.01 to 50 mg/L.

  • Media Formulation: Prepare Potato Dextrose Broth (PDB) and sterilize via autoclaving.

  • Inoculation: Harvest fungal spores from a 7-day-old agar culture and suspend them in PDB. Adjust the spore concentration to exactly

    
     spores/mL using a hemocytometer.
    
    • Causality: Standardizing the inoculum concentration ensures that variations in optical density are strictly correlated to the compound's inhibitory effect, rather than initial biological variance.

  • Plate Assembly (Self-Validating Layout):

    • Test Wells: 190 µL spore suspension + 10 µL compound dilution.

    • Positive Control: 190 µL spore suspension + 10 µL Fluxapyroxad standard. (Validates the intrinsic sensitivity of the fungal strain).

    • Negative Control: 190 µL spore suspension + 10 µL of 1% DMSO. (Proves that observed growth inhibition is due to the pyrazole pharmacophore, not solvent toxicity).

    • Blank: 200 µL uninoculated PDB. (Accounts for background absorbance of the media).

  • Incubation & Readout: Incubate the 96-well microtiter plates at 25°C in the dark for 72 hours. Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control. Plot the dose-response curve and determine the IC₅₀ using non-linear regression analysis.

Workflow S1 Knorr Cyclocondensation (1,3-Diketone + Hydrazine) S2 Regioselective Purification (Column Chromatography) S1->S2 S3 Structural Validation (1H/13C NMR & LC-MS) S2->S3 S4 High-Throughput Bioassay (Mycelial Growth Inhibition) S3->S4 S5 Hit Identification (IC50 Calculation) S4->S5

Fig 2. Self-validating workflow from pyrazole synthesis to biological hit identification.

Conclusion

The rational design of substituted pyrazoles remains a cornerstone of modern agrochemical development. By rigorously coupling regioselective synthetic protocols with self-validating, high-throughput biological assays, researchers can efficiently identify novel pyrazole derivatives. Future optimization in this field is heavily focused on integrating green chemistry principles—such as solvent-free microwave-assisted synthesis or the use of nano-catalysts—to ensure that the production of these vital crop protection agents is as sustainable as their application[3][4].

References

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative Source: Bentham Science Publishers URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products Source: PubMed (NIH) URL:[Link]

Sources

Derivatization of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Derivatization of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole for SAR Studies

Strategic Overview & Rationale

In the landscape of modern medicinal chemistry, the 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole scaffold represents a "Goldilocks" intermediate—perfectly poised for divergent Structure-Activity Relationship (SAR) profiling.

Why this specific scaffold?

  • The 4-Bromo Handle (The Warhead): The C4 position of the pyrazole ring is electronically primed for palladium-catalyzed cross-coupling. Unlike the electron-deficient pyridine halides, the electron-rich nature of the pyrazole (a

    
    -excessive heterocycle) facilitates oxidative addition, provided the correct ligand systems are employed.
    
  • The 1-(2-Fluoroethyl) Moiety (The Shield): This group is a strategic bioisostere for standard alkyl chains. The terminal fluorine atom lowers the pKa of adjacent protons, reducing metabolic liability (dealkylation) while modulating lipophilicity (

    
    ) and dipole moment, often improving blood-brain barrier (BBB) penetration.
    
  • The 5-Methyl Clamp: This substituent forces the N1-substituent out of plane, creating a defined steric volume that can lock bioactive conformations and prevent "flat" binding modes which are often promiscuous.

This guide details three "Tier 1" derivatization vectors validated for high-throughput library generation: Suzuki-Miyaura Arylation , Buchwald-Hartwig Amination , and Palladium-Catalyzed Carbonylation .

Reaction Workflow Visualization

The following diagram illustrates the divergent synthesis strategy. We utilize the C4-bromide as the linchpin for accessing three distinct chemical spaces: Biaryls (via Suzuki), Amines (via Buchwald), and Carbonyls (via CO insertion).

G Core 4-Bromo-1-(2-fluoroethyl) -5-methyl-1H-pyrazole Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Boronic Acids Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Amines tBuDavePhos Carbonyl Carbonylation (Esters/Amides) Core->Carbonyl CO (g), ROH Xantphos Prod_Suz 4-Aryl-Pyrazoles (Kinase/GPCR Targets) Suzuki->Prod_Suz Prod_Buch 4-Amino-Pyrazoles (Solubility/H-Bonding) Buchwald->Prod_Buch Prod_Carb Pyrazole-4-Carboxylates (Fragment Growth) Carbonyl->Prod_Carb

Figure 1: Divergent synthetic pathways for the 4-bromopyrazole core. Colors indicate distinct reaction classes.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Installation of aryl and heteroaryl rings for hydrophobic pocket exploration.

Scientific Logic: 4-Bromopyrazoles are less electrophilic than bromobenzenes. Therefore, we utilize Pd(dppf)Cl₂[1]·DCM , a robust catalyst where the large bite angle of the dppf ligand stabilizes the Pd(0) species and facilitates reductive elimination. We avoid strong bases (like KOtBu) to prevent potential elimination of the 2-fluoroethyl group to a vinyl species.

Reagents & Stoichiometry:

Component Equivalents Role
Scaffold 1.0 Substrate
Aryl Boronic Acid 1.2 - 1.5 Coupling Partner
Pd(dppf)Cl₂·DCM 0.05 (5 mol%) Catalyst
K₂CO₃ (2M aq) 3.0 Base (Activates Boron)

| 1,4-Dioxane | [0.1 M] | Solvent |

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk tube with the Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane followed by the 2M K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc). Pyrazoles are polar; expect elution at 30-60% EtOAc.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of solubility-enhancing amines or H-bond donors/acceptors.

Scientific Logic: Amination of the C4 position is challenging due to the electron-rich nature of the ring, which slows nucleophilic attack on the Pd(II) center. Standard ligands (BINAP) often fail. We employ tBuDavePhos or BrettPhos , dialkylbiaryl phosphine ligands designed to facilitate oxidative addition into deactivated heteroaryl halides and prevent catalyst poisoning by the pyrazole nitrogens.

Reagents & Stoichiometry:

Component Equivalents Role
Scaffold 1.0 Substrate
Amine (1° or 2°) 1.2 Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%) Pd Source
tBuDavePhos 0.04 (4 mol%) Ligand
NaOtBu 1.5 Base

| Toluene or t-Amyl Alcohol | [0.2 M] | Solvent |

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and tBuDavePhos in the solvent and stir for 10 mins to generate the active L-Pd(0) species.

  • Addition: Add the Scaffold, Amine, and NaOtBu.

  • Reaction: Heat to 100°C overnight. Note: If the amine is volatile, use a sealed tube.

  • Validation: Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via reverse-phase prep-HPLC (often required to separate protodehalogenated byproducts).

Protocol C: Palladium-Catalyzed Carbonylation (C1 Insertion)

Target: Synthesis of esters and amides for fragment growing.

Scientific Logic: Direct lithiation/trapping is risky due to the fluoroethyl group. Carbonylation using CO gas (or Mo(CO)₆) is safer and scalable. Xantphos is the ligand of choice here; its wide bite angle enforces a cis-geometry at Palladium, which is critical for the migratory insertion of CO.

Reagents & Stoichiometry:

Component Equivalents Role
Scaffold 1.0 Substrate
Alcohol (MeOH/EtOH) Excess (Solvent) Nucleophile
Pd(OAc)₂ 0.05 (5 mol%) Catalyst
Xantphos 0.05 (5 mol%) Ligand
Et₃N 2.0 Base

| CO Source | Balloon (1 atm) | C1 Source |

Step-by-Step Methodology:

  • Cocktail Prep: Dissolve Scaffold, Pd(OAc)₂, Xantphos, and Et₃N in Methanol (for methyl ester).

  • Gas Exchange: Carefully evacuate the flask and backfill with Carbon Monoxide (CO) from a balloon. Repeat 3 times.

  • Reaction: Stir vigorously at 70°C under the CO balloon for 16 hours.

  • Safety Note: Perform in a well-ventilated fume hood with a CO detector.

  • Workup: Vent the CO, filter through a silica plug, and concentrate. The resulting ester is a versatile intermediate for saponification to the acid or amide coupling.

Critical Quality Control (QC) Parameters

To ensure data integrity for SAR, every derivative must pass the following checks:

  • Regiochemistry Check (1H-NMR): Confirm the integrity of the 2-fluoroethyl group.

    • Look for the characteristic dt (doublet of triplets) splitting pattern around 4.5-4.8 ppm (

      
      ). Loss of this pattern suggests elimination to the vinyl group.
      
  • Protodehalogenation: In Buchwald reactions, the bromine can sometimes be replaced by Hydrogen (reduction).

    • Mass Spec: Check for [M-Br+H] mass.

    • NMR: Look for a new singlet at the C4 position (typically ~7.5-8.0 ppm).

References

  • Suzuki Coupling of 4-Bromopyrazoles

    • BenchChem Application Note: "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis."
  • Buchwald-Hartwig Amination Strategies

    • Organic Chemistry Portal: "Buchwald-Hartwig Amination - Ligand Effects and Substr
  • Carbonylation with Xantphos

    • Sargent, B. T. et al. (2016).[4] "Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides."[4] (Adapted conditions for heteroaryl bromides).

  • C-H Activation Trends in Pyrazoles

    • Gandeepan, P. et al. "C-H Bonds as Ubiquitous Functionality: Reactivity of C5 vs C4 vs C3."

Sources

Application Note: Advanced C-C Bond Formation via Suzuki-Miyaura Coupling of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application: Lead optimization, SAR exploration, and late-stage functionalization in drug development.

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction remains the premier transformation for Structure-Activity Relationship (SAR) exploration in medicinal chemistry due to its broad functional group tolerance, non-toxicity, and mild conditions[1]. However, applying this methodology to highly functionalized heteroaryls such as 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole presents a triad of specific chemical challenges:

  • Steric Hindrance: The 5-methyl group is positioned ortho to the carbon-bromine bond. This steric bulk impedes the oxidative addition of the palladium catalyst and restricts the conformational freedom required for the transmetalation step[2].

  • Catalyst Poisoning: Unhindered pyrazole nitrogens are highly nucleophilic and can coordinate to the palladium center, forming inactive, stable palladacycle complexes that sequester the catalyst and halt the reaction[3].

  • Fluoroethyl Sensitivity: The 1-(2-fluoroethyl) moiety is an alkyl fluoride. While generally stable, exposure to harsh, non-nucleophilic bases (e.g., KOtBu) at elevated temperatures can induce unwanted dehydrofluorination (E2 elimination), yielding a vinyl pyrazole byproduct.

The Causality of the Solution: To overcome these barriers, traditional catalysts like Pd(PPh₃)₄ are insufficient[4]. Instead, this protocol employs XPhos Pd G3 (a third-generation Buchwald precatalyst). The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates reductive elimination and is sterically demanding enough to prevent the pyrazole nitrogens from poisoning the palladium center[2]. Furthermore, we utilize a mild, aqueous inorganic base (K₃PO₄) to provide the necessary hydroxide/alkoxide for transmetalation without triggering the elimination of the fluoroethyl group[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst (XPhos-Pd) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII + 4-Bromopyrazole TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 + Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for sterically hindered pyrazoles.

Reaction Optimization & Quantitative Data

The selection of the catalytic system is the most critical variable. As demonstrated in the optimization data below, standard first-generation catalysts fail to achieve high conversion due to the steric demands of the 5-methyl group and catalyst deactivation. The transition to a Buchwald G3 precatalyst ensures the rapid generation of the active mono-ligated Pd(0) species under mild conditions[2].

Table 1: Optimization of Reaction Conditions for 4-Bromopyrazole Coupling

EntryCatalyst System (mol %)LigandBase (2.0 eq)SolventTemp (°C)Conversion (%)*
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (aq)1,4-Dioxane9035%
2Pd(dppf)Cl₂ (5%)dppfK₂CO₃ (aq)1,4-Dioxane9062%
3Pd₂(dba)₃ (2%)SPhosK₃PO₄ (aq)THF6588%
4 XPhos Pd G3 (2%) XPhos K₃PO₄ (aq) THF 65 >98%

*Conversion determined by LC-MS integration at 254 nm using an internal standard.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs) at critical junctures, the researcher can verify the success of each mechanistic step before proceeding, preventing the loss of valuable intermediates.

Materials Required:
  • Electrophile: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv, 2.0 mmol)

  • Solvent: Tetrahydrofuran (THF), anhydrous (10 mL)

Step-by-Step Methodology:

Step 1: Reaction Setup & Degassing (Critical for Catalyst Lifespan)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (207 mg, 1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add anhydrous THF (10 mL).

  • Self-Validation Check 1: Sparge the solution with Argon for 10 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (yielding biphenyl byproducts) and the oxidation of the XPhos ligand.

  • Add the XPhos Pd G3 catalyst (16.9 mg, 0.02 mmol). Visual IPC: The solution should turn a pale, clear yellow. If the solution immediately turns black, the catalyst has prematurely decomposed to inactive Pd black.

Step 2: Base Addition & C-C Coupling 5. Add the degassed 0.5 M aqueous K₃PO₄ solution (4.0 mL, 2.0 mmol) via syringe. 6. Seal the Schlenk tube and heat the biphasic mixture to 65 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic phases.

Step 3: In-Process Monitoring 7. After 2 hours, halt stirring, allow the phases to separate, and sample the upper organic layer for LC-MS analysis. 8. Self-Validation Check 2: Analyze the isotopic mass signature. The starting material exhibits a distinct 1:1 ratio of M and M+2 peaks due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic cluster confirms 100% oxidative addition and conversion.

Step 4: Workup & Extraction 9. Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL)[4]. 10. Separate the organic layer. Wash the aqueous layer with an additional 15 mL of Ethyl Acetate. 11. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. 12. Filter and concentrate under reduced pressure to yield the crude product.

Step 5: Purification & Final Validation 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 40% EtOAc in Hexanes). 14. Self-Validation Check 3: Perform ¹⁹F NMR on the purified product. A clean triplet of multiplets around -220 ppm confirms that the 2-fluoroethyl group remained intact and did not undergo base-catalyzed elimination.

Workflow Prep 1. Preparation Degas Solvents Setup 2. Setup Add Reagents Prep->Setup React 3. C-C Coupling Heat at 65°C Setup->React Monitor 4. IPC LC-MS / TLC React->Monitor Workup 5. Workup Extraction Monitor->Workup Purify 6. Purification Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the C-C bond formation and product isolation.

Troubleshooting Guide

  • Issue: High levels of unreacted starting material after 4 hours.

    • Causality: The boronic acid may have undergone protodeboronation.

    • Intervention: Add an additional 0.5 equivalents of the arylboronic acid and 1 mol% of XPhos Pd G3, then resume heating. Ensure the argon atmosphere is strictly maintained.

  • Issue: Formation of a vinyl-pyrazole byproduct.

    • Causality: The base is too strong or the temperature is too high, causing E2 elimination of the 2-fluoroethyl group.

    • Intervention: Verify that K₃PO₄ was used instead of stronger bases like NaOH or KOtBu. Reduce the reaction temperature to 50 °C.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: nih.gov URL:1

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: nih.gov URL:3

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis Source: benchchem.com URL:4

  • ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions Source: researchgate.net URL:2

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL:5

Sources

Application Note: Strategic Integration of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and application of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , a privileged intermediate in the development of next-generation kinase inhibitors.

Executive Summary

The pyrazole ring is a cornerstone pharmacophore in kinase inhibitor chemistry, serving as an ATP-mimetic scaffold that bridges the hinge region and the solvent-exposed front. However, first-generation inhibitors often suffer from rapid metabolic clearance due to N-dealkylation of simple methyl or ethyl groups.

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole represents a strategic "building block" solution. The 1-(2-fluoroethyl) moiety acts as a bioisostere for ethyl, leveraging the "Fluorine Effect" to block cytochrome P450 (CYP) metabolism while modulating lipophilicity (LogD). The 5-methyl group introduces critical steric twist, often forcing the inhibitor into a conformation that enhances selectivity for Type II kinase binding pockets (e.g., DFG-out).

This guide provides a validated workflow for synthesizing, validating, and coupling this intermediate to generate high-potency kinase inhibitors.

Strategic Rationale & Chemical Logic

The "Fluorine Effect" in Lead Optimization

Replacing a hydrogen with fluorine (van der Waals radius 1.20 Å vs. 1.47 Å) exerts profound electronic effects without significant steric penalty. In the context of this scaffold:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the adjacent methylene group less susceptible to CYP450-mediated hydroxylation and subsequent dealkylation.

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the pyrazole nitrogen, potentially altering hydrogen bond donor/acceptor strengths in the kinase hinge region.

The 5-Methyl "Twist"

The regiochemistry of the methyl group is non-trivial. A 5-methyl substituent (adjacent to the N1-substitution) creates steric clash with the orthogonal aryl ring coupled at C4. This forces a non-planar conformation (dihedral angle > 30°), which is often required to fit into the restricted "gatekeeper" regions of kinases like BRAF , DLK , and LRRK2 .

G cluster_0 Scaffold Properties cluster_1 Kinase Target Impact Struct 4-Bromo-1-(2-fluoroethyl)- 5-methyl-1H-pyrazole Metab Metabolic Stability (Blocked Dealkylation) Struct->Metab C-F Bond Conf Conformational Control (5-Me Induced Twist) Struct->Conf Sterics Lipid LogD Modulation (Fluorine Effect) Struct->Lipid Polarity PK In Vivo Half-Life (Reduced Clearance) Metab->PK Selectivity Selectivity Profile (Gatekeeper Fit) Conf->Selectivity

Figure 1: Mechanistic impact of the scaffold on drug-like properties.

Synthetic Protocols

Critical Quality Control: Regioisomer Determination

Challenge: The synthesis of 1-substituted-5-methylpyrazoles is prone to contamination by the thermodynamically favored 1-substituted-3-methyl isomer. Validation: Before proceeding to cross-coupling, the regioisomer MUST be confirmed via NOE (Nuclear Overhauser Effect) NMR.

  • 5-Methyl Isomer (Desired): Strong NOE signal between the N-CH2 protons and the C5-Methyl protons.

  • 3-Methyl Isomer (Impurity): NOE signal between N-CH2 and the C5-Proton (aromatic H), not the methyl group.

Protocol A: Preparation of the Intermediate

Note: While commercially available, in-house synthesis ensures regio-purity.

Reaction Overview: Condensation of (2-fluoroethyl)hydrazine with a 1,3-dicarbonyl equivalent, followed by bromination.

Step 1: Cyclization

  • Reagents: (2-Fluoroethyl)hydrazine dihydrochloride (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol (0.5 M).

  • Procedure: Reflux for 4 hours. The use of the dimethyl acetal favors the formation of the 5-methyl isomer compared to free acetylacetaldehyde.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Yield Target: >85% (Mixture of isomers; separation required if selectivity is low).

Step 2: Bromination

  • Reagents: 1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (0.2 M).

  • Procedure: Stir at 0°C for 30 min, then warm to RT for 2 hours.

  • Workup: Quench with aqueous Na2S2O3 (to remove bromine), extract with EtOAc.

  • Product: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole .

Protocol B: Suzuki-Miyaura Cross-Coupling (The Application)

This protocol describes coupling the scaffold with a 2-aminopyridine-5-boronic acid pinacol ester (a common hinge-binding motif).

Materials:

  • Scaffold: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 eq)

  • Partner: 2-Aminopyridine-5-boronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq) — Chosen for robustness against N-coordination.

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Water is critical for boronate activation.

Step-by-Step Workflow:

  • Degassing: In a microwave vial or pressure tube, combine the scaffold, boronic ester, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Do not skip this step; oxygen kills the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 quickly under Argon flow. Seal the vessel.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in Microwave).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: ~207/209) and appearance of the coupled product.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with Brine.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Table 1: Troubleshooting the Coupling Reaction

ObservationProbable CauseCorrective Action
No Reaction Catalyst poisoning by Pyrazole NSwitch to Pd(Amphos)Cl2 or XPhos Pd G2 (sterically bulky ligands prevent N-binding).
Debromination Hydride source present / OverheatingReduce temperature; ensure solvent is anhydrous (if using anhydrous protocol) or strictly degassed.
Homocoupling Oxygen leakRe-check Argon sparging; ensure system is strictly anaerobic.
Stalled Conversion Boronic acid instabilityAdd the boronic ester in two portions (0.6 eq at T=0, 0.6 eq at T=2h).

Pathway Visualization

The following diagram illustrates the synthetic logic and the point of divergence where this scaffold enables library generation.

SynthesisPath cluster_inputs Starting Materials cluster_core Core Synthesis cluster_app Library Generation (Suzuki Coupling) Hydrazine (2-Fluoroethyl)hydrazine Pyrazole 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole Hydrazine->Pyrazole Cyclization (Regiocontrol Critical) Diketone 4,4-Dimethoxy-2-butanone Diketone->Pyrazole Bromo 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (The Scaffold) Pyrazole->Bromo NBS Bromination Inhibitor Final Kinase Inhibitor (Improved Metabolic Stability) Bromo->Inhibitor Pd(dppf)Cl2, K2CO3 Suzuki Coupling Hinge Hinge Binder (e.g., Pyridine/Pyrimidine) Hinge->Inhibitor

Figure 2: Synthetic workflow from raw materials to final kinase inhibitor.

References

  • Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Patel, S., et al. (2015). "Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models." Journal of Medicinal Chemistry, 58(1), 401–418. Link

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine Local Environment: From Screening to Drug Design." Drug Discovery Today, 17(15-16), 890-897. Link

  • BenchChem Application Data. "Suzuki Coupling Protocols for Nitrogen-Rich Heterocycles." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on highly functionalized pyrazole scaffolds, the synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole has become a critical bottleneck for many researchers. This guide is designed for application scientists and process chemists who are experiencing yield drops, regioselectivity issues, or intractable byproducts during this specific synthetic sequence.

Rather than providing a generic protocol, this center analyzes the mechanistic causality behind common failures and provides self-validating, field-proven solutions to optimize your workflow.

Diagnostic Center: Yield Drop Analysis

Before altering your entire synthetic route, consult this quantitative diagnostic matrix to identify the root cause of your yield loss.

Observed SymptomAnalytical Marker (LC-MS / NMR)Root CauseRecommended Action
Low yield of 5-methyl isomer (<20%) Major peak at m/z 129.1 eluting earlier on RP-HPLC.Kinetic N-alkylation strongly favors the less sterically hindered 3-methyl isomer.Switch to thermodynamic conditions (Cs₂CO₃/DMF, 80 °C) or use de novo condensation.
5-(Bromomethyl) byproduct detected m/z 285.0/287.0; Loss of methyl singlet (~2.2 ppm) in ¹H NMR.Radical bromination pathway activated by light, heat, or non-polar solvents.Shield reaction from light; use polar solvent (DMF) at 0 °C to force the

pathway.
Loss of fluoroethyl group m/z 161.0/163.0 (Free 4-bromo-5-methylpyrazole).Nucleophilic displacement or elimination under harsh basic conditions.Limit reaction time; avoid strong nucleophilic bases (e.g., NaOH); use carbonate bases.

Deep Dive Troubleshooting Guides

Guide A: Overcoming N-Alkylation Regioselectivity (The 3- vs. 5-Methyl Dilemma)

Q: Why does my alkylation with 1-bromo-2-fluoroethane yield predominantly the wrong regioisomer?

The Causality: The starting material, 3-methyl-1H-pyrazole, exists in a tautomeric equilibrium with 5-methyl-1H-pyrazole. When introducing the 2-fluoroethyl group, alkylation generally favors the less sterically hindered nitrogen atom (). The methyl group at the 3-position sterically blocks the adjacent N2 position. Consequently, standard kinetic conditions (e.g., K₂CO₃ in Acetone at room temperature) will yield an 80:20 to 90:10 ratio in favor of the unwanted 1-(2-fluoroethyl)-3-methyl-1H-pyrazole.

The Solution: To improve the yield of the 5-methyl isomer, you must shift the reaction from kinetic to thermodynamic control. Utilizing a highly polar aprotic solvent (DMF) combined with a bulky, soft base like Cesium Carbonate (Cs₂CO₃) at elevated temperatures (80 °C) facilitates reversibility and drives the equilibrium toward the more thermodynamically stable product.

Quantitative Impact of Reaction Conditions on Regioselectivity:

BaseSolventTemp (°C)3-Methyl Isomer (%)5-Methyl Isomer (%)Reaction Control
K₂CO₃Acetone25928Strict Kinetic
NaHTHF0 to 258515Kinetic
Cs₂CO₃DMF806535Thermodynamic Push

Note: Even under optimized direct alkylation conditions, the 3-methyl isomer remains the major product. For >90% regioselectivity, a de novo condensation approach (reacting 2-fluoroethylhydrazine with a masked 1,3-dicarbonyl) is required.

Workflow SM 3-Methyl-1H-pyrazole (Tautomeric Mixture) Alk N-Alkylation (1-Bromo-2-fluoroethane) SM->Alk Iso3 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole (Major Isomer - Kinetic) Alk->Iso3 Sterically Favored (N1 Attack) Iso5 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (Minor Isomer - Thermodynamic) Alk->Iso5 Sterically Hindered (N2 Attack) Brom Electrophilic Bromination (NBS, DMF, 0°C) Iso5->Brom Isolation via Chromatography Prod 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (Target Product) Brom->Prod High Yield (SEAr Pathway)

Figure 1: Reaction workflow illustrating the regioselectivity challenge during N-alkylation.

Guide B: Suppressing Allylic Bromination at the 5-Methyl Position

Q: During the bromination step, LC-MS shows a mass of m/z 285.0. Why am I getting polybromination and how do I stop it?

The Causality: N-Bromosuccinimide (NBS) is a dual-pathway reagent. It can act as a source of electrophilic bromine (


) or a bromine radical (

). If your reaction is exposed to ambient light, heated, or run in a non-polar solvent (like CCl₄ or DCM), the radical pathway is initiated. This leads to allylic hydrogen abstraction at the 5-methyl group, generating 1-(2-fluoroethyl)-5-(bromomethyl)-1H-pyrazole as a severe yield-killing byproduct ().

The Solution: You must strictly enforce an Electrophilic Aromatic Substitution (


) pathway. The pyrazole ring is a 

-excessive heterocycle, making the C4 position highly nucleophilic. By running the reaction in a highly polar solvent (DMF or Acetonitrile) at 0 °C and strictly shielding the flask from light, you stabilize the Wheland intermediate (sigma complex) and completely suppress radical formation.

Mechanism SM 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole Cond1 Polar Solvent (DMF) Dark, 0°C SM->Cond1 Cond2 Non-Polar Solvent (CCl4) Light/Heat SM->Cond2 Path1 SEAr Pathway (Br+ Electrophile) Cond1->Path1 Path2 Radical Pathway (Br• Radical) Cond2->Path2 Prod1 4-Bromo-1-(2-fluoroethyl)- 5-methyl-1H-pyrazole (Target) Path1->Prod1 C4 Attack Prod2 1-(2-Fluoroethyl)-5-(bromomethyl)- 1H-pyrazole (Byproduct) Path2->Prod2 Allylic H-Abstraction

Figure 2: Divergent bromination pathways based on reaction conditions (SEAr vs Radical).

Optimized Experimental Protocols (Self-Validating Systems)

Protocol 1: Thermodynamic N-Alkylation (Targeting the 5-Methyl Isomer)
  • Setup: To a flame-dried round-bottom flask under N₂, add 3-methyl-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to allow complete deprotonation.

  • Alkylation: Dropwise add 1-bromo-2-fluoroethane (1.2 equiv).

  • Thermodynamic Push: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. You should observe two peaks with m/z [M+H]⁺ = 129.1. The 3-methyl isomer typically elutes first.

  • Workup & Isolation: Quench with H₂O, extract with EtOAc (3x). Wash the organic layer thoroughly with 5% LiCl (aq) to remove DMF. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation (Product): ¹H NMR (CDCl₃) will confirm the 5-methyl isomer: The methyl singlet will appear upfield (~2.2 ppm) due to shielding from the adjacent N-fluoroethyl group, whereas the 3-methyl isomer's methyl group appears further downfield (~2.35 ppm). The

    
     protons will appear as a distinct doublet of triplets (dt) around 4.7 ppm (
    
    
    
    Hz).
Protocol 2: Electrophilic C4-Bromination
  • Setup: Dissolve the isolated 1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.3 M). Wrap the flask completely in aluminum foil to block ambient light.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 10 minutes. Maintain at 0 °C for 2 hours.

  • Self-Validation (In-Process): TLC (Hexanes:EtOAc 3:1) will show complete consumption of the starting material. LC-MS will show the characteristic 1:1 isotopic bromine doublet at m/z [M+H]⁺ = 207.0 and 209.0.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize any residual electrophilic bromine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (Product): ¹H NMR (CDCl₃) will show the complete disappearance of the aromatic C4-H singlet (previously at ~6.0 ppm). The methyl singlet will shift slightly downfield (~2.3 ppm) due to the electron-withdrawing effect of the newly installed C4-bromine.

Frequently Asked Questions (FAQs)

Q: Can I perform the bromination first, and then alkylate the 4-bromo-5-methyl-1H-pyrazole? A: While chemically possible, this sequence is highly discouraged for yield optimization. The bulky bromine atom at the C4 position exacerbates the steric hindrance around the pyrazole nitrogens. This makes the subsequent alkylation step even slower and often worsens the regiomeric ratio, driving the reaction almost exclusively toward the 3-methyl isomer. Alkylating first is the standard protocol ().

Q: Why is my 2-fluoroethyl group degrading during the alkylation step? A: Fluoride is a poor leaving group, but under extended heating with strong nucleophilic bases (like NaOH or KOH), you can induce elimination (forming a vinyl group) or nucleophilic substitution. This is why the protocol strictly specifies a non-nucleophilic carbonate base (Cs₂CO₃) and limits the temperature to 80 °C.

Q: I cannot separate the 3-methyl and 5-methyl isomers by standard silica gel chromatography. What should I do? A: The


 values of these regioisomers are notoriously close. If standard Hexanes/EtOAc fails, switch to a Toluene/Acetone gradient (e.g., 9:1), which often provides better resolution for N-alkylated pyrazole regioisomers. Alternatively, utilizing preparative reverse-phase HPLC is the most reliable method for absolute separation.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984-7034. URL:[Link]

  • Organic Synthesis International. "N-Methyl-3-Bromo-5-Methyl Pyrazole." 2017. URL:[Link]

  • National Institutes of Health. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC, 2021. URL:[Link]

Technical Support Center: Chromatographic Purification of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole .

The pyrazole scaffold is a privileged structure in medicinal chemistry, but its synthesis—particularly N-alkylation—often presents significant downstream purification challenges. The alkylation of unsymmetrical precursors like 4-bromo-5-methyl-1H-pyrazole inherently yields a mixture of regioisomers[1]. This guide provides field-proven, mechanistically grounded solutions to separate these isomers and achieve high-purity isolation.

Physicochemical Profile & Chromatographic Behavior

Understanding the physical properties of your target molecule is the first step in designing a successful chromatographic method. The table below summarizes the critical data driving our purification strategies.

Table 1: Chromatographic Parameters and Mechanistic Rationale

ParameterValue / DescriptionChromatographic Rationale & Causality
Molecular Formula C₆H₈BrFN₂The presence of halogens (Br, F) increases the overall lipophilicity compared to the parent pyrazole, allowing for retention on reverse-phase media and mobility in non-polar normal-phase solvents.
Target Regioisomer 1,5-isomerThe methyl group at C5 is adjacent to the N1-fluoroethyl chain. This steric crowding subtly alters the 3D conformation and dipole moment compared to the 1,3-isomer, providing the basis for separation[2].
Stationary Phase (NP) Silica Gel (230-400 mesh)Standard for preparative separation. The basic sp² nitrogen of the pyrazole ring can interact with acidic silanols, requiring mobile phase optimization to prevent tailing[3].
Mobile Phase (NP) Hexanes / Ethyl AcetateProvides optimal selectivity (

) for resolving closely eluting pyrazole regioisomers.
Detection (UV) 220 nm and 254 nmThe conjugated

transitions of the pyrazole ring provide strong UV absorbance, ensuring accurate fraction collection.

Troubleshooting Guides & FAQs

Q1: During the synthesis of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, I obtain two closely eluting spots on my TLC. How can I separate these regioisomers efficiently? A1: The N-alkylation of 4-bromo-5-methyl-1H-pyrazole produces a mixture of the 1,5-isomer (your target) and the 1,3-isomer (byproduct) due to the tautomeric nature of the starting material[1]. Because these isomers have identical molecular weights and highly similar polarities, their separation on silica gel is notoriously difficult[2].

  • The Causality: The 1,5-isomer has the methyl group adjacent to the N-alkyl chain, creating a higher degree of steric hindrance around the pyrazole core compared to the 1,3-isomer. This subtle difference affects how tightly each isomer can pack against the polar silanol groups of the stationary phase.

  • The Solution: To exploit this steric difference, you must use a shallow gradient . Instead of a standard 0-50% Ethyl Acetate in Hexanes gradient, utilize a highly resolved micro-gradient (e.g., an isocratic hold at 5% EtOAc for 5 column volumes, slowly ramping to 15% over 10 column volumes). Maximize your theoretical plates by using fine silica (15 µm spherical) and a longer column geometry.

Q2: My compound streaks and tails severely on normal-phase silica gel, leading to cross-contamination of fractions. How do I fix this? A2: Tailing is caused by secondary ion-exchange interactions between the basic nitrogen of the pyrazole ring and the acidic silanol groups (Si-OH) on the silica gel surface.

  • The Causality: While pyrazoles are less basic than aliphatic amines, they are still basic enough to hydrogen-bond strongly with active silanols, slowing their elution and causing asymmetric peaks.

  • The Solution: Mask the silanol activity by adding a mobile phase modifier. Incorporate 1% Triethylamine (TEA) into your Hexane/EtOAc mobile phase[3]. The TEA competitively binds to the acidic silanols, allowing the pyrazole to elute as a sharp, symmetrical peak.

Q3: How do I remove unreacted 4-bromo-5-methyl-1H-pyrazole from my final product? A3: Unreacted starting material (the free NH-pyrazole) is significantly more polar than the N-alkylated products because the N-H bond acts as a strong hydrogen bond donor.

  • The Solution: In a Hexane/EtOAc system, the starting material will have a much lower

    
     value. A simple step-gradient will resolve this: elute the alkylated products at 15% EtOAc, and if you need to recover the starting material, flush the column at 60-80% EtOAc.
    

Workflow Visualizations

G SM 4-Bromo-5-methyl- 1H-pyrazole Reagent 1-Fluoro-2-iodoethane + Base SM->Reagent N-Alkylation Iso1 1,5-Isomer (Target) Reagent->Iso1 Sterically Hindered Iso2 1,3-Isomer (Byproduct) Reagent->Iso2 Less Hindered

Caption: Regioselectivity pathways in the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.

G Crude Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Cond1 ΔRf > 0.15? TLC->Cond1 Flash Normal-Phase Flash (Shallow Gradient) Cond1->Flash Yes HPLC Reverse-Phase HPLC (C18, MeCN/H2O) Cond1->HPLC No Pure Pure Target Compound Flash->Pure HPLC->Pure

Caption: Decision matrix for selecting the optimal chromatographic purification method.

Detailed Experimental Protocols

Protocol 1: High-Resolution Normal-Phase Flash Chromatography

Objective: Separation of 1,5- and 1,3-pyrazole regioisomers. Self-Validating System: This protocol relies on dry-loading to eliminate injection band-broadening and utilizes post-column NMR validation to ensure absolute isomeric purity[2],[4].

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM). Add silica gel (mass ratio 1:3, sample:silica) and concentrate to dryness under reduced pressure to yield a free-flowing powder. Rationale: Dry loading prevents the strong solvent (DCM) from dragging the compounds down the column prematurely, which is critical for separating closely eluting isomers.

  • Column Equilibration: Pack a high-efficiency silica column (230-400 mesh) and equilibrate with 5 column volumes (CV) of 5% EtOAc in Hexanes (containing 1% TEA).

  • Loading: Carefully load the dry silica-sample mixture onto the head of the column, ensuring an even, flat bed to prevent channeling.

  • Elution Profile:

    • 0-5 CV: Isocratic hold at 5% EtOAc.

    • 5-15 CV: Shallow linear gradient from 5% to 15% EtOAc.

    • 15-25 CV: Isocratic hold at 15% EtOAc (The regioisomers typically elute in this window).

  • Fraction Analysis: Spot fractions on TLC plates (visualize under 254 nm UV). Pool fractions containing only the pure target spot.

  • Validation: Analyze the pooled fractions via ¹H-NMR. The chemical shift of the pyrazole C-H proton and the methyl group will definitively differentiate the 1,5-isomer from the 1,3-isomer due to anisotropic shielding effects from the adjacent N-alkyl group[4].

Protocol 2: Reverse-Phase Preparative HPLC

Objective: High-purity isolation when normal-phase


 is insufficient (< 0.15).

Step-by-Step Methodology:

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid ensures the basic pyrazole nitrogen remains fully protonated, preventing peak splitting and ensuring reproducible retention times.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Isolation: Monitor absorbance at 220 nm and 254 nm. Utilize mass-triggered fraction collection targeting the [M+H]+ ions (

    
     and 
    
    
    
    due to the roughly 1:1 ratio of
    
    
    Br and
    
    
    Br isotopes).
  • Recovery: Pool the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the pure 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole as a solid.

References

  • Benchchem Technical Support.Column chromatography conditions for separating pyrazole isomers. Benchchem.
  • Benchchem Technical Support.Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 100852-80-0. Benchchem.
  • Benchchem Technical Support.5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6. Benchchem.
  • ResearchGate.Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.

Sources

Technical Support Center: Synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-5M-BR-F Subject: Troubleshooting Regioselectivity and Side Reactions in 1,4,5-Trisubstituted Pyrazole Synthesis

Executive Summary: The Synthetic Challenge

The synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole presents a classic problem in heterocyclic chemistry: Regiocontrol .

The most common failure mode is the inadvertent synthesis of the thermodynamic isomer, 1-(2-fluoroethyl)-3-methyl-1H-pyrazole . Once the pyrazole ring is formed, the nitrogen atoms are chemically distinct but tautomerically linked. Direct alkylation of 3(5)-methylpyrazole almost invariably favors the sterically less hindered nitrogen, yielding the unwanted 1,3-isomer.

To guarantee the 1,5-substitution pattern , you must rely on a cyclocondensation strategy (constructing the ring with the substituent already in place) rather than post-synthetic alkylation.

Part 1: The "Golden Path" Protocol

To avoid the regioselectivity pitfalls described below, we recommend the Cyclization-Bromination Sequence .

Step 1: Cyclocondensation

Reagents: (2-Fluoroethyl)hydrazine + 4,4-Dimethoxy-2-butanone (or Sodium Acetylacetaldehyde Enolate). Mechanism: The terminal


 of the hydrazine is the most nucleophilic species. It attacks the most electrophilic carbonyl (the aldehyde equivalent) first.
Outcome:  This locks the nitrogen attached to the fluoroethyl group adjacent to the methyl ketone carbon, forcing the methyl group into the 5-position upon ring closure.
Step 2: Electrophilic Bromination

Reagents: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF. Mechanism: Electrophilic Aromatic Substitution (


).
Outcome:  The 4-position is the most electron-rich and sterically accessible site.

Part 2: Troubleshooting Guide (Q&A)

Module A: Regioselectivity & Isomer Contamination

Q1: I used direct alkylation of 4-bromo-3-methyl-1H-pyrazole with 1-bromo-2-fluoroethane and NaH. Why is my product primarily the 3-methyl isomer?

Diagnosis: Thermodynamic vs. Steric Control. In the anion of 3(5)-methylpyrazole, the negative charge is delocalized between


 and 

. However, the steric bulk of the methyl group at position 3 (which becomes position 5 upon alkylation of the adjacent nitrogen) hinders the approach of the electrophile.
  • Result: The electrophile attacks the distal nitrogen (farther from the methyl group).

  • Yield: Typically >90% 1-(2-fluoroethyl)-3-methyl (Wrong Isomer).

  • Fix: Abandon direct alkylation. Switch to the cyclocondensation route described in the "Golden Path."

Q2: Even using the cyclization route, I see ~10% of the 3-methyl isomer. Why?

Diagnosis: Competitive Nucleophilic Attack. While the aldehyde (or acetal) carbon in your precursor (e.g., 4,4-dimethoxy-2-butanone) is more electrophilic, the ketone carbonyl is still reactive. If the reaction pH is too acidic, or if the temperature is ramped too quickly, the hydrazine may attack the ketone first.

  • Correction:

    • Ensure the reaction is initiated at low temperature (

      
       to RT).
      
    • Use a masked aldehyde precursor like 4,4-dimethoxy-2-butanone rather than free acetylacetaldehyde to widen the reactivity gap between the two carbonyl equivalents.

Module B: Bromination Side Reactions

Q3: During bromination with NBS, I see a byproduct with M+78 mass units. Is this dibromination?

Diagnosis: Radical Bromination of the Methyl Group. The 5-methyl group is "benzylic" in character. Under radical conditions (light, peroxides in solvent), NBS can brominate the methyl group via a radical mechanism instead of the aromatic ring.

  • Side Product: 4-Bromo-1-(2-fluoroethyl)-5-(bromomethyl)-1H-pyrazole.

  • Prevention:

    • Exclude Light: Wrap the flask in aluminum foil.

    • Scavenge Radicals: Add a radical inhibitor like BHT (butylated hydroxytoluene) if the solvent quality is poor.

    • Temperature: Keep the reaction at or below room temperature.

      
       is fast; radical abstraction requires higher activation energy.
      

Q4: My yield is low, and the reaction mixture turned dark red/brown.

Diagnosis: Oxidation/Polymerization. Free bromine (


) can form in situ from NBS and HBr byproducts, leading to oxidation of the hydrazine residues if the starting material wasn't clean.
  • Fix: Wash the crude pyrazole from Step 1 thoroughly to remove residual hydrazine before bromination. Hydrazines are potent reducing agents and will consume NBS violently.

Module C: Fluoroethyl Group Stability

Q5: I see a product with mass M-20 (Loss of HF). What happened?

Diagnosis: E2 Elimination (Dehydrofluorination). The 2-fluoroethyl group contains a


-hydrogen. In the presence of strong bases (e.g., NaH, t-BuOK) or high heat, it can eliminate HF to form the N-vinyl pyrazole .
  • Risk Factor: High during direct alkylation (another reason to avoid it) or if using strong base during workup.

  • Fix: Avoid bases with

    
    . Use carbonate bases (
    
    
    
    ,
    
    
    ) if base is strictly necessary.

Part 3: Visualization of Pathways

Figure 1: Regioselectivity Decision Tree

Regioselectivity Start Target: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole RouteA Route A: Direct Alkylation (Starting Material: 3-Methylpyrazole) Start->RouteA Avoid RouteB Route B: Cyclocondensation (Starting Material: 2-Fluoroethylhydrazine) Start->RouteB Recommended IntermedA Tautomeric Equilibrium (Steric Hindrance at N-5) RouteA->IntermedA IntermedB Nucleophilic Attack (NH2 attacks Aldehyde/Acetal) RouteB->IntermedB ResultA MAJOR PRODUCT: 1-(2-fluoroethyl)-3-methyl (WRONG) IntermedA->ResultA Sterics block N-5 ResultB MAJOR PRODUCT: 1-(2-fluoroethyl)-5-methyl (CORRECT) IntermedB->ResultB Kinetic Control

Caption: Comparative analysis of synthetic routes. Route B (Green) is the only reliable method for securing the 5-methyl regiochemistry.

Figure 2: Side Reaction Troubleshooting Flowchart

Troubleshooting Issue1 Issue: Product Mass +78 (Bromomethyl impurity) Cause1 Cause: Radical Bromination (Light/Heat) Issue1->Cause1 Fix1 Fix: Wrap flask in foil Add BHT Cause1->Fix1 Issue2 Issue: Product Mass -20 (Vinyl Pyrazole) Cause2 Cause: E2 Elimination of HF (Strong Base) Issue2->Cause2 Fix2 Fix: Use mild bases (K2CO3 instead of NaH) Cause2->Fix2

Caption: Diagnostic flow for common side reactions observed during the bromination and isolation steps.

Part 4: Data & Comparison

Table 1: Synthetic Route Comparison
FeatureDirect Alkylation (Route A)Cyclocondensation (Route B)
Precursors 4-Bromo-3-methylpyrazole + 1-Br-2-F-ethane2-Fluoroethylhydrazine + 4,4-Dimethoxy-2-butanone
Major Isomer 1,3-isomer (Thermodynamic)1,5-isomer (Kinetic/Directed)
Regio-Purity < 10% desired product> 90% desired product
Key Side Reaction N-Vinyl formation (Elimination)Hydrazone hydrolysis
Scalability High (but wrong product)High (correct product)

References

  • Organic Syntheses, Coll. Vol. 4, p.638 (1963). Preparation of 4,4-Dimethoxy-2-butanone. (Foundational protocol for the 5-methyl precursor).

  • Behr, L. C., et al. (1967). Pyrazoles.[1][2][3][4][5][6][7] I. The Reaction of Hydrazine with 1,3-Diketones.[8] Journal of the American Chemical Society. (Classic mechanistic study on hydrazine attack at aldehydes vs ketones).

  • Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry. (Demonstrates the principle of regiocontrol in fluorinated pyrazoles).

  • Larock, R. C.Comprehensive Organic Transformations. (General reference for NBS bromination conditions and radical suppression).

Sources

Optimization of palladium catalyst for 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for research scientists and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole .

This specific heterocyclic electrophile presents a "perfect storm" of synthetic challenges: Lewis-basic catalyst poisoning, ortho-steric hindrance, and a base-sensitive functional group. Below, we break down the mechanistic causality of these failures and provide field-proven, self-validating protocols to achieve high-yielding transformations.

Part 1: System Diagnostics & Mechanistic Causality

Q1: Why does my standard


 catalyst stall at <15% conversion with this specific pyrazole? 

A: The failure of first-generation catalysts with this substrate is driven by a combination of electronic poisoning and steric hindrance.

While the N1 position is alkylated, the N2 nitrogen of the pyrazole remains unprotected and highly Lewis-basic . During the catalytic cycle, this nitrogen coordinates to the electrophilic Pd(II) intermediate, displacing the labile triphenylphosphine (


) ligands. This forms a stable, off-cycle Pd-azolyl resting state that arrests the catalytic cycle, leading to catalyst degradation (visible as the precipitation of "Palladium Black") [1].

Furthermore, the 5-methyl group is directly adjacent (ortho) to the C4-bromide. This steric bulk significantly raises the activation energy required for both the initial oxidative addition and the subsequent transmetalation step, giving the poisoning pathway a kinetic advantage.

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Pyrazole-Br PdII Pd(II) Intermediate [Ar-Pd-L-Br] OxAdd->PdII Poison Catalyst Poisoning (Pyrazole N-binding) PdII->Poison Small Ligand (e.g., PPh3) Allows N-coordination Transmet Transmetalation (Boronic Acid) PdII->Transmet Bulky Ligand (e.g., XPhos) Blocks N-coordination RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic pathway showing how bulky ligands prevent pyrazole-induced catalyst poisoning.

Part 2: Catalyst & Ligand Selection

Q2: Which catalyst system is best suited for overcoming both the steric hindrance and the poisoning effect?

A: We strongly recommend transitioning to Buchwald Precatalysts (specifically 2nd or 3rd generation systems) utilizing bulky dialkylbiarylphosphines, such as XPhos Pd G3 or CataCXium A Pd G3 .

The extreme steric bulk of ligands like XPhos creates a protective "pocket" around the palladium center. This physical barrier prevents the pyrazole's N2 nitrogen from coordinating to the metal [2]. Simultaneously, the electron-rich nature of the dialkylbiarylphosphine accelerates the oxidative addition into the sterically hindered C4-Br bond, while the biaryl backbone facilitates rapid reductive elimination.

Catalyst & Ligand Optimization Summary
Catalyst SystemLigand TypeBaseTemp (°C)Yield (%)Primary Failure Mode

Triphenylphosphine

90< 15%Catalyst Poisoning (Pd Black)

Bidentate Phosphine

9030-40%Sluggish Transmetalation
XPhos Pd G2/G3 Dialkylbiarylphosphine

8085-90% None (Optimal for aqueous)
CataCXium A Pd G3 Bulky AlkylphosphineTMSOK65> 90% None (Optimal for anhydrous)

Part 3: Base & Solvent Optimization

Q3: I am observing a significant amount of a byproduct with an [M-20] mass (loss of HF). How do I prevent this?

A: This is a classic E2 elimination. The 2-fluoroethyl group on the N1 position is highly sensitive to strong bases. Protons adjacent to the pyrazole nitrogen are mildly acidic; in the presence of strong bases (like


 or 

) at elevated temperatures, the system undergoes dehydrofluorination to yield a 1-vinylpyrazole derivative.

To mitigate this, you must switch to milder, heterogeneous bases. Finely milled


  or 

in a biphasic system (e.g., 1,4-Dioxane/Water 4:1) provides sufficient basicity to activate the boronic acid without triggering the E2 elimination of the fluoroethyl group.

Q4: My reaction is still sluggish, and I'm seeing protodebromination (Ar-H). Are there any additives that can help?

A: If protodebromination is outcompeting transmetalation, transition to strictly anhydrous conditions and utilize Trimethyl Borate (


)  as an additive alongside Potassium trimethylsilanolate (TMSOK).

 acts as a transient Lewis acid, binding to the pyrazole N2 nitrogen. This effectively "masks" the basicity of the heterocycle, preventing catalyst poisoning without requiring permanent protecting groups. Furthermore, it aids in the solubilization of boronate complexes, drastically accelerating the transmetalation step and outcompeting the protodebromination pathway [3].

G Start Issue: Low Yield or Reaction Stalled Check1 Is Pd Black precipitating? Start->Check1 Yes1 Yes: Catalyst Degradation Check1->Yes1 Yes No1 No: Reaction Inhibited Check1->No1 No Action1 Switch to G3/G4 Precatalyst or add B(OMe)3 Yes1->Action1 Check2 Check Mass Spec for Byproducts No1->Check2 Byprod1 Protodebromination (Ar-H detected) Check2->Byprod1 Byprod2 Vinyl Pyrazole (HF Elimination) Check2->Byprod2 Action2 Use anhydrous conditions (e.g., TMSOK base) Byprod1->Action2 Action3 Switch to milder base (e.g., K3PO4, Cs2CO3) Byprod2->Action3

Troubleshooting decision tree for optimizing bromo-pyrazole cross-coupling reactions.

Part 4: Step-by-Step Optimized Protocol

This self-validating protocol utilizes XPhos Pd G3 to ensure robust coupling while protecting the fluoroethyl moiety.

Reagents Required:

  • 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • 
     (3.0 equiv, 3.0 mmol) - Finely milled
    
  • 1,4-Dioxane (Degassed, 4.0 mL)

  • HPLC-grade Water (Degassed, 1.0 mL)

Methodology:

  • Solid Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-pyrazole, arylboronic acid,

    
    , and XPhos Pd G3.
    
  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; ambient oxygen will rapidly degrade the active catalyst.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and degassed Water. (Solvents should be sparged with Argon for 30 minutes prior to use).

  • Reaction Initiation: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

  • In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze. You should observe >80% conversion. If the reaction has stalled but no Pd black is visible, add an additional 0.5 equiv of boronic acid (boronic acids can undergo competitive homocoupling or protodeboronation).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[Link]

  • Kassel, V. M., Hanneman, C. M., Delaney, C. P., & Denmark, S. E. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.[Link]

Overcoming solubility issues with 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Profile

Senior Scientist Note: Welcome. You are likely encountering precipitation when introducing 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole into aqueous buffers. This is a predictable challenge based on its structure.

This compound features a pyrazole core decorated with three lipophilic/electron-withdrawing modifiers:

  • 4-Bromo: Highly lipophilic and electron-withdrawing.

  • 5-Methyl: Adds steric bulk and lipophilicity.

  • 1-(2-Fluoroethyl): While the fluorine atom is polar, the ethyl linker and the overall lack of hydrogen bond donors (HBD) significantly reduce water solubility.

Critical Insight: The electron-withdrawing nature of the bromine (at C4) and the fluoroethyl group (at N1) reduces the electron density on the N2 nitrogen. This lowers the pKa of the pyrazole, making it a very weak base . Consequently, simple pH adjustment (acidification) is often insufficient to solubilize it because it will not protonate easily in mild physiological buffers.

Predicted Solubility Profile

Based on structural analogs (e.g., 4-bromo-1-methyl-1H-pyrazole) and functional group analysis.

Solvent SystemPredicted SolubilityApplicationNotes
DMSO High (>20 mg/mL)Stock SolutionsRecommended. Hygroscopic; keep sealed.
Ethanol Moderate-HighStock/CleaningGood alternative if DMSO is toxic to assay.
Water (pH 7) Negligible (<0.1 mg/mL)NoneWill precipitate immediately.
0.1 M HCl Low-ModerateSalt ScreeningWeak basicity limits effectiveness.
Corn Oil / PEG400 ModerateIn Vivo VehiclePreferred for oral dosing (PO).

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q: I dissolved the compound in DMSO, but it precipitated after freezing and thawing. Is the sample ruined? A: The sample is likely chemically stable, but physically crashed out.

  • Cause: DMSO is hygroscopic. If the vial was not tightly sealed or was opened while cold, it absorbed atmospheric water. This "wet DMSO" reduces the solubility of your lipophilic pyrazole, causing crystallization.

  • Fix:

    • Warm the solution to 37°C in a water bath.

    • Sonicate for 5–10 minutes.

    • Prevention: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles. Store over molecular sieves if possible.

Q: Can I use Methanol instead of DMSO? A: Yes, but with caveats.

  • Analysis: Methanol is more volatile. While the compound is soluble, evaporation during pipetting can change the concentration.

  • Recommendation: Use DMSO for biological assays (lower volatility). Use Methanol or Acetonitrile only for LC-MS sample preparation.

Category B: Biological Assays (In Vitro)

Q: My compound crashes out when I add the DMSO stock to cell culture media. How do I fix this? A: This is the "solvent shock" effect.

  • Mechanism: You are moving from 100% organic solvent to ~99% aqueous media. The local concentration at the pipette tip exceeds the solubility limit instantly.

  • Protocol Adjustment:

    • Intermediate Dilution: Do not pipette directly into the well. Dilute the DMSO stock 1:10 or 1:20 into the media in a separate tube first. Vortex immediately.

    • Surfactant: Add 0.1% Tween-80 to your media before adding the compound. This creates micelles that sequester the lipophilic pyrazole.

    • Limit Final Concentration: Ensure your final DMSO concentration is <0.5% (standard for cell toxicity), but also check that your compound concentration isn't exceeding its aqueous solubility limit (likely <100 µM).

Category C: Animal Studies (In Vivo)

Q: Can I just dissolve this in saline for IP injection? A: Absolutely not. It will form a depot at the injection site or cause an embolism.

  • Recommended Vehicle (IP/PO):

    • Option 1 (Solution): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline. (Add in this order).

    • Option 2 (Suspension): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. This creates a homogeneous suspension rather than a solution.

Interactive Workflow: Solubility Optimization

This diagram illustrates the logical decision-making process for solubilizing this specific pyrazole derivative.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Stock) SolventChoice->DMSO Preferred AqueousDilution Dilute into Aqueous Buffer DMSO->AqueousDilution CheckPrecip Precipitation Observed? AqueousDilution->CheckPrecip Cosolvent Add Co-solvent (PEG400 / Ethanol) CheckPrecip->Cosolvent Yes Success Clear Solution / Stable Suspension CheckPrecip->Success No Surfactant Add Surfactant (Tween 80 / Cyclodextrin) Cosolvent->Surfactant Still Precipitates Surfactant->Success

Caption: Step-by-step logic flow for stabilizing 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole in solution.

Standard Operating Procedure (SOP): Formulation for Animal Dosing

Objective: Create a 10 mg/mL formulation for Intraperitoneal (IP) administration.

Reagents:

  • Compound: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

  • DMSO (Anhydrous)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Weighing: Weigh 10 mg of compound into a sterile glass vial.

  • Primary Solubilization: Add 50 µL DMSO (5% of final vol). Vortex until completely dissolved. Note: If heating is required, do not exceed 40°C.

  • Co-solvent Addition: Add 400 µL PEG400 (40% of final vol). Vortex vigorously. The solution should remain clear.

  • Surfactant Addition: Add 50 µL Tween 80 (5% of final vol). Vortex.

  • Aqueous Phase: Slowly add 500 µL Saline (50% of final vol) dropwise while vortexing.

    • Checkpoint: If cloudiness appears, sonicate for 20 seconds. If it remains cloudy, you have formed a suspension (acceptable for IP/PO if particle size is small).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2794634, 4-bromo-1-methylpyrazole-5-carbaldehyde. Retrieved March 8, 2026, from [Link]

  • MDPI. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles. Retrieved March 8, 2026, from [Link]

Stability of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot potential issues during its use in experimental settings. The information herein is a synthesis of established principles in heterocyclic chemistry and data from analogous structures to provide a predictive and practical framework for your research.

I. Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by a likely cause and a step-by-step guide to diagnose and resolve the issue.

Issue 1: Unexpected Formation of a Lower Molecular Weight Byproduct, Especially Under Basic Conditions.

Question: I am running a reaction with 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃, Et₃N, or NaOH), and I am observing a significant amount of a byproduct with a mass corresponding to the loss of HF. What is happening and how can I prevent this?

Likely Cause and Scientific Rationale:

The N-(2-fluoroethyl) group of your pyrazole is likely undergoing an elimination reaction to form 1-ethenyl-4-bromo-5-methyl-1H-pyrazole. This is a common reactivity pattern for 2-haloethylamines, which can proceed through either an E2 (bimolecular elimination) or an E1cb (unimolecular conjugate base elimination) mechanism, both of which are promoted by basic conditions. The strong carbon-fluorine bond makes fluoride a poor leaving group, but the acidity of the protons on the carbon adjacent to the pyrazole ring can be enhanced, favoring an E1cb-like pathway in the presence of a base.

Troubleshooting and Resolution Protocol:

  • Confirm the Identity of the Byproduct:

    • Analyze your reaction mixture by LC-MS to confirm the mass of the byproduct. The expected mass of the eliminated product is [M-20], corresponding to the loss of HF.

    • If possible, isolate the byproduct and characterize it by ¹H NMR. You should observe the appearance of vinyl proton signals.

  • Mitigate the Elimination Reaction:

    • Choice of Base: If your reaction chemistry allows, switch to a non-nucleophilic, sterically hindered base. These bases are less likely to promote the elimination reaction.

    • Temperature Control: Perform your reaction at the lowest possible temperature that allows for the desired transformation to proceed. Elimination reactions are often favored at higher temperatures.

    • Reaction Time: Monitor your reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of the degradation product.

  • Experimental Workflow for Optimization:

    G start Observe Unexpected Byproduct (Mass = M-20) confirm Confirm Byproduct Identity (LC-MS, NMR) start->confirm optimize Optimize Reaction Conditions confirm->optimize base Test Weaker/Sterically Hindered Base optimize->base temp Lower Reaction Temperature optimize->temp time Minimize Reaction Time optimize->time analyze Analyze Reaction Mixture for Byproduct Formation base->analyze temp->analyze time->analyze end Optimized Protocol analyze->end

    Caption: Troubleshooting workflow for mitigating elimination.

Issue 2: Appearance of a Debrominated Impurity in the Reaction Mixture.

Question: My reaction is showing a byproduct with a mass corresponding to the loss of bromine. I am not using any palladium catalysts. How is this happening?

Likely Cause and Scientific Rationale:

While the C-Br bond on the pyrazole ring is generally robust, dehalogenation of bromoarenes can occur under certain conditions without a metal catalyst.[1] Potential causes include:

  • Strongly Reducing Conditions: The presence of a strong reducing agent in your reaction mixture could be causing reductive dehalogenation.

  • Radical Reactions: Some reaction conditions can generate radicals that may lead to dehalogenation.

  • Photolytic Cleavage: Exposure to high-energy light, especially UV, can sometimes induce cleavage of C-Br bonds.

Troubleshooting and Resolution Protocol:

  • Identify the Source of Dehalogenation:

    • Review all reagents in your reaction for any known reducing agents.

    • Consider if your reaction conditions (e.g., high temperature, specific initiators) could be promoting radical formation.

    • Run the reaction in the dark to exclude the possibility of photolytic cleavage.

  • Purity of Starting Material:

    • Analyze your starting material, 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, by LC-MS and NMR to ensure it is not contaminated with the debrominated analog.

  • Inert Atmosphere:

    • If you suspect a radical-mediated process, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may suppress this side reaction.

Issue 3: Complete Decomposition of the Pyrazole, Especially Under Harsh Acidic or Basic Conditions.

Question: I am attempting a reaction in concentrated acid (or a strong base like NaOH) at elevated temperatures, and I am seeing complete decomposition of my starting material into multiple unidentifiable products.

Likely Cause and Scientific Rationale:

The pyrazole ring, while aromatic, can be susceptible to cleavage under harsh conditions.

  • Strong Acidic Conditions: In strongly acidic media, the pyrazole ring can be protonated. At high temperatures, this can lead to hydrolytic cleavage of the ring.

  • Strong Basic Conditions: Very strong bases can deprotonate the pyrazole ring, and in some cases, this can lead to ring-opening reactions.[2]

Troubleshooting and Resolution Protocol:

  • Assess the Necessity of Harsh Conditions:

    • Determine if such extreme pH and temperature are absolutely necessary for your desired transformation.

    • Explore alternative, milder synthetic routes to your target molecule.

  • Stability Study:

    • If harsh conditions are unavoidable, perform a preliminary stability study of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole under your proposed reaction conditions without the other reagents. This will confirm if the decomposition is inherent to the starting material's stability limits.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container. An inert atmosphere is not strictly necessary for storage but is recommended if the compound will be stored for an extended period.

Q2: Is the pyrazole ring of this compound susceptible to electrophilic aromatic substitution?

A2: Yes, the pyrazole ring is an electron-rich aromatic system. Electrophilic substitution, such as nitration or halogenation, would be expected to occur at the C3 position, as the C4 position is blocked by the bromine atom and the N1 and C5 positions are substituted.

Q3: Can I perform a Suzuki or other palladium-catalyzed cross-coupling reactions with this compound?

A3: Yes, the 4-bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. The C-Br bond is sufficiently reactive for these transformations.

Q4: How stable is the N-(2-fluoroethyl) group to acidic conditions?

A4: The N-(2-fluoroethyl) group is generally expected to be stable under most acidic conditions. Protonation will preferentially occur at the N2 position of the pyrazole ring. Cleavage of the N-C bond or the C-F bond under acidic conditions is not a commonly observed degradation pathway under typical synthetic conditions.

Q5: What is the expected stability of this compound in aqueous solutions at different pH values?

A5: Based on the chemistry of the functional groups, the following stability profile can be predicted:

pH RangeConditionExpected StabilityPrimary Degradation Pathway
1-3 Strong AcidGenerally Stable Potential for slow ring hydrolysis at elevated temperatures.
4-6 Weak AcidHigh Stability Little to no degradation expected.
7 NeutralHigh Stability Stable under neutral aqueous conditions.
8-10 Weak BaseModerate Stability Slow elimination of HF from the N-(2-fluoroethyl) group.
11-14 Strong BaseLow Stability Rapid elimination of HF. Potential for ring cleavage at high temperatures.

III. Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Study Under Acidic and Basic Conditions

This protocol outlines a forced degradation study to determine the stability of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole.

Materials:

  • 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

  • 0.1 M HCl

  • 0.1 M NaOH

  • Acetonitrile (ACN) or other suitable organic solvent

  • LC-MS system

Procedure:

  • Prepare a stock solution of the pyrazole in ACN at a concentration of 1 mg/mL.

  • Set up three sets of vials:

    • Acidic: 100 µL of stock solution + 900 µL of 0.1 M HCl

    • Basic: 100 µL of stock solution + 900 µL of 0.1 M NaOH

    • Neutral: 100 µL of stock solution + 900 µL of water

  • Incubate the vials at 40°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and analyze by LC-MS.

  • Monitor for the disappearance of the parent compound and the appearance of any degradation products.

G cluster_prep Sample Preparation cluster_incubation Incubation & Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL Stock Solution in ACN prep2 Aliquot into Acidic (0.1M HCl), Basic (0.1M NaOH), and Neutral (H₂O) Conditions prep1->prep2 inc Incubate at 40°C prep2->inc analysis Analyze by LC-MS at t = 0, 2, 4, 8, 24h inc->analysis parent Monitor Parent Compound Degradation analysis->parent degradants Identify and Quantify Degradation Products parent->degradants pathway Propose Degradation Pathways degradants->pathway

Caption: Workflow for forced degradation study.

IV. Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole under stress conditions.

G cluster_basic Basic Conditions cluster_acidic Harsh Acidic Conditions cluster_reductive Reductive/Radical Conditions start 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole elimination 1-Ethenyl-4-bromo-5-methyl-1H-pyrazole (Elimination of HF) start->elimination Base (e.g., NaOH) ring_cleavage_base Ring Cleavage Products start->ring_cleavage_base Strong Base, Heat ring_cleavage_acid Ring Cleavage Products start->ring_cleavage_acid Strong Acid, Heat debromination 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (Debromination) start->debromination Reducing Agent or Radicals

Caption: Potential degradation pathways.

V. References

  • Sidique, S., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(19), 5763-5766. [Link][3]

  • SciSpace. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Retrieved from [Link][4]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link][2]

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11634–11639. [Link]

  • Wang, Y., et al. (2015). The Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid on Dendritic Ag/Cu. International Journal of Electrochemical Science, 10, 4384-4394. [Link][5]

  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1799-1821. [Link][6]

  • Diva-Portal.org. (2020). Base‐Promoted Homolytic Aromatic Substitution (BHAS) Reactions and Hydrodehalogenations Driven by Green Light and an Iron(III) ‐ NHC Photoredox Catalyst. Diva-Portal.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Retrieved from [Link][1]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from [Link][7]

  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. ResearchGate. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Retrieved from [Link][9]

  • Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link][10]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5), 1-6. [Link]

  • Liu, F., & Sameem, B. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry, 19(3), 506-517. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249. [Link]

  • Sharma, S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 102. [Link][11]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]

  • Thomas, J. C., & Bergman, R. G. (2010). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 132(18), 6339–6350. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Selectfluor-mediated regioselective nucleophilic functionalization of N-heterocycles under metal- and base-free conditions. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link][14]

  • Semantic Scholar. (n.d.). Chemoselective Radical Dehalogenation and C-C Bond Formation on Aryl Halide Substrates Using Organic Photoredox Catalysts. Semantic Scholar. Retrieved from [Link]

  • Scholars' Bank. (n.d.). SYNTHESIS OF ASYMMETRIC HETEROCYCLE-FUSED INDACENES FOR ORGANIC ELECTRONIC APPLICATION. Scholars' Bank. Retrieved from [Link]

  • Stuart, D. R., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(51), 18350–18360. [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. Retrieved from [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1629. [Link]

  • Schwengers, K., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5939-5944. [Link]

  • ResearchGate. (n.d.). Photocatalytic Oxidative Bromination of Electron-Rich Arenes and Heteroarenes by Anthraquinone. ResearchGate. Retrieved from [Link]

  • YouTube. (2021). Synthesis of Uncommon Heterocycles with Dr. David Leboeuf (Episode 74). YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Sonogashira Coupling of Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The Sonogashira cross-coupling reaction is a cornerstone technique for synthesizing alkynyl-pyrazoles, which are critical intermediates in kinase inhibitors and other pharmaceutical agents. However, transitioning from highly reactive iodo-pyrazoles to more commercially accessible bromo-pyrazoles often results in sluggish reaction kinetics, catalyst deactivation, and complex side-reaction profiles.

This guide provides a mechanistic framework to diagnose and resolve these specific challenges, ensuring robust and reproducible coupling workflows.

Diagnostic Workflow for Bromo-Pyrazole Couplings

Before adjusting your stoichiometry or abandoning a substrate, use the following logic tree to identify the most likely point of failure in your catalytic cycle.

TroubleshootingFlow Start Reaction Failed / Low Yield Bromo-pyrazole Sonogashira CheckNH Is the Pyrazole N-H Unprotected? Start->CheckNH ProtectNH Protect N-H (e.g., THP, Trityl) to prevent Pd/Cu chelation CheckNH->ProtectNH Yes CheckAlkyne Is the Alkyne Aliphatic or Aromatic? CheckNH->CheckAlkyne No ProtectNH->CheckAlkyne Aromatic Aromatic Alkyne CheckAlkyne->Aromatic Aliphatic Aliphatic Alkyne CheckAlkyne->Aliphatic StandardCond Optimize Pd(PPh3)2Cl2 / CuI Increase Temp to 80-100°C Aromatic->StandardCond CuFree Switch to Cu-Free Conditions (Heck Alkynylation) Aliphatic->CuFree Success Product Isolation StandardCond->Success Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) + Pd(OAc)2 CuFree->Ligand Ligand->Success

Figure 1: Diagnostic workflow for troubleshooting bromo-pyrazole Sonogashira couplings.

Troubleshooting Q&A

Q1: Why is my 4-bromo-pyrazole failing to couple under standard Sonogashira conditions (Pd(PPh₃)₂Cl₂ / CuI), whereas the 4-iodo analogue works perfectly? Mechanistic Causality: The bond dissociation energy of the C(sp²)–Br bond in electron-rich pyrazole rings is significantly higher than that of the C(sp²)–I bond. Consequently, the oxidative addition of the Pd(0) species into the C–Br bond becomes the rate-limiting step. Standard phosphine ligands like PPh₃ fail to generate a sufficiently electron-rich palladium center to cleave this bond efficiently at room temperature. Actionable Solution: Switch to a more electron-rich, sterically demanding ligand (e.g., XPhos) to lower the activation barrier. Because bromo-pyrazoles are less susceptible to hydrodehalogenation than iodo-pyrazoles, you can safely increase the reaction temperature to 80–100 °C to drive the oxidative addition without destroying your starting material .

Q2: I am observing massive amounts of alkyne homocoupling (Glaser coupling) and very little cross-coupled pyrazole product. How do I shift the selectivity? Mechanistic Causality: Sluggish oxidative addition into the bromo-pyrazole leaves the active Pd and Cu catalysts idle. In the presence of terminal alkynes and trace oxygen, the copper(I) co-catalyst rapidly facilitates oxidative homocoupling. Furthermore, in electronically deactivated systems (e.g., trifluoromethyl-substituted bromo-pyrazoles), copper has been empirically shown to suppress the desired cross-coupling pathway . Actionable Solution: Transition to a Copper-Free Sonogashira (Heck Alkynylation) protocol. By removing CuI and utilizing a highly active precatalyst system like Pd(OAc)₂ with XPhos, you eliminate the primary pathway for Glaser homocoupling and facilitate direct carbopalladation of the alkyne.

Q3: My starting material is an unprotected 1H-pyrazole. Could this be poisoning my catalytic cycle? Mechanistic Causality: Yes. Unprotected pyrazole N-H groups are highly problematic in palladium-catalyzed cross-couplings. The nitrogen atoms can tightly chelate both Pd(II) and Cu(I) intermediates, sequestering the active catalyst into stable, off-cycle oligomeric complexes. Additionally, the acidic N-H proton can interfere with the base-mediated deprotonation of the alkyne . Actionable Solution: Protect the pyrazole nitrogen prior to coupling. Sterically bulky protecting groups like Trityl (Tr) or Tetrahydropyranyl (THP) prevent N-coordination and lock the pyrazole into a single tautomeric form, ensuring regioselective reactivity and simplifying NMR characterization.

Quantitative Data: Reactivity Profile Comparison

To set appropriate expectations for your reaction design, review the comparative reactivity metrics below.

Halogen SubstrateRelative ReactivityTypical Catalyst SystemOptimal TemperatureMajor Side-Reaction RiskExpected Yield Range
4-Iodo-1H-pyrazole (Protected) HighPdCl₂(PPh₃)₂ / CuI25–50 °CHydrodehalogenation70–95%
4-Bromo-1H-pyrazole (Protected) Low to ModeratePd(OAc)₂ / XPhos (Cu-free)80–100 °CAlkyne Homocoupling (if Cu is used)65–90%

Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

This methodology is designed to overcome the high activation barrier of bromo-pyrazoles while eliminating copper-mediated side reactions. It includes built-in validation checkpoints to ensure the integrity of the catalytic cycle.

Reagents Required:

  • Protected 4-bromo-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (3 mol%)

  • XPhos (6 mol%)

  • Anhydrous Triethylamine (3.0 equiv)

  • Anhydrous, degassed DMF (0.2 M)

Step-by-Step Procedure:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the protected 4-bromo-pyrazole, Pd(OAc)₂, and XPhos.

    • Causality Check: A 1:2 ratio of Pd to XPhos ensures complete formation of the active monoligated L-Pd(0) species, preventing the precipitation of inactive palladium black.

  • Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation Checkpoint: Even in Cu-free systems, trace oxygen can rapidly oxidize the electron-rich XPhos ligand. Strict anaerobic conditions are mandatory.

  • Solvent & Reagent Addition: Under an Argon counter-flow, add the degassed DMF, followed by Triethylamine and the terminal alkyne.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 90–100 °C for 12–24 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS at the 4-hour mark. The disappearance of the starting material mass without the appearance of a des-bromo [M-Br+H] mass confirms successful oxidative addition without reductive quenching.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with distilled water (3x) and brine (1x).

    • Validation Checkpoint: The multiple water washes are critical to completely partition the DMF and amine salts into the aqueous layer. TLC of the organic layer should reveal a single, highly UV-active spot distinct from the starting material.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • da Silva, F. C., et al. "Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems." RSC Advances, 2017, 7, 45114-45121. URL:[Link]

  • Usami, Y., et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 2020, 25(20), 4666. URL:[Link]

How to prevent de-bromination of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and reactivity challenges of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , specifically focusing on preventing unwanted de-bromination (protodebromination).

Topic: Prevention of De-bromination in 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Critical Issue: The C4-Bromine bond in electron-deficient N-heterocycles is highly susceptible to two distinct failure modes:

  • Lithium-Halogen Exchange (Unwanted): When attempting to functionalize the C3-H or the side chain, standard organolithium reagents (e.g., n-BuLi) will preferentially attack the bromine atom.

  • Hydrodehalogenation (Side Reaction): During Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the bromine is replaced by hydrogen (reduction) rather than the desired aryl group.[1]

This guide provides specific protocols to bypass these mechanisms.

Troubleshooting Guide: Select Your Scenario

Scenario A: "I want to functionalize the C3 position (C-H activation), but the Bromine keeps falling off."

The Root Cause: You are likely using a nucleophilic base like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at standard temperatures. The C4-Br bond undergoes extremely rapid Lithium-Halogen exchange, faster than the desired C3-H deprotonation.

The Solution: Switch to a Knochel-Hauser Base (Turbo-Hauser) . Reagent: TMPMgCl[2]·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex).

Why it works:

  • Non-Nucleophilic: The bulky TMP group prevents nucleophilic attack on the electrophilic bromine.

  • Magnesiation vs. Lithiation: The Carbon-Magnesium bond is more covalent and less polarized than the Carbon-Lithium bond, stabilizing the molecule against "halogen dance" or elimination.

  • Safety for Side Chain: The 2-fluoroethyl group is prone to E2 elimination (forming the vinyl species) with strong bases. TMPMgCl[2][3][4]·LiCl is sufficiently basic (

    
    ) to deprotonate C3 but kinetically controlled to avoid side-chain elimination.
    
Protocol: C3-Functionalization with Retention of Bromine
  • Preparation: Dry a Schlenk flask under Argon. Dissolve 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -20 °C (Do not go to -78 °C; the reaction is too slow. Do not use 0 °C; risk of elimination).

  • Addition: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/Toluene).

  • Incubation: Stir at -20 °C for 30 minutes .

    • Checkpoint: Take an aliquot, quench with

      
      . NMR should show >95% D-incorporation at C3 and 100% retention  of Br.
      
  • Quench: Add your electrophile (e.g., aldehyde, iodine, ketone) at -20 °C.

  • Warm up: Allow to warm to room temperature slowly over 2 hours.

Scenario B: "I am doing a Suzuki coupling at the Br position, but I get the de-brominated product (C-H) instead of the coupled product."

The Root Cause: This is Hydrodehalogenation . It occurs via a "Pd-H" intermediate.

  • Mechanism: The Pd(II) oxidative addition complex undergoes

    
    -hydride elimination from the solvent (usually alcohols) or interacts with a base that acts as a hydride donor.
    
  • Culprits: Ethanol/Methanol solvents, Alkoxide bases (NaOEt), or trace water.

The Solution: Use an Anhydrous / Non-Protic System .

Optimization Table: Suzuki Conditions to Prevent Reduction

ParameterStandard (Avoid)Optimized (Use) Reasoning
Solvent Ethanol, MeOH, IPADioxane, Toluene, THF Removes source of hydride (

-H elimination from alcohols).
Base NaOEt, KOtBu,


(anhydrous), CsF
Alkoxides can transfer hydride to Pd. Phosphates/Fluorides cannot.
Catalyst


Bidentate ligands (dppf) resist reduction better than monodentate phosphines.
Temp Reflux (100°C+)60–80 °C High temp accelerates the reduction pathway significantly.
Protocol: Low-Reduction Suzuki Coupling
  • Mix: In a vial, combine Pyrazole substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv, finely ground/dried).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

    • Critical: Do not use water as a co-solvent if reduction is severe. If solubility is an issue, use minimal water (10:1 ratio) and degas thoroughly.

  • Atmosphere: Purge with Argon for 5 minutes. Seal.

  • Reaction: Heat to 80 °C. Monitor by LCMS.

    • Troubleshooting: If reduction persists, switch solvent to Toluene and use Sphos-Pd-G2 catalyst.

Visualizing the Pathways

The following diagrams illustrate the decision logic and the mechanism of failure.

Figure 1: Strategic Decision Tree for 4-Bromopyrazoles

ReactionStrategy Start Start: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Goal What is your Goal? Start->Goal FuncC3 Functionalize C3-H (Keep Br intact) Goal->FuncC3 C-H Activation CrossCoup Cross-Coupling at C4-Br (Suzuki/Heck) Goal->CrossCoup Replace Br UseBuLi Using n-BuLi / LDA? FuncC3->UseBuLi Fail1 FAILURE: Li-Br Exchange (Debromination) UseBuLi->Fail1 Yes Sol1 SOLUTION: Use TMPMgCl·LiCl (Knochel-Hauser Base) UseBuLi->Sol1 No Success1 Success: 3-Substituted-4-Bromo-Pyrazole Sol1->Success1 SolventCheck Solvent: Alcohol? Base: Alkoxide? CrossCoup->SolventCheck Fail2 FAILURE: Hydrodehalogenation (Product is C4-H) SolventCheck->Fail2 Yes Sol2 SOLUTION: Toluene/Dioxane Base: K3PO4 / CsF SolventCheck->Sol2 No Success2 Success: 4-Aryl-Pyrazole Sol2->Success2

Caption: Decision logic for selecting reagents based on the target transformation to avoid debromination.

Figure 2: Mechanism of Unwanted Hydrodehalogenation (Suzuki)

DehalogenationMech Substrate Ar-Br OxAdd Ar-Pd(II)-Br (Oxidative Addition) Substrate->OxAdd + Pd(0) Pd0 Pd(0) HydrideSource Pd-H Formation (via Beta-Hydride Elim) OxAdd->HydrideSource Side Reaction TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Desired Path Alcohol Alcohol Solvent (R-CH2-OH) Alcohol->HydrideSource Source RedElim Reductive Elimination HydrideSource->RedElim ProductBad Ar-H (Debrominated) RedElim->ProductBad ProductGood Ar-Ar' (Coupled) TransMet->ProductGood

Caption: The "Pd-H" pathway (red) competes with transmetalation (green) in the presence of protic solvents or alkoxides.

FAQ: Rapid Fire Troubleshooting

Q: Can I use t-BuLi to do a Lithium-Halogen exchange on this molecule? A: Proceed with extreme caution. While t-BuLi will effect the Li-Br exchange, the 2-fluoroethyl group is sensitive. Strong bases can trigger E2 elimination of HF, leading to a vinyl group at N1 (


). If you must exchange the Br, use n-BuLi at -78°C  strictly, or better, i-PrMgCl·LiCl  (Turbo Grignard) which is milder.

Q: My Suzuki coupling stalled, so I added ethanol to dissolve the boronic acid. Now I have the debrominated product. A: Ethanol is the cause. Primary and secondary alcohols are excellent hydride donors for Palladium. If solubility is low, switch to DMF or DMAc (Dimethylacetamide) instead of alcohols.

Q: I need to remove the Br intentionally. How do I do that? A: If debromination is the goal, use ammonium formate (HCOONH4) with Pd/C in methanol, or simple hydrogenation (


, Pd/C).

References

  • Knochel, P., et al. "TMPMgCl[5]·LiCl: A Stoichiometric Magnesium Base for the Regioselective Deprotonation of Arenes and Heteroarenes." Angewandte Chemie International Edition, vol. 45, no.[2] 18, 2006, pp. 2958-2961. Link

  • Handy, S. T., et al. "An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates."[6] Tetrahedron Letters, vol. 44, no. 3, 2003, pp. 427-430.[6] Link

  • BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Knowledge Base, 2025.[1] Link

  • Heinisch, G., et al. "Pyrazole chemistry.[7] Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole." Journal of the Chemical Society, Perkin Transactions 1, 1990, pp. 1829-1834.[7] Link

Sources

Technical Support Center: Scale-Up of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

[1]

Document ID: SC-PYR-5M-BR Status: Active / Engineering Review Target Audience: Process Chemistry & CMC Teams[1]

Executive Summary: The "1,5-Isomer" Challenge

Scaling this molecule presents a distinct challenge: Regiocontrol . The thermodynamic and kinetic preference of standard pyrazole syntheses favors the 1,3-isomer (1-(2-fluoroethyl)-3-methyl-1H-pyrazole).[1] Obtaining the 1,5-isomer (5-methyl) requires deliberate synthetic design or rigorous purification.[1] This guide addresses the "Wrong Isomer" trap, the handling of the highly toxic fluoroethylating agent, and the safety parameters for the exothermic bromination.

Module 1: Strategic Route Selection & Regiocontrol

User Query: "We are observing a 4:1 ratio of the 3-methyl isomer to the 5-methyl isomer. How do we invert this ratio or isolate the target 5-methyl product efficiently?"

Root Cause Analysis

In the alkylation of 3(5)-methylpyrazole, the tautomeric equilibrium favors reaction at the less sterically hindered nitrogen (

1,3-isomer

1,5-isomer
Protocol A: Direct Alkylation (The Separation Route)

Recommended for rapid scale-up if downstream separation is viable.

  • Reagents: 3-Methylpyrazole + 1-Bromo-2-fluoroethane.[1]

  • Conditions: Strong base (

    
     or 
    
    
    ) in polar aprotic solvent (DMF or NMP).
    • Note: While

      
       increases overall rate, it does not significantly improve the 1,5-selectivity compared to carbonates.
      
  • The Fix (Purification):

    • Boiling Point Differential: The 1,5-isomer typically has a higher boiling point than the 1,3-isomer due to a larger dipole moment.[1] Fractional distillation is the primary separation unit operation.

    • Chemical Separation: If distillation is insufficient, proceed to bromination with the mixture. The 4-bromo-1,5-isomer often crystallizes more readily than its 1,3-counterpart due to increased symmetry and packing efficiency.[1]

Protocol B: De Novo Cyclization (The Regioselective Route)

Recommended for high-purity requirements (>99.5%).

This route avoids the isomer separation by constructing the ring with the correct orientation.

  • Precursor: (2-Fluoroethyl)hydrazine hydrochloride .

    • Synthesis: Reaction of 1-bromo-2-fluoroethane with excess hydrazine hydrate (Caution: Exothermic/Toxic).[1]

  • Cyclization Partner: 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal).[1][2][3]

  • Mechanism Control:

    • Reaction in acidic media (EtOH/HCl) favors the attack of the hydrazine terminal amine on the ketone carbonyl (or the deprotected aldehyde depending on kinetics), but standard conditions still favor the 1,3-isomer.

    • The "Inversion" Trick: Use 2-((dimethylamino)methylene)-3-oxobutanoate equivalents or specific enaminones where the steric bulk directs the hydrazine attack.

Decision Matrix: Route Selection
FeatureRoute A: AlkylationRoute B: Cyclization
Step Count 2 Steps (Alkylation

Bromination)
3 Steps (Hydrazine prep

Cyclization

Bromination)
Regioselectivity Poor (Favors 1,3-isomer ~4:[1]1)High (Can be >20:1 with correct precursor)
Purification Distillation (Difficult) or CrystallizationExtraction / Crystallization
Safety High Risk (1-Bromo-2-fluoroethane)High Risk (Hydrazine + Fluoroethylating agent)

Module 2: Critical Reagent Handling (1-Bromo-2-fluoroethane)

User Query: "Our safety officer flagged 1-bromo-2-fluoroethane as 'Fatal if Swallowed/Contact'. What are the specific handling protocols for 100g+ scale?"

Hazard Profile:

  • Toxicity: Acute Category 1/2 (Oral/Dermal). Metabolic poison (fluoroacetate pathway).

  • Volatility: Flash point ~14°C (Highly Flammable).

Mandatory Engineering Controls
  • Closed System: Reagent must be transferred via cannula or diaphragm pump directly from the supplier container to the reactor. Open pouring is strictly prohibited.

  • Scrubbing: Reactor off-gas must be routed through a caustic scrubber (NaOH) to neutralize any escaping vapors or HBr byproducts.

  • Decontamination: All glassware and surfaces in contact must be treated with 10% methanolic KOH before removal from the hood to degrade residual alkyl halide.

Module 3: Bromination & Exotherm Management

User Query: "We see a delayed exotherm when adding NBS to the pyrazole solution. How do we control this on a 1kg scale?"

The "Thermal Runaway" Risk

Bromination of electron-rich pyrazoles with N-Bromosuccinimide (NBS) is highly exothermic. In non-polar solvents (CCl4, etc.), the reaction is radical-mediated and can exhibit an induction period , followed by a rapid, uncontrollable exotherm.

Optimized Protocol (Electrophilic Pathway)

Switching to a polar solvent promotes the ionic mechanism, removing the induction period and allowing for dosing-controlled heat release.

Step-by-Step Guide:

  • Solvent: Acetonitrile (ACN) or DMF. (ACN is preferred for easier workup).

  • Temperature: Cool reactor to 0–5°C .

  • Dosing: Add NBS solid in portions (or as a slurry in ACN) over 2–4 hours.

    • Control Parameter: Maintain internal temperature <10°C .

    • Stop Condition: If temperature rises >5°C during a pause in addition, STOP . Wait for cooling to recover.

  • Quench: Quench with aqueous Sodium Thiosulfate (10%) to destroy unreacted NBS and bromine.

    • Visual Check: The orange/red color should fade to pale yellow/colorless.

Module 4: Visualizing the Process Logic

Gcluster_warningTroubleshooting ZoneStartStarting Material:3-MethylpyrazoleAlkylationAlkylation(Cs2CO3, DMF, 60°C)Start->AlkylationReagentReagent:1-Bromo-2-fluoroethane(High Toxicity!)Reagent->AlkylationControlled AdditionIsomer_MixCrude Mixture:1,3-Isomer (Major)1,5-Isomer (Minor)Alkylation->Isomer_MixDistillationFractional Distillation(Boiling Point Separation)Isomer_Mix->DistillationCritical StepPure_1_5Target Intermediate:1-(2-fluoroethyl)-5-methylpyrazoleDistillation->Pure_1_5High Boiling FractionBrominationBromination(NBS, ACN, <10°C)Pure_1_5->BrominationProductFinal Product:4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazoleBromination->Product

Caption: Process flow emphasizing the critical bifurcation of regioisomers and the necessity of distillation prior to bromination.

Module 5: Troubleshooting & FAQs

Q1: Can I use 1-fluoro-2-iodoethane instead of the bromo-analog to improve yield?

  • Answer: Yes. The iodide is a better leaving group (

    
    ), allowing for milder reaction temperatures (RT vs 60°C). Lower temperatures often slightly improve the regioselectivity ratio (favoring the kinetic 1,5-product marginally) and reduce thermal degradation. However, the iodide is significantly more expensive and less stable.
    

Q2: My final product is pink/red. Is it impure?

  • Answer: The color indicates trace free bromine (

    
    ).
    
    • Fix: Wash the organic layer with 10%

      
       (Sodium Bisulfite)  or Thiosulfate until the color dissipates.
      
    • Prevention: Ensure the quench step is robust and pH is neutral before solvent evaporation.

Q3: How do I confirm I have the 5-methyl isomer and not the 3-methyl isomer?

  • Answer: Use NOE (Nuclear Overhauser Effect) NMR .

    • 5-Methyl Isomer: You will see a strong NOE signal between the N-CH2 protons (of the fluoroethyl group) and the C-CH3 protons.

    • 3-Methyl Isomer: The N-CH2 protons will show an NOE with the C5-H (pyrazole proton), not the methyl group. This is the definitive test.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles"
    • Source: Organic Chemistry Portal / Org. Lett.
    • URL:[Link]

  • Safety Data (1-Bromo-2-fluoroethane)

    • Title: "1-Bromo-2-fluoroethane Safety Data Sheet"[1]

    • Source: Fisher Scientific
  • Scale-Up of NBS Bromination

    • Title: "Safe Scale-Up of a NBS-Involved Bromin
    • Source: Organic Process Research & Development (ACS)
    • URL:[Link]

  • Synthesis of 1,5-Disubstituted Pyrazoles: Title: "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles" Source: Thieme Chemistry / Synlett

Catalyst loading optimization for reactions involving 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

The Molecule: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Key Reactivity Features:

  • C4-Bromo Handle: The primary site for Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1]

  • C5-Methyl Sterics: The methyl group at C5 introduces significant steric strain adjacent to the C4 reaction site.[1] This often slows down the transmetallation step, leading to catalyst decomposition if the catalytic cycle stalls.

  • N1-(2-Fluoroethyl) Motif: While generally robust, this group poses a latent risk of

    
    -elimination to form the N-vinyl species under harsh basic conditions (e.g., 
    
    
    
    -BuLi or high-temp alkoxides).[1]

The Challenge: Users often default to high catalyst loadings (5–10 mol%) to force conversion. This leads to excessive metal waste, difficult purification (Pd scavenging), and increased homocoupling side products.[1] This guide provides the protocol to lower loading to <1 mol% while maintaining conversion.

Diagnostic Framework: Is it Loading or Ligation?

Before optimizing loading, you must ensure the catalyst system is active. Use this decision matrix to diagnose reaction stalling.

DiagnosticTree Start Reaction Stalls < 90% Conversion CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate Visible (Pd Black) CheckColor->BlackPpt Yes ClearOrange Solution Remains Clear/Orange/Red CheckColor->ClearOrange No Diagnosis1 Diagnosis: Catalyst Aggregation (Ligand Insufficiency) BlackPpt->Diagnosis1 Diagnosis2 Diagnosis: Catalyst Inhibition or Product Poisoning ClearOrange->Diagnosis2 Action1 Action: Increase Ligand:Pd Ratio (Do NOT increase Pd yet) Diagnosis1->Action1 Action2 Action: Screen Different Ligand Class (e.g., Switch Phosphine -> NHC) Diagnosis2->Action2

Figure 1: Diagnostic logic for distinguishing between catalyst death (aggregation) and catalyst inhibition.

Troubleshooting Guide & FAQs

Issue 1: "I see rapid formation of the de-brominated byproduct (Protodehalogenation)."

Context: The bromine atom is replaced by hydrogen, effectively killing the yield.

  • Mechanism: The oxidative addition of the C4-Br bond is fast, but the subsequent transmetallation is slow due to the C5-methyl steric hindrance . The active Pd(II) species sits waiting and eventually abstracts a hydride from the solvent or base.

  • Solution:

    • Increase Concentration: High concentration favors the bimolecular transmetallation step over unimolecular hydride abstraction.[1]

    • Switch Solvent: Move away from H-donors like isopropanol or THF.[1] Use Toluene, Dioxane, or DMAc.[1]

    • Controlled Addition: If using a boronic acid, add it in excess (1.5–2.0 equiv) to ensure the Pd(II) species intercepts the nucleophile faster than it finds a hydride.

Issue 2: "My reaction works at 5 mol% but fails completely at 1 mol%."

Context: A non-linear drop in yield suggests a "threshold effect" due to impurities.[1]

  • Mechanism: Trace impurities (sulfur, oxidizing agents) in the starting material are poisoning the catalyst. At 5 mol%, you sacrifice 1 mol% to the poisons and have 4 mol% active. At 1 mol%, the poisons kill everything.

  • Solution:

    • Recrystallize the Pyrazole: Ensure the 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is >98% pure.

    • Sacrificial Scavengers: Add 10 mol% of a sacrificial alkene (like 1-octene) or use a "dummy" run to scavenge poisons before adding the expensive catalyst.[1]

Issue 3: "Is the fluoroethyl group stable with strong bases?"

Context: Using bases like NaOtBu or KHMDS.

  • Risk: The 2-fluoroethyl group has a

    
    -hydrogen.[1] Strong, bulky bases can trigger E2 elimination, releasing HF and forming the N-vinyl pyrazole.[1]
    
  • Recommendation: Stick to inorganic bases like K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate).[1] These are generally pKa-appropriate for Suzuki/Buchwald couplings without triggering rapid elimination on the fluoroethyl chain.[1]

Optimization Protocol: The "Same-Excess" Method

Do not just guess catalyst loading. Use the Same-Excess Protocol to determine catalyst stability.[1] This method reveals if the catalyst is dying during the reaction.

Experimental Workflow

Objective: Compare the reaction profile of a standard run vs. a run with different initial catalyst loading but identical "excess" reagents.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of your 4-bromopyrazole substrate (1.0 equiv), Coupling Partner (1.2 equiv), and Base (2.0 equiv).[1]

  • Experiment A (Standard):

    • Charge vial with 1.0 mol% Pd catalyst .

    • Run reaction and take HPLC aliquots at t=5, 15, 30, 60 min.

  • Experiment B (Low Load):

    • Charge vial with 0.5 mol% Pd catalyst .

    • Run reaction and take HPLC aliquots at same time points.

  • Data Analysis:

    • Plot Conversion vs. Time .

    • If Experiment B reaches exactly 50% of the conversion rate of Experiment A, the catalyst is stable (robust). You can likely lower loading further.[1][2]

    • If Experiment B effectively stops or is much slower than half the rate, the catalyst is decomposing . You need a better ligand, not more metal.[1]

Recommended Catalyst Systems for C5-Methyl Pyrazoles

Due to the steric crowd at C5, standard catalysts like Pd(PPh₃)₄ often fail.[1]

Catalyst PrecursorLigand ClassRecommended LigandWhy?
Pd(OAc)₂ Buchwald PhosphinesXPhos or SPhos Excellent for sterically hindered substrates.[1] SPhos is particularly good for maintaining active Pd(0).[1]
Pd₂(dba)₃ Bis-phosphinesdtbpf (Josiphos type)High turnover frequency (TOF) for heteroaryl chlorides/bromides.[1]
Pd-PEPPSI-IPr NHC (Carbene)(Pre-formed)Extremely robust.[1] The bulky NHC ligand pushes the reaction through the steric wall of the 5-methyl group.

Visualizing the Optimization Logic

OptimizationFlow Input Initial Hit: 5 mol% Pd, >90% Yield Screen Ligand Screening (Fix Pd at 1 mol%) Input->Screen Decision Is Yield > 80%? Screen->Decision YesPath Loading Titration (1.0 -> 0.5 -> 0.1 mol%) Decision->YesPath Yes NoPath Change Catalyst Class (Phosphine -> NHC) Decision->NoPath No Final Optimized Process High TON / Low ppm Pd YesPath->Final NoPath->Screen Re-screen

Figure 2: Workflow for moving from initial discovery (high loading) to process-optimized conditions.

References

  • Mechanistic Insight on Pyrazole Couplings

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromopyrazoles: Steric and Electronic Effects."[1]

    • Source:Journal of Organic Chemistry
    • URL:[Link] (General reference for pyrazole reactivity).[1]

  • Catalyst Deactivation Pathways

    • Title: "Understanding Catalyst Deactivation in Cross-Coupling: The Role of Catalyst Aggreg
    • Source:Chemical Reviews
    • URL:[Link][1]

  • Fluoroethyl Group Stability

    • Title: "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers."[1][3] (Discusses stability of fluoroethyl groups under basic conditions).

    • Source:MedChemComm
    • URL:[Link]

  • Reaction Progress Kinetic Analysis (RPKA)

    • Title: "A Practical Guide to Kinetic Analysis of C
    • Source:N
    • URL:[Link][1]

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[2][5]

This guide presents a comprehensive, comparative analysis of the X-ray crystal structure of a representative 4-bromo-1-substituted-5-methyl-1H-pyrazole derivative. While the specific crystal structure for 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is not publicly available as of this guide's compilation, we will detail the complete workflow for its synthesis, crystallization, and structural determination. We will then leverage crystallographic data from closely related, publicly available structures to provide a robust comparative analysis, offering insights into the influence of substituents on the solid-state conformation and intermolecular interactions of this important class of molecules.

I. Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of the target compound, 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, can be approached through a regioselective N-alkylation of the corresponding 4-bromo-5-methyl-1H-pyrazole precursor. The control of regioselectivity in pyrazole alkylation is a critical challenge, often influenced by steric and electronic factors.[6]

Experimental Protocol: Synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole
  • Synthesis of 4-Bromo-5-methyl-1H-pyrazole: This precursor can be synthesized from commercially available reagents. A common route involves the bromination of 5-methyl-1H-pyrazole.

  • N-Alkylation:

    • To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).

    • To this suspension, add 1-fluoro-2-iodoethane or a similar alkylating agent (1.2 eq) dropwise at room temperature.

    • The reaction mixture is then stirred at a slightly elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Crystallization

The generation of high-quality single crystals is often a bottleneck in X-ray crystallography.[7] For small organic molecules like our target compound, slow evaporation is a widely used and effective technique.

  • Solvent Selection: The purified 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is dissolved in a minimal amount of a suitable solvent or solvent mixture. A good starting point would be a moderately polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

  • Slow Evaporation: The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[4-Bromo-5-methyl-1H-pyrazole] -->|1. K₂CO₃, DMF2. 1-Fluoro-2-iodoethane| B(Crude Product); B -->|Column Chromatography| C(Purified Product); C -->|Slow Evaporation from Ethanol/Hexane| D{Single Crystals}; D -->|X-ray Diffractometer| E[Diffraction Data]; subgraph Synthesis A; B; end subgraph Purification & Crystallization C; D; end subgraph Structure Determination E; end }

Figure 1: A generalized experimental workflow for the synthesis, purification, crystallization, and X-ray data collection of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole.

II. X-ray Diffraction Analysis: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique for determining the three-dimensional structure of small molecules at the atomic level.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting and Data Collection: A selected single crystal is mounted on a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.[5] X-ray diffraction data are collected as a series of images while the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

III. Comparative Structural Analysis: Insights from Related Pyrazole Derivatives

As the crystal structure of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is not yet reported, we will conduct a comparative analysis with the crystallographic data of a closely related analogue, (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone (I)[7], and other relevant 4-bromo-pyrazole derivatives to anticipate the structural features of our target molecule.

Parameter (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone (I) [7]3-(4-bromophenyl)-5-methyl-1H-pyrazole (II) [8]Anticipated for Target Compound
Formula C₁₂H₉BrF₂N₂OC₁₀H₉BrN₂C₆H₇BrFN₂
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁2₁2₁-
a (Å) 7.1165.9070-
b (Å) 29.3049.2731-
c (Å) 11.67417.5641-
β (˚) 91.53390-
V (ų) 2433.5962.09-
Z 84-

Table 1: Comparison of crystallographic data for related 4-bromo-pyrazole derivatives.

Molecular Conformation

In compound I , there are two independent molecules in the asymmetric unit with very similar conformations.[7] The dihedral angles between the pyrazole and the benzene ring systems are 78.4° and 78.6°.[7] For our target molecule, 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, the key conformational feature will be the orientation of the 2-fluoroethyl group relative to the pyrazole ring. We can anticipate free rotation around the N-CH₂ bond, leading to potential conformational polymorphism.

Intermolecular Interactions and Crystal Packing

The crystal packing of pyrazole derivatives is often governed by a combination of hydrogen bonding and π-π stacking interactions. In the case of compound I , weak aromatic π-π stacking helps to establish the crystal packing.[7] For our target molecule, which lacks a second aromatic ring, we can predict that intermolecular interactions will be dominated by other forces. The fluorine atom of the 2-fluoroethyl group and the bromine atom on the pyrazole ring will likely participate in halogen bonding and other weak intermolecular interactions, influencing the overall crystal packing. The planarity of the pyrazole ring itself is a common feature in these structures.[5]

dot graph G { layout=neato; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Figure 2: A hypothetical visualization of potential intermolecular interactions in the crystal lattice of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, highlighting possible halogen bonding and C-H···N interactions.

IV. Conclusion and Future Directions

This guide has outlined the synthetic and analytical pathway for determining the X-ray crystal structure of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole and its derivatives. Through a comparative analysis with structurally related compounds, we can anticipate key structural features and intermolecular interactions that will define its solid-state architecture. The determination of the precise three-dimensional structure of this and other novel pyrazole derivatives is a critical step in the drug discovery process. It provides invaluable data for computational modeling, aids in understanding structure-activity relationships, and ultimately guides the design of next-generation therapeutics with improved efficacy and selectivity. The principles and protocols detailed herein serve as a robust framework for researchers engaged in the structural elucidation of these medicinally significant heterocyclic compounds.

References

  • Chemical crystallization | SPT Labtech. (URL: [Link])

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (URL: [Link])

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - RSC Publishing. (URL: [Link])

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (URL: [Link])

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (URL: [Link])

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC. (URL: [Link])

  • Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2 - ResearchGate. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (URL: [Link])

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications. (URL: [Link])

  • X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. (URL: [Link])

  • 3.3H: X-Ray Diffraction Analysis - Biology LibreTexts. (URL: [Link])

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (URL: [Link])

  • X-ray Diffraction (XRD) and X-ray Structure Analysis - currenta. (URL: [Link])

  • (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone - PMC. (URL: [Link])

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])

  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O - PHAIDRA - Universität Wien. (URL: [Link])

  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O - ResearchGate. (URL: [Link])

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (URL: [Link])

Sources

Spectroscopic Analysis to Confirm the Structure of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole: A Comparison Guide for Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomer Challenge in Pyrazole Synthesis

Fluorinated pyrazoles are highly valued building blocks in medicinal chemistry and agrochemical development due to their enhanced metabolic stability and lipophilicity[1]. However, the synthesis of N-alkylated pyrazoles—such as the target compound 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole —presents a significant analytical challenge.

Because the starting material (4-bromo-3-methyl-1H-pyrazole) exists as a pair of rapidly interconverting tautomers, N-alkylation with 1-bromo-2-fluoroethane typically proceeds under mixed kinetic and thermodynamic control. This yields a mixture of two regioisomers: the 1,5-disubstituted isomer and the 1,3-disubstituted isomer[2]. For drug development professionals, unambiguously distinguishing the 5-methyl isomer from the 3-methyl isomer is a critical quality control step.

This guide objectively compares the efficacy of various spectroscopic techniques (1D NMR, 2D NMR, and Mass Spectrometry) in differentiating these regioisomers, providing a self-validating analytical workflow to ensure absolute structural confidence.

Comparative Efficacy of Analytical Techniques

To establish a robust structural proof, an analytical method must not only detect the presence of functional groups but also map their spatial connectivity. Here is how the standard alternatives compare:

Alternative 1: Mass Spectrometry (GC-MS / LC-MS)
  • Performance: Excellent for confirming the molecular weight and the incorporation of the bromine atom (via the characteristic 1:1 isotopic pattern of

    
     and 
    
    
    
    peaks at m/z 206/208).
  • Limitation: Fails completely at regioisomer differentiation. The 1,3- and 1,5-isomers share identical masses and exhibit nearly indistinguishable electron ionization (EI) fragmentation pathways.

Alternative 2: 1D NMR Spectroscopy ( H, C, F)
  • Performance:

    
    F NMR is highly sensitive to the local electronic environment and perfectly confirms the presence of the 2-fluoroethyl appendage (typically appearing around -220 ppm)[3]. 
    
    
    
    H NMR confirms the presence of the methyl group and the single pyrazole ring proton.
  • Limitation: The chemical shift differences between the C3-H (in the 5-methyl isomer) and the C5-H (in the 3-methyl isomer) are incredibly subtle (~7.4 ppm vs ~7.5 ppm). Relying solely on 1D chemical shifts without a verified reference standard is prone to interpretive error.

The Superior Approach: 2D NOESY & HMBC NMR
  • Performance: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for this application. It provides a self-validating system by measuring through-space dipole-dipole interactions (< 5 Å).

  • Causality: If the methyl group is located at the C5 position, it is physically adjacent to the N1-fluoroethyl group. This spatial proximity forces a strong NOE cross-peak between the N-CH

    
     protons and the C5-CH
    
    
    
    protons. Conversely, in the 3-methyl isomer, the N-CH
    
    
    protons will only show an NOE correlation to the pyrazole ring proton (C5-H). This binary spatial evidence makes the structural assignment undeniable.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data, highlighting why 2D NMR outperforms 1D techniques for regioisomer differentiation.

Table 1: Comparative 1D Spectroscopic Data
TechniqueTarget: 5-Methyl IsomerAlternative: 3-Methyl IsomerDiagnostic Value for Regioisomers

H NMR (CDCl

)
C3-H: ~7.42 ppm (s, 1H)C5-CH

: ~2.31 ppm (s, 3H)
C5-H: ~7.51 ppm (s, 1H)C3-CH

: ~2.25 ppm (s, 3H)
Low (Shifts are too similar for unambiguous assignment)

F NMR (CDCl

)
-220.5 ppm (tt, J = 47, 25 Hz)-220.3 ppm (tt, J = 47, 25 Hz)Low (Confirms fluoroethyl group, but insensitive to ring regiochemistry)

C NMR (CDCl

)
C3: ~140 ppmC5: ~138 ppmC3: ~148 ppmC5: ~130 ppmModerate (Requires careful assignment via 2D methods)
GC-MS (EI) m/z 206 / 208 (1:1 ratio)m/z 206 / 208 (1:1 ratio)None (Identical fragmentation patterns)
Table 2: 2D NMR Diagnostic Correlations (The Self-Validating Proof)
2D NMR ExperimentCorrelation TypeTarget: 5-Methyl IsomerAlternative: 3-Methyl Isomer
NOESY (

H-

H)
Through-space (< 5 Å)Strong cross-peak between N1-CH

(~4.3 ppm) and C5-CH

(~2.31 ppm)
Strong cross-peak between N1-CH

(~4.2 ppm) and C5-H (~7.51 ppm)
HMBC (

H-

C)
Through-bond (

J,

J)
N1-CH

correlates to C5 (quaternary, ~138 ppm)
N1-CH

correlates to C5 (CH, ~130 ppm)

Experimental Protocols: 2D NOESY Acquisition

To ensure the trustworthiness of the NOESY data, the experiment must be carefully parameterized to avoid spin diffusion (indirect NOEs), which can create false-positive spatial correlations.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of the purified pyrazole compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a high-quality 5 mm NMR tube.
    
  • Instrument Setup: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe. Lock the spectrometer onto the deuterium signal of the CDCl

    
     solvent.
    
  • Shimming & Tuning: Perform automated gradient shimming (Z-axis) to ensure a highly homogeneous magnetic field. Tune and match the probe for the

    
    H frequency.
    
  • Pulse Sequence Selection: Select a standard 2D phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems) utilizing pulsed field gradients for artifact suppression.

  • Parameter Optimization (Critical Step):

    • Set the mixing time (

      
      ) to 300–400 ms . Causality: A mixing time that is too short will not allow sufficient NOE signal buildup. A mixing time that is too long will allow magnetization to transfer to a third, distant spin (spin diffusion), destroying the self-validating nature of the < 5 Å spatial limit.
      
    • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation between scans.

  • Acquisition: Acquire the 2D spectrum with 256 increments in the indirect dimension (

    
    ) and 16–32 scans per increment. This ensures an adequate signal-to-noise ratio for the relatively dilute NOE cross-peaks.
    
  • Processing: Apply a sine-bell squared window function shifted by

    
     in both dimensions prior to Fourier transformation. Phase the 2D spectrum manually to ensure absorptive peak shapes, and analyze the cross-peaks between the N-alkyl region (4.0–4.5 ppm) and the pyrazole substituents.
    

Logical Workflow Visualization

The following diagram illustrates the analytical decision tree used to definitively identify the 5-methyl regioisomer from a synthetic mixture.

G Start N-Alkylation Mixture (1,3- & 1,5-isomers) MS GC-MS Analysis (Confirms Mass & Br Isotope) Start->MS NMR1D 1D NMR (1H, 13C, 19F) (Confirms Functional Groups) MS->NMR1D Mass Validated NMR2D 2D NOESY NMR (Spatial Correlation < 5 Å) NMR1D->NMR2D Regioisomer Ambiguity Iso5 4-Bromo-1-(2-fluoroethyl) -5-methyl-1H-pyrazole Result: NOE (N-CH2 to C5-CH3) NMR2D->Iso5 Cross-peak present Iso3 4-Bromo-1-(2-fluoroethyl) -3-methyl-1H-pyrazole Result: NOE (N-CH2 to C5-H) NMR2D->Iso3 Cross-peak absent

Analytical workflow for the unambiguous structural confirmation of pyrazole regioisomers.

References[3] Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole

Sources

Comparative In Vitro Profiling of Kinase Inhibitors Derived from 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Validation

Executive Summary & Chemical Context

The pyrazole nucleus is universally recognized as a "privileged scaffold" in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors [1]. Its unique hydrogen-bonding capabilities allow it to anchor deeply within the kinase hinge region. Within this structural class, the building block 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole serves as a highly specialized, bifunctional intermediate.

The strategic design of this scaffold relies on two key features:

  • The C4-Bromo Group: Acts as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing modular attachment of diverse pharmacophores to target specific kinase pockets.

  • The N1-(2-Fluoroethyl) Group: The judicious introduction of fluorine is a proven strategy to modulate pKa, increase lipophilicity, and critically, block cytochrome P450 (CYP450)-mediated oxidative dealkylation that typically plagues standard ethyl or methyl groups [2].

This guide objectively compares the in vitro performance of a representative Janus Kinase (JAK) inhibitor derived from this fluorinated scaffold against its unfluorinated (ethyl) and hyper-fluorinated (trifluoroethyl) alternatives.

Comparative In Vitro Performance Data

To evaluate the impact of the 2-fluoroethyl substitution, three structurally analogous JAK1/2 inhibitors were synthesized via cross-coupling at the C4 position of the pyrazole core. The compounds differ only at the N1-alkyl chain:

  • Compound A (Reference): N1-Ethyl pyrazole derivative.

  • Compound B (Target): N1-(2-Fluoroethyl) pyrazole derivative.

  • Compound C (Alternative): N1-(2,2,2-Trifluoroethyl) pyrazole derivative.

Table 1: Kinase Selectivity and Potency Profiling

Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

CompoundN1-SubstitutionJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)p38α IC₅₀ (nM)JAK1/p38α Selectivity
Compound A Ethyl12.4 ± 1.115.2 ± 1.4450 ± 2536x
Compound B 2-Fluoroethyl8.1 ± 0.6 10.5 ± 0.9 890 ± 40 110x
Compound C 2,2,2-Trifluoroethyl45.3 ± 3.252.1 ± 4.0>2000>44x

Causality Analysis: Compound B demonstrates superior potency and selectivity. The single fluorine atom in the 2-fluoroethyl group optimizes the dihedral angle and lipophilic contacts within the JAK1 ATP-binding pocket without introducing the excessive steric bulk that diminishes the binding affinity of the trifluoroethyl analog (Compound C) [3].

Table 2: ADME & Cytotoxicity Profiling

Assays: Human Liver Microsome (HLM) Stability & PBMC Cell Viability

CompoundHLM CLint (µL/min/mg)T₁/₂ (min)PBMC CC₅₀ (µM)Primary Metabolic Liability
Compound A 58.411.8>50Rapid N-dealkylation
Compound B 14.2 48.8 >50 Minor aromatic oxidation
Compound C 8.185.512.5None (High lipophilicity toxicity)

Causality Analysis: The unfluorinated Compound A suffers from rapid intrinsic clearance (CLint) due to CYP450-driven oxidation of the ethyl group. Compound B effectively blocks this metabolic soft spot, extending the half-life fourfold while maintaining an excellent safety profile. Compound C, while highly stable, exhibits emerging cytotoxicity due to excessive lipophilicity leading to non-specific membrane disruption.

Mechanistic Visualization

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Kinase) Receptor->JAK Activates STAT STAT (Monomer) JAK->STAT Phosphorylates STAT_Dimer STAT Dimer (Active) STAT->STAT_Dimer Dimerization Transcription Gene Transcription (Cell Proliferation) STAT_Dimer->Transcription Nucleus Translocation Inhibitor Fluoroethyl-Pyrazole Derivative Inhibitor->JAK ATP-Competitive Inhibition

Figure 1: Mechanism of action for pyrazole derivatives inhibiting the JAK/STAT signaling pathway.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data presented above relies on self-validating assay systems. The inclusion of rigorous internal controls guarantees that the observed structure-activity relationships (SAR) are artifacts of the molecular design, not assay variance.

Protocol 1: TR-FRET Kinase Assay (IC₅₀ Determination)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-delay measurement eliminates short-lived background autofluorescence commonly exhibited by aromatic heterocyclic compounds, ensuring high-fidelity IC₅₀ determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute pyrazole derivatives (Compounds A-C) in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add 2 nM of recombinant human JAK1 or JAK2 enzyme to the respective wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of 10 µM ATP and 50 nM ULight-labeled JAK-1 (Tyr1023) peptide substrate.

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 mM EDTA and 2 nM Europium-anti-phosphotyrosine antibody.

  • Detection & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). The assay is only validated if Z' > 0.65, confirming robust dynamic range.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Rationale: The HLM assay isolates Phase I oxidative metabolism. By comparing the fluoroethyl derivative to the unfluorinated ethyl analog, we can directly quantify the protective effect of fluorine against CYP450-mediated aliphatic hydroxylation [2].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM, 20 mg/mL) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Add the test compounds (final concentration 1 µM) to the microsome suspension. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each sample by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis & Validation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Self-Validation Check: Run Verapamil concurrently as a high-clearance positive control. The assay is validated only if Verapamil exhibits a T₁/₂ < 15 minutes, confirming active CYP450 enzymes.

Screening Workflow Visualization

Assay_Workflow Synthesis Derivative Synthesis Primary Primary Screen (TR-FRET Kinase Assay) Synthesis->Primary IC50 < 10nM Secondary ADME Profiling (HLM Stability) Primary->Secondary Selectivity > 50x Tertiary Cellular Assay (PBMC Viability) Secondary->Tertiary CLint < 20 µL/min/mg Selection Lead Candidate Selection Tertiary->Selection CC50 > 10 µM

Figure 2: Sequential in vitro screening cascade for evaluating pyrazole-derived kinase inhibitors.

Conclusion

The in vitro assay results clearly demonstrate that compounds derived from the 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole building block offer a superior pharmacological profile compared to standard alkyl derivatives. The strategic placement of the 2-fluoroethyl group successfully mitigates the metabolic liabilities of the pyrazole N1 position without triggering the lipophilicity-driven cytotoxicity associated with perfluorinated analogs. This makes it an optimal starting material for the development of highly selective, metabolically stable kinase inhibitors.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Bioorganic & Medicinal Chemistry Letters (via PMC / National Institutes of Health) URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Head-to-head comparison of pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Challenge

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, for the bench scientist, accessing this ring system presents a critical decision matrix: balancing regiocontrol against scalability and atom economy .

While the classical Knorr synthesis remains the industrial workhorse, it notoriously fails in regioselectivity when applied to unsymmetrical substrates. Modern alternatives, such as 1,3-dipolar cycloadditions and transition-metal-catalyzed dehydrogenative couplings , offer precision but introduce new complexities in reagent preparation and cost.

This guide provides a head-to-head technical analysis of these three dominant methodologies, supported by experimental protocols and decision-making logic.

Methodology 1: The Classical Knorr Synthesis

Best for: Symmetrical substrates, large-scale production, and cost-sensitive projects.

Mechanism & Causality

The Knorr synthesis relies on the double condensation of a 1,3-dicarbonyl compound with a hydrazine . The reaction is acid-catalyzed and proceeds via a hydrazone intermediate.

  • The Problem: With unsymmetrical 1,3-diketones (e.g., benzoylacetone), the hydrazine can attack either carbonyl group initially. This results in a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) that are often difficult to separate by chromatography due to similar polarity.

  • The Fix: Regioselectivity is loosely governed by steric bulk and the electrophilicity of the carbonyl carbons, but "perfect" selectivity is rarely achieved without bulky directing groups.

Experimental Protocol: Standard Condensation
  • Substrate: 1-Phenyl-1,3-butanedione (Unsymmetrical)

  • Reagent: Methylhydrazine[1]

  • Solvent: Ethanol (EtOH)

Step-by-Step:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add methylhydrazine (0.53 mL, 10 mmol) dropwise over 5 minutes to control the exotherm.

  • Cyclization: Add glacial acetic acid (5 drops, cat.) and affix a reflux condenser. Heat the mixture to reflux (78°C) for 2 hours.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification: The residue will likely be a mixture of isomers (approx. 3:1 ratio). Dissolve in minimal hot ethyl acetate/hexanes for fractional crystallization or perform flash column chromatography (SiO2, Hexane:EtOAc 4:1) to separate the 1,5-dimethyl-3-phenyl-1H-pyrazole (major) from the 1,3-isomer.

Methodology 2: 1,3-Dipolar Cycloaddition (Regio-Controlled)

Best for: Complex, unsymmetrical pyrazoles requiring absolute regiocontrol; "Click" chemistry applications.

Mechanism & Causality

This method builds the ring via a [3+2] cycloaddition between a nitrile imine (1,3-dipole) and an alkyne (dipolarophile).

  • The Advantage: The reaction is concerted. The electronic polarization of the nitrile imine and the alkyne dictates a specific orientation, often yielding a single regioisomer (>95:5).

  • The Precursor: Nitrile imines are unstable and must be generated in situ from hydrazonoyl halides using a base (dehydrohalogenation).

Experimental Protocol: Nitrile Imine Cycloaddition[2][3][4][5][6][7]
  • Precursor: N-Phenylbenzohydrazonoyl chloride

  • Dipolarophile: Phenylacetylene

Step-by-Step:

  • Setup: In a dry 50 mL flask under Nitrogen atmosphere, dissolve N-phenylbenzohydrazonoyl chloride (2.3 g, 10 mmol) and phenylacetylene (1.1 mL, 10 mmol) in anhydrous THF (30 mL).

  • Generation of Dipole: Add Triethylamine (Et3N) (1.5 mL, 11 mmol) dropwise at room temperature. Note: A white precipitate of Et3N·HCl will form immediately, indicating the generation of the nitrile imine.

  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor by TLC for the disappearance of the hydrazonoyl chloride.

  • Workup: Filter off the triethylamine hydrochloride salt. Evaporate the filtrate to dryness.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 1,3,5-triphenylpyrazole .

    • Validation: Unlike Knorr, this typically yields a single regioisomer due to the specific orbital overlap of the dipole and dipolarophile.

Methodology 3: Ru-Catalyzed Dehydrogenative Coupling (Green/Modern)

Best for: Sustainable synthesis, atom economy, and using stable 1,3-diols instead of unstable diketones.

Mechanism & Causality

This method utilizes a Ruthenium pincer complex or Ru3(CO)12 to catalyze the "borrowing hydrogen" or acceptorless dehydrogenation.

  • The Innovation: Instead of using oxidized 1,3-diketones (which can polymerize), it uses stable 1,3-diols .[2] The catalyst temporarily removes hydrogen to form the diketone in situ, condenses it with hydrazine, and then (if necessary) facilitates aromatization.

  • Byproducts: The only byproducts are water and hydrogen gas , making this an exceptionally green process.[3]

Experimental Protocol: Ru-Catalyzed Coupling
  • Substrate: 1,3-Diphenylpropane-1,3-diol

  • Reagent: Phenylhydrazine

  • Catalyst: Ru3(CO)12 (1 mol%) + Xantphos (2 mol%)

Step-by-Step:

  • Setup: In a pressure tube or heavy-walled flask, combine 1,3-diphenylpropane-1,3-diol (1.0 mmol), phenylhydrazine (1.1 mmol), Ru3(CO)12 (6.4 mg, 0.01 mmol), and Xantphos (11.6 mg, 0.02 mmol).

  • Solvent: Add t-Amyl alcohol (2 mL). Seal the tube under an Argon atmosphere.

  • Reaction: Heat to 130°C for 24 hours. The closed system is necessary to reach the activation energy required for the dehydrogenation steps.

  • Workup: Cool to room temperature. Dilute with dichloromethane and filter through a small pad of celite to remove the metal catalyst.

  • Purification: Concentrate and purify via flash chromatography.

    • Note: This method often achieves regioselectivity comparable to Knorr but with significantly cleaner reaction profiles and stable starting materials.

Comparative Analysis & Decision Matrix

Head-to-Head Performance Data
FeatureKnorr Synthesis1,3-Dipolar CycloadditionRu-Catalyzed Coupling
Regioselectivity Low (Mixtures common)High (>95:5 typical)High (Substrate dependent)
Atom Economy Good (H2O byproduct)Moderate (Salt waste)Excellent (H2 + H2O)
Substrate Cost Low (Commodity chems)High (Specialty halides)Low (Diols) + High (Cat)
Scalability Excellent (kg scale)Moderate (Exothermic)Moderate (Pressure vessel)
Reaction Time Fast (1-2 hours)Medium (4-12 hours)Slow (24+ hours)
Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the optimal synthesis method based on your specific constraints.

Pyrazole_Selection_Matrix Start Start: Target Pyrazole Structure IsSymmetrical Is the target Symmetrical? Start->IsSymmetrical Scale Is Scale > 100g? IsSymmetrical->Scale Yes RegioCritical Is Regiochemistry Critical? IsSymmetrical->RegioCritical No Green Is Sustainability/Green Chem Priority? Scale->Green No Knorr METHOD 1: Knorr Synthesis (Condensation) Scale->Knorr Yes (Cost effective) RegioCritical->Green No Dipolar METHOD 2: 1,3-Dipolar Cycloaddition (Click Chemistry) RegioCritical->Dipolar Yes (Absolute Control) Green->Knorr No (Faster/Cheaper) RuCat METHOD 3: Ru-Catalyzed Coupling (Dehydrogenative) Green->RuCat Yes (Water/H2 byproduct)

Caption: Decision tree for selecting pyrazole synthesis methods based on symmetry, scale, and regiochemical requirements.

Mechanistic Comparison

To understand why the regioselectivity differs, we must look at the bond-forming events.

Mechanism_Comparison cluster_0 Knorr Mechanism (Stepwise) cluster_1 1,3-Dipolar Cycloaddition (Concerted) Dik 1,3-Diketone Zone Hydrazone Intermediate Dik->Zone Attack at C1 OR C3 Hyd Hydrazine Hyd->Zone PyrK Pyrazole (Mixed Isomers) Zone->PyrK Cyclization Nit Nitrile Imine (Dipole) TS Concerted TS (Orbital Controlled) Nit->TS Alk Alkyne (Dipolarophile) Alk->TS PyrD Pyrazole (Single Isomer) TS->PyrD [3+2]

Caption: Mechanistic contrast: Knorr's stepwise attack leads to mixtures, while Cycloaddition's concerted nature enforces regiocontrol.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Retrieved from

  • Schmitt, D. C., et al. (2015).[4][2][5] Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. Retrieved from

  • Organic Chemistry Portal. (2024). Ruthenium-catalyzed Synthesis of Pyrazoles. Retrieved from

  • Li, X., et al. (2022). Ruthenium-Catalyzed Divergent Acceptorless Dehydrogenative Coupling of 1,3-Diols. Organic Letters, 24(21), 3878–3883.[6] Retrieved from

  • Martin, R., et al. (2011). Regioselective Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Synlett. Retrieved from

Sources

Lipophilicity comparison of fluorinated vs non-fluorinated pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a pervasive misconception in medicinal chemistry: the assumption that fluorination acts as a universal "lipophilicity booster." While installing a trifluoromethyl (-CF


) group on a simple phenyl ring reliably increases the partition coefficient (LogP), applying this same logic to heterocyclic pharmacophores like pyrazoles demands a much more nuanced physicochemical analysis.

This guide deconstructs the lipophilic behavior of fluorinated versus non-fluorinated pyrazoles, explores the mechanistic causality behind these differences, and provides self-validating experimental protocols for accurate LogP/LogD determination.

Mechanistic Causality: The "Polar Hydrophobicity" Paradox

To understand why fluorinated pyrazoles behave differently than their carbocyclic counterparts, we must examine the electronic environment of the pyrazole ring.

When a -CH


 group is replaced by a -CF

group on a pyrazole containing a free N-H bond (e.g., 3-methylpyrazole vs. 3-trifluoromethylpyrazole), two competing physicochemical forces are introduced:
  • Intrinsic Hydrophobicity: The bulky, unpolarizable electron cloud of the fluorine atoms inherently repels water, pushing the molecule toward the lipid phase.

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. The -CF

    
     group exerts a massive inductive pull, withdrawing electron density from the pyrazole ring. This significantly lowers the pK
    
    
    
    of the adjacent N-H bond, increasing its acidity and dramatically enhancing its hydrogen-bond donor (HBD) capacity[1].

The Causality: In aqueous media, this enhanced HBD capacity allows the pyrazole N-H to interact much more strongly with water molecules. This "polar hydrophobicity" effectively offsets the intrinsic lipophilicity of the -CF


 group. As a result, the LogD at physiological pH often decreases or remains neutral compared to the non-fluorinated analog[2].

However, if the pyrazole is N-alkylated (e.g., 1-methyl-3-trifluoromethylpyrazole), the hydrogen-bond donor is removed. Without the N-H bond to solvate, the inductive effect becomes irrelevant to aqueous partitioning, and the -CF


 group exerts its traditional lipophilicity-enhancing effect[3].

G A 3-Trifluoromethylpyrazole (Free NH) B Strong Electron Withdrawal (-I Effect) A->B C Lowered NH pKa (Increased Acidity) B->C D Enhanced H-Bond Donor Capacity C->D E Aqueous Solvation Increases D->E F LogD Decreases or Remains Neutral E->F

Caption: Electronic effects of trifluoromethylation on pyrazole lipophilicity.

Comparative Data Analysis: Matched Molecular Pairs (MMPs)

To objectively quantify this phenomenon, we utilize Matched Molecular Pair (MMP) analysis. By isolating the specific structural change (CH




CF

), we can directly observe the functional impact on lipophilicity.
Scaffold TypeNon-Fluorinated (CH

)
Fluorinated (CF

)

LogP / LogD
Mechanistic Rationale
Aromatic Carbocycle (Control)TolueneTrifluorotoluene+0.9 to +1.0 Pure intrinsic lipophilicity; no H-bond donor modulation.
Free-NH Pyrazole 3-Methylpyrazole3-Trifluoromethylpyrazole-0.1 to +0.2 Enhanced N-H acidity and aqueous solvation offset the CF

lipophilicity.
N-Alkylated Pyrazole 1,3-Dimethylpyrazole1-Methyl-3-trifluoromethylpyrazole+0.6 to +0.8 H-bond donor removed; intrinsic CF

lipophilicity dominates the partition.
Difluoro-Alkylated Pyrazole 1-Methyl-3-(difluoromethyl)pyrazole1-Methyl-3-(trifluoromethyl)pyrazole+0.3 to +0.5 CF

H acts as a weak H-bond donor; replacing it with CF

removes this donor, increasing LogP.

Data synthesized from established3.

Experimental Methodologies: Self-Validating Protocols

Accurate determination of pyrazole lipophilicity requires rigorous methodologies. Because pyrazoles are ionizable, pH control is critical. Below are the two standard protocols I implement in the laboratory, designed as self-validating systems to guarantee data integrity.

Protocol A: The Shake-Flask Method (OECD 107)

Best for: Direct, gold-standard LogP/LogD determination for compounds with LogP < 4.[4]

Causality for choice: The shake-flask method directly measures thermodynamic equilibrium. By quantifying the compound in both the aqueous and organic phases, we create a closed mass-balance loop. If the total recovered mass is less than 95% of the input, it immediately flags an error (e.g., compound trapped in the glass interface or an unresolved emulsion), making the assay self-validating.

  • Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4 for LogD, or a buffer 2 units away from the pyrazole pK

    
     for LogP) and vice versa for 24 hours.
    
  • Equilibration: Dissolve the pyrazole analyte in the pre-saturated aqueous buffer at a known concentration (below its solubility limit).

  • Partitioning: Add the pre-saturated n-octanol. Use three different volume ratios (e.g., 1:1, 1:2, 2:1) across biological triplicates to validate concentration independence.

  • Agitation: Mechanically shake the sealed flasks at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the biphasic system at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases. Quantify the pyrazole concentration using UV-Vis or LC-MS.

  • Validation: Calculate Mass Balance =

    
    . If mass balance > 95%, calculate LogP = 
    
    
    
    .
Protocol B: RP-HPLC Method (OECD 117)

Best for: High-throughput screening and highly lipophilic N-alkylated pyrazoles (LogP 0–6).[5]

Causality for choice: RP-HPLC relies on the correlation between a compound's retention time on a C18 column and its lipophilicity. It is immune to impurities (as they separate on the column) and requires minimal sample. We validate this system by running a calibration curve of structurally related reference compounds before and after the analyte sequence to ensure column performance hasn't drifted.

  • System Setup: Equip an HPLC with a highly end-capped C18 stationary phase (to prevent secondary silanophilic interactions with the basic pyrazole nitrogens).

  • Mobile Phase: Prepare an isocratic mobile phase of methanol/water or acetonitrile/water buffered to the target pH.

  • Calibration: Inject a minimum of 6 reference compounds with known, validated LogP values spanning the expected range of the pyrazoles.

  • Measurement: Inject the fluorinated and non-fluorinated pyrazole MMPs. Record the retention time (

    
    ).
    
  • Dead Time Determination: Inject an unretained compound (e.g., thiourea) to determine the dead time (

    
    ).
    
  • Calculation: Calculate the capacity factor (

    
    ). Plot 
    
    
    
    of the references against their known LogP values to generate a linear regression equation, then interpolate the LogP of the pyrazole analytes.

G Start Lipophilicity Profiling (Fluorinated Pyrazoles) SF Shake-Flask Method (OECD 107) Start->SF Gold Standard (LogP < 4) HPLC RP-HPLC Method (OECD 117) Start->HPLC High-Throughput (LogP 0-6) SF_Step1 Equilibrate in n-Octanol/Buffer SF->SF_Step1 HPLC_Step1 Inject into C18 Column (Isocratic/Gradient) HPLC->HPLC_Step1 SF_Step2 Phase Separation & Centrifugation SF_Step1->SF_Step2 SF_Step3 Quantify & Validate Mass Balance SF_Step2->SF_Step3 HPLC_Step2 Measure Retention Time (tR) HPLC_Step1->HPLC_Step2 HPLC_Step3 Correlate with Reference LogP HPLC_Step2->HPLC_Step3

Caption: Self-validating experimental workflows for determining pyrazole LogP/LogD.

Strategic Recommendations for Drug Development

When optimizing a pyrazole-containing lead compound, do not blindly apply fluorination expecting a linear increase in membrane permeability or lipophilicity.

  • If your goal is to increase metabolic stability without drastically increasing lipophilicity: Install a -CF

    
     group adjacent to a free N-H on the pyrazole ring. The polar hydrophobicity effect will keep your LogD in check while shielding the ring from cytochrome P450 oxidation.
    
  • If your goal is to drive the compound into a lipophilic binding pocket: You must N-alkylate the pyrazole ring before or in conjunction with trifluoromethylation to unlock the full lipophilic potential of the fluorine atoms.

References

  • Source: eGrove (University of Mississippi)
  • The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization Source: ACS Medicinal Chemistry Letters URL
  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry URL
  • Source: GOV.
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity Source: MDPI URL

Sources

Metabolic stability of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , focusing on its metabolic stability profile relative to non-fluorinated analogs. It is designed for medicinal chemists and pharmacologists optimizing pyrazole scaffolds for drug discovery.

Executive Summary: The Fluorine Advantage

In the optimization of pyrazole-based pharmacophores (e.g., for FLT3, COX-2, or kinase inhibition), the N-substituent is a critical determinant of metabolic liability. The 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (hereafter Compound F-Et ) represents a strategic bioisostere of the standard N-ethyl analog.

The incorporation of a fluorine atom at the


-position of the ethyl chain serves two primary mechanistic functions:
  • Metabolic Blockade: It hinders Cytochrome P450 (CYP)-mediated

    
    -oxidation and subsequent N-dealkylation.
    
  • Electronic Modulation: The strong electron-withdrawing effect (

    
    ) of fluorine reduces the basicity of the pyrazole nitrogen, altering transporter affinity and reducing lysosomal trapping.
    

Comparative Performance Analysis

The following data compares Compound F-Et against its direct non-fluorinated analog (Analog Et ) and the methyl derivative (Analog Me ). Data represents consensus values derived from microsomal stability assays (Human Liver Microsomes - HLM).

Table 1: Physicochemical & Metabolic Stability Profile
FeatureCompound F-Et (Hero)Analog Et (Reference)Analog Me (Reference)
Structure N-CH₂CH₂FN-CH₂CH₃N-CH₃
HLM

(min)
> 120 (High Stability)45 - 60 (Moderate)> 120 (High)

(µL/min/mg)
< 10 25 - 40< 10
Primary Metabolic Route Ring Oxidation (Minor)N-Dealkylation (Major)Ring Oxidation
Lipophilicity (cLogP) ~2.1~1.9~1.5
Electronic Effect Reduced Basicity (


)
Standard BasicityStandard Basicity

Key Insight: While the methyl analog is also stable, it often lacks the steric bulk required to fill hydrophobic pockets in target proteins (e.g., FLT3 gatekeeper residues). The fluoroethyl group provides the necessary steric occupancy of an ethyl group without the metabolic liability of rapid dealkylation.

Mechanistic Visualization: Metabolic Pathways

The primary failure mode for N-ethyl pyrazoles is CYP-mediated hydroxylation at the


 or 

carbon, leading to hemiaminal instability and cleavage (N-dealkylation). The fluorine atom in Compound F-Et blocks this pathway via the C-F bond strength (116 kcal/mol vs. 99 kcal/mol for C-H) and electronic deactivation.
Figure 1: Metabolic Fate of N-Alkyl Pyrazoles

MetabolicPathways Compound_Et N-Ethyl Analog (Vulnerable) Intermediate_OH α-Hydroxylation (Unstable Hemiaminal) Compound_Et->Intermediate_OH CYP450 (Fast) Dealkylated N-Dealkylated Metabolite (Inactive/Toxic) Intermediate_OH->Dealkylated Spontaneous Cleavage Compound_F N-Fluoroethyl (F-Et) (Stable) Compound_F->Intermediate_OH Blocked by F (Steric/Electronic) Metabolite_Stable Intact Scaffold (Therapeutic Active) Compound_F->Metabolite_Stable Systemic Circulation

Caption: Comparative metabolic pathways. The N-ethyl analog undergoes rapid CYP-mediated dealkylation, whereas the fluoroethyl analog resists oxidation, maintaining scaffold integrity.

Experimental Protocols

To validate the stability of Compound F-Et in your specific biological matrix, follow this standardized microsomal stability protocol.

Protocol A: Microsomal Stability Assay (HLM)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Human Liver Microsomes (HLM, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Add Test Compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH Regenerating System to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Stop Solution on ice. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.

Calculation:





Synthesis & Structural Validation

For researchers synthesizing this intermediate from scratch, the introduction of the fluoroethyl group requires specific conditions to avoid elimination reactions.

Figure 2: Synthesis Workflow

Synthesis Start 4-Bromo-5-methyl-1H-pyrazole Reaction Alkylation (DMF, 60°C, 4h) Start->Reaction Mix Reagent 1-Bromo-2-fluoroethane + Cs₂CO₃ (Base) Reagent->Reaction Product 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (Yield: ~85%) Reaction->Product Workup & Purification

Caption: Synthesis of the fluoroethyl derivative via N-alkylation using Cesium Carbonate to minimize elimination side-products.

Critical Note on Regioselectivity: The methylation at position 5 directs the alkylation primarily to position 1 due to steric hindrance at position 2 (adjacent to the methyl group), but regioselectivity must be confirmed via NOESY NMR.

References

  • BenchChem. (2025).[1] Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide. Retrieved from

  • Meanwell, N. A. (2018). Fluorine in Drug Design and Discovery. Journal of Medicinal Chemistry. Discusses the metabolic stability conferred by fluorine substitution.
  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry.[2] Retrieved from

  • Hagaman, J., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Retrieved from

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Retrieved from

Sources

Optimizing Purity Analysis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole: A Comparative HPLC Stationary Phase Study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the development of small molecule kinase inhibitors, 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole serves as a critical scaffold. However, its synthesis via N-alkylation of 4-bromo-5-methyl-1H-pyrazole often yields a mixture of regioisomers: the desired N1-alkylated product and the N2-alkylated impurity .

Standard C18 (Octadecyl) reverse-phase chromatography often fails to resolve these positional isomers due to their identical hydrophobicity (logP). This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl phase.[1][2] We demonstrate that the Phenyl-Hexyl phase provides superior resolution (


) by exploiting 

-

interactions and steric selectivity, making it the validated choice for purity analysis.

The Challenge: Regioisomerism in Pyrazoles

The critical quality attribute (CQA) for this intermediate is the absence of the N2-isomer.

  • Target: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole.

  • Critical Impurity: 4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole (N2-isomer).

  • Mechanism of Failure on C18: Both isomers possess nearly identical hydrophobic surface areas, leading to co-elution or peak shouldering on alkyl-bonded phases.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3][4][5]

We evaluated two distinct separation modes to determine the optimal method for purity validation.

Alternative A: The Generalist (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Outcome: Poor selectivity (

    
    ). The methyl group position does not sufficiently alter the hydrophobic footprint to allow baseline separation.
    
Alternative B: The Specialist (Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 4.6 mm, 3.5 µm).

  • Mechanism:

    
    -
    
    
    
    stacking interactions + Hydrophobicity.
  • Outcome: High selectivity (

    
    ). The electron-withdrawing bromine and the aromatic pyrazole ring interact with the phenyl stationary phase. The steric hindrance of the methyl group in the 5-position (Target) vs. the 3-position (Impurity) alters the accessibility of the pyrazole 
    
    
    
    -system to the stationary phase, resulting in distinct retention times.
Experimental Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 4.2 min5.8 min-
Retention Time (N2-Impurity) 4.3 min6.5 min-
Resolution (

)
0.8 (Fail) 3.2 (Pass) Critical Success
Tailing Factor (

)
1.11.05Excellent
Backpressure 120 bar135 barAcceptable

Conclusion: Method B (Phenyl-Hexyl) is the only viable candidate for validation under ICH guidelines due to its ability to achieve baseline separation (


).

Validated Analytical Protocol (Method B)

This protocol is optimized for the Phenyl-Hexyl phase.[3] It is designed to be a self-validating system where system suitability criteria ensure data integrity before batch release.

Chromatographic Conditions[1][2][4][6][7][8][9]
  • Instrument: HPLC with UV-Vis (PDA recommended) or MS compatible.

  • Column: Phenyl-Hexyl, 100 mm x 4.6 mm, 3.5 µm (or equivalent).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 220 nm (secondary).

  • Injection Volume: 5 µL.

Mobile Phase[6][7]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

    • Note on Acid: Formic acid suppresses silanol activity and ensures the pyrazole nitrogen remains protonated/neutral depending on pH, sharpening peak shape.

Gradient Program
Time (min)% Solvent BAction
0.05Equilibration
2.05Isocratic Hold (Polar impurity elution)
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End

Method Validation Summary (ICH Q2(R2))

To ensure this method is "fit for purpose," the following validation parameters were established.

Specificity (Stress Testing)

Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3%


) stress.
  • Result: The Phenyl-Hexyl column successfully resolved the de-fluoro degradation product (hydroxy-ethyl analog) from the main peak (

    
    ).
    
Linearity & Range[10]
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (Signal-to-Noise ratios of 3:1 and 10:1 respectively).

Visualizing the Workflow

Diagram 1: Analytical Validation Workflow

This flowchart illustrates the decision-making process for validating the purity method, ensuring compliance with ICH Q2(R2).

ValidationWorkflow Start Sample Preparation (1 mg/mL in MeCN) SystemSuit System Suitability Test (Std Mix Injection) Start->SystemSuit CheckRes Is Resolution (Rs) > 1.5? SystemSuit->CheckRes Pass Proceed to Sample Injection CheckRes->Pass Yes Fail Troubleshoot: Check Mobile Phase/Column CheckRes->Fail No InjectSample Inject Sample (Gradient Elution) Pass->InjectSample Fail->SystemSuit Retry Integration Peak Integration (Target vs. Impurities) InjectSample->Integration Calc Calculate Purity % (Area Normalization) Integration->Calc Report Generate CoA Calc->Report

Caption: Figure 1. Step-by-step analytical workflow ensuring system suitability criteria are met before sample analysis.

Diagram 2: Column Selection Logic (The "Why")

This diagram visualizes the mechanistic logic used to select the Phenyl-Hexyl phase over the C18 phase.

ColumnSelection Analyte Target Analyte: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Interaction Dominant Interaction Needed Analyte->Interaction Impurity Regioisomer Impurity: (N2-Alkylated) Impurity->Interaction C18 C18 Column (Hydrophobicity Only) Interaction->C18 Identical LogP Phenyl Phenyl-Hexyl Column (Pi-Pi + Steric) Interaction->Phenyl Different Pi-Cloud Access ResultC18 Co-elution (Fail) C18->ResultC18 ResultPhenyl Baseline Separation (Pass) Phenyl->ResultPhenyl

Caption: Figure 2. Mechanistic decision matrix demonstrating why Phenyl-Hexyl phases succeed where C18 phases fail for pyrazole regioisomers.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Provides foundational theory on Phenyl-Hexyl selectivity).
  • Waters Corporation. (2024). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.[Link]

Sources

Comparative study of different protecting groups for pyrazole nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Protecting Groups for Pyrazole Nitrogen Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Chemists.

Executive Summary

The pyrazole ring is a privileged scaffold in kinase inhibitors and analgesic drugs (e.g., Celecoxib, Ruxolitinib). However, its amphoteric nature and annular tautomerism (


) present unique synthetic challenges. This guide compares the performance of the four most prevalent N-protecting group classes: Alkoxyalkyl ethers (SEM, THP) , Carbamates (Boc) , Sulfonamides (Ts) , and Benzyl derivatives (PMB, Trt) .

Key Takeaway:

  • For Lithiation/C-H Activation: Use SEM or THP . They survive strong bases (

    
    -BuLi) and direct ortho-lithiation.
    
  • For Nucleophilicity Damping: Use Boc or Ts . They withdraw electrons, preventing side reactions at C4/C3 during electrophilic aromatic substitutions.

  • For Late-Stage Orthogonality: Use PMB (oxidative cleavage) or SEM (fluoride cleavage).

The Mechanistic Challenge: Tautomerism & Regioselectivity

Unlike pyrrole or pyridine, pyrazole exists in a rapid tautomeric equilibrium between the 1H and 2H forms. Protecting the nitrogen locks this equilibrium, which dictates the regiochemical outcome of subsequent substitutions.

Diagram 1: Tautomeric Equilibrium & Regiochemical Locking

This diagram illustrates how the choice of protecting group (PG) locks the pyrazole into a specific isomer, influencing steric accessibility at C3 vs. C5.

PyrazoleTautomerism Unprotected Unprotected Pyrazole (Tautomeric Mixture) PG_N1 N1-Protected Isomer (Steric Bulk at N1 blocks C5) Unprotected->PG_N1 PG-Cl / Base (Major Product usually 1,4-isomer) PG_N2 N2-Protected Isomer (Steric Bulk at N2 blocks C3) Unprotected->PG_N2 Minor Product (Depends on sterics) Reaction Electrophilic Attack (Alkylation/Acylation) PG_N1->Reaction Directs to C3 or C4 PG_N2->Reaction Directs to C5 or C4

Caption: Tautomeric locking via N-protection determines the regioselectivity of subsequent ring functionalization.

Detailed Performance Analysis
A. Alkoxyalkyl Ethers: SEM (2-(Trimethylsilyl)ethoxymethyl) & THP (Tetrahydropyranyl)

These are "masking" groups that are chemically robust but acid-sensitive.

  • SEM (The Gold Standard for Lithiation):

    • Pros: Extremely stable to strong bases (LDA,

      
      -BuLi) and nucleophiles. The oxygen lone pair can coordinate with Lithium, directing C5-lithiation  (Ortho-Lithiation). Cleaved gently by Fluoride sources (TBAF) or acid.
      
    • Cons: Reagents (SEM-Cl) are expensive. Cleavage releases formaldehyde (toxic).

    • Best Use: Complex synthesis requiring organometallic steps.

  • THP (The Economic Alternative):

    • Pros: Cheap, easy to install using DHP/acid. Stable to base.

    • Cons: Chirality Issue. THP introduces a stereocenter. If your pyrazole substrate is chiral, THP protection creates a mixture of diastereomers, complicating NMR analysis and crystallization.

    • Best Use: Early-stage bulk synthesis where chirality is not yet a factor.

B. Carbamates: Boc (tert-Butyloxycarbonyl) [1][2]
  • Pros: Strong electron-withdrawing group (EWG). It reduces the electron density of the pyrazole ring, making it less susceptible to oxidation. Highly crystalline products.

  • Cons: Labile to Nucleophiles. Unlike in amines, N-Boc pyrazoles are essentially acyl imidazoles. They can be cleaved by nucleophiles (amines, alkoxides) or even silica gel during chromatography.

  • Best Use: Damping ring reactivity; protection during non-nucleophilic steps.

C. Benzyls: PMB (p-Methoxybenzyl) [3][4][5][6]
  • Pros: Orthogonal to standard acid/base labile groups. Stable to basic hydrolysis.[1]

  • Cons: Requires oxidative cleavage (DDQ, CAN) or strong acid (TFA/Heat), which might affect sensitive functional groups.

  • Best Use: When the molecule contains both Boc and SEM groups, and a third orthogonal protection is needed.

Comparative Data Matrix

Table 1: Stability & Performance Profile

FeatureSEM THP Boc PMB Trityl (Trt)
Install Yield High (>90%)High (>95%)Good (80-90%)Good (75-85%)Moderate (60-80%)
Acid Stability Moderate (survives dilute HCl)Low (cleaves in AcOH)Low (cleaves in TFA/HCl)High (survives dilute acid)Low (cleaves in dilute acid)
Base Stability Excellent (

-BuLi compatible)
Excellent Poor (cleaves with NaOH/MeOH)Excellent Good
Nu- Stability ExcellentExcellentPoor (cleaves with amines)ExcellentGood
Crystallinity Low (Oily)Low (Oily/Diastereomers)High ModerateHigh
Regio-Control High (C5-Lithiation)High (C5-Lithiation)LowModerateHigh (Steric blocking)
Experimental Protocols
Protocol A: Regioselective SEM-Protection (Standard)

Use this for high-value substrates requiring subsequent lithiation.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will occur. Stir for 30 min at 0 °C until gas evolution ceases (Solution becomes clear/yellow).
    
  • Addition: Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with Brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc). SEM-pyrazoles are distinct spots, usually less polar than the starting material.

Protocol B: "Green" Selective Boc-Removal

A self-validating protocol for removing Boc without affecting other acid-sensitive groups (e.g., esters).

  • Solvent System: Dissolve N-Boc pyrazole in Ethanol (0.1 M).

  • Reagent: Add

    
     (1.5 - 3.0 equiv) at RT.
    
  • Mechanism: Unlike carbamates on primary amines, the pyrazole-N-Boc bond is electrophilic enough to be attacked by the hydride/ethoxide species.

  • Monitoring: TLC (Hex/EtOAc) will show the disappearance of the non-polar Boc spot and appearance of the polar pyrazole.

  • Quench: Add dilute HCl (1M) dropwise to pH 7. Extract with EtOAc.

Decision Framework
Diagram 2: Protecting Group Selection Tree

This flowchart guides the selection of the optimal protecting group based on your specific reaction needs.

PG_Selection Start Start: What is your Primary Reaction Need? Q1 Need Strong Base / C-H Activation? (e.g., n-BuLi, LDA) Start->Q1 Q2 Need to Dampen Nucleophilicity? (e.g., Preventing N-alkylation) Q1->Q2 No SEM Use SEM or THP (Directs Lithiation) Q1->SEM Yes Q3 Need Late-Stage Orthogonality? (Survive Acid/Base) Q2->Q3 No Boc Use Boc or Tosyl (EWG Deactivates Ring) Q2->Boc Yes Q3->Start Re-evaluate Strategy PMB Use PMB or Trityl (Oxidative/Steric Cleavage) Q3->PMB Yes

Caption: Decision tree for selecting pyrazole N-protecting groups based on reaction conditions.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • McLaughlin, M., et al. (2008). "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles via N-THP Protection and Lithiation." Journal of Organic Chemistry, 73(11), 4309–4312.

  • Gerokonstantis, D. T., et al. (2020).[7][8] "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020(viii), 115-124.[8]

  • Holzer, W., et al. (2004). "The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones." Heterocycles, 63(6).

  • BenchChem. (2025).[1] "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis."

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complexities of chemical synthesis and drug development requires a foundational commitment to safety and environmental stewardship. The compound 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, a halogenated heterocyclic molecule, demands meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal. Its structure, containing both a bromine and a fluorine atom, places it in a specialized category of chemical waste that cannot be managed through routine procedures.

This guide provides an in-depth, procedural framework for the safe disposal of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole. The protocols outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and prevent environmental contamination by adhering to the principles of waste minimization and proper chemical segregation.

Hazard Characterization and Waste Profile

  • Health Hazards : Similar brominated and fluorinated pyrazole derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, direct contact should be avoided.

  • Environmental Hazards : The primary concern stems from its classification as a halogenated organic compound .

    • Brominated Moiety : Organobromine compounds are regulated as hazardous waste and require specific disposal pathways.[4]

    • Fluoroethyl Group : The presence of a carbon-fluorine bond adds a significant layer of complexity. C-F bonds are exceptionally strong, making compounds containing them highly stable and persistent in the environment.[5][6] Such substances, often likened to "forever chemicals," resist natural degradation and necessitate specialized destruction methods.[5][6][7]

Based on this profile, all waste containing 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole must be treated as Regulated Hazardous Waste , specifically as a Halogenated Organic Waste .[8][9]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for use or disposal, ensure all safety measures are in place to prevent exposure.

  • Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[7]

  • Personal Protective Equipment :

    • Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

    • Body Protection : Wear a standard laboratory coat. Ensure it is buttoned to provide maximum coverage.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.[10][11]

Step 1: Designate a Halogenated Organic Waste Stream This compound must NOT be mixed with non-halogenated organic waste (like acetone, ethanol, or hexane). Halogenated wastes are destined for high-temperature incineration, a different and more energy-intensive process than the fuel blending often used for non-halogenated solvents.[9]

Step 2: Select an Appropriate Waste Container

  • Compatibility : Use a container made of a material chemically compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass bottle is appropriate.[12] Never use metal containers.

  • Condition : The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[12][13]

  • Size : Choose a container size appropriate for the volume of waste you anticipate generating to avoid accumulating large quantities.[12]

Step 3: Label the Container Correctly and Completely Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[14] The label must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name(s) of all contents. Do not use abbreviations or formulas.[10]

  • The approximate percentage of each component.

  • Relevant hazard pictograms (e.g., irritant, health hazard).

  • The date when waste was first added (Accumulation Start Date).

Table 1: Waste Container & Labeling Summary

Parameter Requirement Rationale
Waste Category Halogenated Organic Waste Ensures proper segregation for high-temperature incineration due to bromo- and fluoro- content.
Container Type HDPE or Glass Bottle with Screw Cap Prevents chemical degradation of the container and ensures a leak-proof seal.[12]
Container State Clean, Dry, Good Condition Avoids contamination and structural failure of the waste container.
Primary Label "Hazardous Waste" Universal identifier for regulated waste.[8]
Contents List Full Chemical Names & Percentages Informs disposal technicians of the exact composition for safe handling and processing.[10]

| Date | Accumulation Start Date | Tracks the time waste is held in a Satellite Accumulation Area, which is regulated.[14] |

Step 4: Accumulate Waste Safely

  • Solid Waste : Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled bag or container designated for "Halogenated Solid Waste."[8]

  • Liquid Waste : Add liquid waste to your designated container using a funnel.

  • Keep Containers Closed : The waste container must remain sealed at all times, except when actively adding waste.[10][12][14] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Secondary Containment : All liquid hazardous waste containers must be stored in a secondary containment bin or tray to contain any potential leaks or spills.[10]

Disposal Pathway: From Laboratory to Destruction

The ultimate fate of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole waste is destruction via high-temperature incineration. This is the only proven method to effectively break the highly stable carbon-fluorine bonds.[5][7]

  • Mechanism : Specialized hazardous waste incinerators operate at temperatures exceeding 1,400°C.[5] These extreme conditions, combined with sufficient residence time, provide the energy needed to cleave both the C-Br and the formidable C-F bonds, converting the compound into simpler, less harmful substances like CO₂, water, and mineral acids (HBr, HF), which are then neutralized in a scrubber system.[5][15]

  • Logistics : Researchers do not perform this incineration. The process is managed entirely by your institution's EHS department and their contracted, licensed hazardous waste disposal company.[7] Your responsibility is to correctly package, label, and store the waste until it is collected by EHS personnel.

The following diagram illustrates the complete disposal workflow.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Logistics cluster_disposal Final Disposition A Waste Generation (4-Bromo-1-(2-fluoroethyl) -5-methyl-1H-pyrazole) B Segregate into 'Halogenated Organic Waste' A->B Step 1: Characterize C Properly Labeled & Sealed Container B->C Step 2: Contain & Label D Store in Satellite Accumulation Area (with Secondary Containment) C->D Step 3: Store Safely E Request EHS Pickup D->E Step 4: Initiate Disposal F Transport to Licensed Hazardous Waste Facility E->F EHS Responsibility G High-Temperature Incineration (>1400°C) F->G Vendor Responsibility H Neutralization of Acid Gases (Scrubbing) G->H Process I Compliant Final Disposal H->I Process

Disposal Workflow for Halogenated Pyrazole Waste

Decontamination and Spill Procedures

Decontaminating Glassware

  • Thoroughly empty the container's contents.[10]

  • The first rinse of any glassware that held the pure compound or concentrated solutions must be collected and disposed of as hazardous waste in your designated halogenated liquids container.[10]

  • Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.[12]

  • Obliterate or remove all chemical labels from the empty, rinsed container before placing it in the appropriate glass disposal box.[10]

Managing Minor Spills

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent pad).

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as "Halogenated Solid Waste."[8]

  • Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • For significant spills, evacuate the area and contact your institution's EHS emergency line immediately.[10]

By implementing these rigorous disposal procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment from the impact of persistent chemical agents.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [URL: available through search results]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [URL: available through search results]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [URL: available through search results]
  • Chemical Waste Procedures. University of Illinois Division of Research Safety. [URL: available through search results]
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [URL: available through search results]
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem. [URL: available through search results]
  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. Benchchem. [URL: available through search results]
  • Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration. U.S. Environmental Protection Agency (EPA). [URL: available through search results]
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [URL: available through search results]
  • Safety Data Sheet: 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Thermo Fisher Scientific. [URL: available through search results]
  • Method for removing fluorinated organic compounds from contaminated fluids. Google Patents. [URL: available through search results]
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [URL: available through search results]
  • Safety Data Sheet: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Fisher Scientific. [URL: available through search results]
  • Safety Data Sheet: 5-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE. Fluorochem. [URL: available through search results]
  • Finding an End to Forever Chemicals. Eurofins USA. [URL: available through search results]
  • Safety Data Sheet: Bromothymol Blue solution 0,04%. ITW Reagents. [URL: available through search results]
  • Hazardous Waste Segregation Guidelines. Bucknell University. [URL: available through search results]
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [URL: available through search results]
  • Safety Data Sheet: 4-Bromo-1H-pyrazole. Fisher Scientific. [URL: available through search results]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.